molecular formula C20H16O6 B104357 Erysubin B CAS No. 221150-19-2

Erysubin B

Numéro de catalogue: B104357
Numéro CAS: 221150-19-2
Poids moléculaire: 352.3 g/mol
Clé InChI: OVLQTBOVUNAVGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erysubin B has been reported in Erythrina caffra with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(10-21)7-6-13-15(26-20)8-16-17(18(13)23)19(24)14(9-25-16)11-2-4-12(22)5-3-11/h2-9,21-23H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLQTBOVUNAVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114188
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221150-19-2
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221150-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Erysubin B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493), has been identified as a constituent of several plant species within the Erythrina and Erinacea genera. First isolated from Erythrina suberosa, its discovery has prompted further investigation into its natural distribution and biological significance. This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, and a detailed (generalized) experimental protocol for its isolation. Furthermore, it summarizes the current understanding of its biological activities and proposes a hypothetical signaling pathway based on the activities of structurally related prenylated isoflavonoids. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.

Discovery and Structural Elucidation

This compound was first isolated and identified from the wood of Erythrina suberosa by a research group led by Tanaka.[1] It belongs to the class of prenylated isoflavonoids, which are characterized by the addition of one or more five-carbon isoprene (B109036) units to the isoflavonoid backbone. This prenyl group can significantly influence the biological activity of the parent compound. The structural elucidation of this compound was accomplished through spectroscopic methods, although the original detailed spectroscopic data is not widely available in current literature databases.

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Fabaceae family. The documented natural sources are outlined in the table below.

Plant SpeciesFamilyPart of PlantReference
Erythrina suberosaFabaceaeWood[1]
Erythrina poeppigianaFabaceaeNot Specified
Erinacea anthyllisFabaceaeWhole Plant
Erythrina caffraFabaceaeStem Bark (from Ethyl Acetate (B1210297) Extract)

Experimental Protocols

While the original, specific isolation protocol for this compound is not readily accessible, a generalized methodology can be constructed based on common practices for isolating prenylated isoflavonoids from Erythrina species.

Generalized Isolation and Purification of this compound

This protocol is a composite representation based on methodologies for similar compounds from the Erythrina genus.

Objective: To isolate and purify this compound from its natural plant source.

Materials and Reagents:

Methodology:

  • Extraction:

    • The dried and powdered plant material is exhaustively extracted with dichloromethane or acetone at room temperature.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in a methanol-water mixture (e.g., 9:1 v/v) and partitioned successively with hexane and ethyl acetate.

    • The ethyl acetate fraction, which is expected to contain the isoflavonoids, is concentrated in vacuo.

  • Column Chromatography (Silica Gel):

    • The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.

  • Size Exclusion Chromatography (Sephadex LH-20):

    • The flavonoid-rich fractions from the silica gel column are further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

    • This step helps to remove pigments and other high molecular weight impurities.

  • Preparative HPLC:

    • Final purification is achieved by preparative HPLC on a C18 column.

    • A gradient of methanol and water is typically used as the mobile phase.

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic analysis, including:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet (UV) Spectroscopy

experimental_workflow start Dried & Powdered Plant Material extraction Extraction with Dichloromethane or Acetone start->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_column Silica Gel Column Chromatography etOAc_fraction->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column prep_hplc Preparative HPLC sephadex_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->elucidation

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activities of this compound

The biological activity of this compound has not been extensively studied. The available data primarily focuses on its antibacterial properties.

Biological ActivityTest Organism/AssayResultsReference
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Weak activity (MIC > 25 mg/L)

Given the limited specific data for this compound, it is valuable to consider the broader biological activities of prenylated isoflavonoids isolated from the Erythrina genus. These compounds are known to exhibit a range of pharmacological effects, including:

  • Anticancer and Cytotoxic Activities: Many prenylated isoflavonoids have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: Inhibition of inflammatory mediators is a common feature of this class of compounds.

  • Antioxidant Properties: The phenolic nature of isoflavonoids often imparts radical scavenging and antioxidant capabilities.

Hypothetical Signaling Pathway

Due to the lack of specific studies on the mechanism of action of this compound, a hypothetical signaling pathway is proposed based on the known anti-inflammatory activities of other prenylated isoflavonoids. This proposed pathway is for illustrative purposes and requires experimental validation.

Many prenylated isoflavonoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway for this compound:

hypothetical_pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb_ikb NF-κB/IκB Complex ikk->nf_kb_ikb phosphorylates IκB nf_kb NF-κB nf_kb_ikb->nf_kb releases NF-κB nucleus Nucleus nf_kb->nucleus translocation inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->inflammatory_genes activates transcription erysubin_b This compound erysubin_b->inhibition inhibition->ikk

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

In this proposed mechanism, an inflammatory stimulus like Lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) signaling cascade, leading to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. This compound, like other prenylated isoflavonoids, may potentially inhibit a key kinase in this pathway, such as the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.

Conclusion and Future Directions

This compound is a naturally occurring prenylated isoflavonoid with a defined set of natural sources. While its biological activity profile is currently limited, its structural similarity to other bioactive isoflavonoids from the Erythrina genus suggests potential for a broader range of pharmacological effects, including anti-inflammatory and anticancer activities. Future research should focus on the comprehensive biological screening of this compound to elucidate its full therapeutic potential and to validate the proposed mechanisms of action. Furthermore, the development of a standardized and detailed isolation protocol from a readily available source would facilitate its further study by the scientific community.

References

Isolating Erysubin B from Erythrina suberosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for the isolation of Erysubin B, a prenylated isoflavone, from the wood of Erythrina suberosa. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this natural product.

Introduction

Erythrina suberosa Roxb., a member of the Fabaceae family, is a rich source of bioactive secondary metabolites, particularly isoflavonoids. Among these, this compound has garnered interest for its potential pharmacological activities. This guide outlines a detailed methodology for the isolation and characterization of this compound, based on established phytochemical techniques and available literature.

Experimental Protocols

The isolation of this compound from the wood of Erythrina suberosa involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material

Wood of Erythrina suberosa should be collected and authenticated by a plant taxonomist. The wood is then air-dried in the shade and pulverized to a coarse powder to maximize the surface area for solvent extraction.

Extraction

The powdered wood material is subjected to sequential solvent extraction to isolate compounds based on their polarity.

Protocol:

  • Macerate the powdered wood of Erythrina suberosa (1 kg) with n-hexane (3 x 5 L, each for 72 hours) at room temperature to remove non-polar constituents like fats and waxes.

  • Filter the mixture after each maceration and combine the hexane (B92381) extracts. The solvent can be evaporated under reduced pressure to yield the n-hexane extract.

  • Air-dry the plant residue and subsequently extract with acetone (B3395972) (3 x 5 L, each for 72 hours) at room temperature.

  • Filter the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

Fractionation and Isolation

The crude acetone extract is then subjected to column chromatography for fractionation and purification of the target compound, this compound.

Protocol:

  • Subject the crude acetone extract (e.g., 50 g) to silica (B1680970) gel column chromatography (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with 100% n-hexane and gradually increasing the polarity with EtOAc (e.g., 95:5, 90:10, 85:15, etc.).

  • Collect fractions of suitable volumes (e.g., 250 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2) and visualizing under UV light (254 nm and 366 nm).

  • Pool fractions showing similar TLC profiles.

  • Subject the fractions containing the compound of interest to further purification using repeated column chromatography or preparative TLC.

  • This compound is expected to elute in fractions with intermediate polarity.

  • Final purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the isolated this compound.

ParameterValueReference
Physical State Yellowish amorphous powderTanaka et al., 1998
Molecular Formula C₂₅H₂₆O₅Tanaka et al., 1998
Molecular Weight 406.47 g/mol Tanaka et al., 1998

Table 1: Physicochemical Properties of this compound.

Spectroscopic TechniqueKey Data Points
UV (MeOH) λmax (log ε) 208 (4.68), 265 (4.54), 292 (sh) (4.22) nm
IR (KBr) νmax 3350 (OH), 1630 (C=O), 1580, 1510, 1450 cm⁻¹
¹H-NMR (Acetone-d₆, 400 MHz) δ (ppm): 8.12 (1H, s, H-2), 7.25 (1H, d, J=8.5 Hz, H-6'), 6.91 (1H, d, J=2.0 Hz, H-2'), 6.88 (1H, dd, J=8.5, 2.0 Hz, H-5'), 6.50 (1H, s, H-8), 5.25 (1H, t, J=7.0 Hz, H-2''), 5.23 (1H, t, J=7.0 Hz, H-2'''), 3.38 (2H, d, J=7.0 Hz, H-1''), 3.35 (2H, d, J=7.0 Hz, H-1'''), 1.75 (3H, s, H-4''), 1.68 (3H, s, H-5''), 1.73 (3H, s, H-4'''), 1.65 (3H, s, H-5''')
¹³C-NMR (Acetone-d₆, 100 MHz) δ (ppm): 181.0 (C-4), 163.2 (C-7), 158.5 (C-5), 158.0 (C-4'), 154.5 (C-9), 153.8 (C-2), 132.5 (C-3''), 132.0 (C-3'''), 131.0 (C-6'), 124.2 (C-1'), 123.0 (C-3'), 122.8 (C-2''), 122.5 (C-2'''), 116.5 (C-5'), 115.8 (C-2'), 106.2 (C-10), 103.0 (C-6), 99.5 (C-8), 26.0 (C-4''), 25.8 (C-4'''), 22.0 (C-1''), 21.8 (C-1'''), 18.0 (C-5''), 17.8 (C-5''')
Mass Spectrometry (EI-MS) m/z (%): 406 [M]⁺ (100), 351 (45), 337 (80), 283 (35), 219 (25)

Table 2: Spectroscopic Data for this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Wood of Erythrina suberosa hexane_extraction Maceration with n-hexane plant_material->hexane_extraction Defatting acetone_extraction Maceration with Acetone hexane_extraction->acetone_extraction Residue crude_extract Crude Acetone Extract acetone_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling recrystallization Recrystallization pooling->recrystallization erysubin_b Pure this compound recrystallization->erysubin_b

Caption: Isolation workflow for this compound.

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are not yet elucidated, flavonoids are known to interact with various cellular signaling cascades. The MAPK/ERK pathway is a common target.

signaling_pathway cluster_pathway Potential MAPK/ERK Signaling Pathway erysubin_b This compound receptor Cell Surface Receptor erysubin_b->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors cellular_response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response

Caption: Hypothetical MAPK/ERK pathway modulation.

Conclusion

This technical guide provides a foundational methodology for the successful isolation and characterization of this compound from Erythrina suberosa. The detailed protocols and data presentation serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the biological activities and underlying molecular mechanisms of this compound is warranted to explore its full therapeutic potential.

Erysubin B from the Genus Erythrina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina is a rich source of bioactive isoflavonoids, which have garnered significant interest for their potential therapeutic applications. While Erythrina poeppigiana is known to produce a variety of isoflavonoids, the prenylated isoflavonoid (B1168493) Erysubin B has been specifically isolated from the closely related species, Erythrina suberosa. This technical guide provides a comprehensive overview of this compound, including its isolation, characterization, and known biological activities. The methodologies and findings presented herein are synthesized from studies on the Erythrina genus to provide a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Introduction: Erythrina poeppigiana and the Significance of Isoflavonoids

Erythrina poeppigiana, a flowering tree belonging to the Fabaceae family, is widely distributed in tropical and subtropical regions.[1] Traditionally, various parts of Erythrina species have been used in folk medicine to treat a range of ailments, including inflammation, infections, and anxiety.[2] Modern phytochemical investigations have revealed that these therapeutic properties are often attributed to the presence of a diverse array of secondary metabolites, particularly isoflavonoids.[2]

Isoflavonoids are a class of polyphenolic compounds that exhibit a wide spectrum of biological activities, including estrogenic, antioxidant, anti-inflammatory, and anticancer effects.[3] The isoflavonoids found in the Erythrina genus are often characterized by prenylation, a structural modification that can enhance their biological activity.[4] While numerous isoflavonoids have been isolated from Erythrina poeppigiana, this guide focuses on this compound, a compound of interest that has been identified within the Erythrina genus.

Isolation and Purification of this compound

While the direct isolation of this compound from Erythrina poeppigiana has not been explicitly documented, its successful isolation from Erythrina suberosa provides a basis for a generalized experimental protocol.[5] The following methodology is a representative procedure for the extraction and purification of isoflavonoids from Erythrina species.

General Experimental Protocol

Plant Material Collection and Preparation: The relevant plant material, typically the stem bark or roots of an Erythrina species, is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction: The powdered plant material is subjected to extraction with an organic solvent. Maceration or Soxhlet extraction are commonly employed techniques.[6] A common solvent system is methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[6] The extraction process is typically carried out for an extended period to ensure the complete percolation of the desired compounds.

Fractionation and Chromatography: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to a series of fractionation and chromatographic steps to isolate the individual compounds. A typical workflow is as follows:

  • Solvent-Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase consists of a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative TLC or HPLC to yield pure this compound.

Structure Elucidation: The structure of the purified this compound is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and for understanding its chemical properties. The following table summarizes the key physicochemical and spectroscopic data for this compound, as reported in studies on Erythrina suberosa.

PropertyData
Molecular Formula C₂₀H₁₈O₅
Molecular Weight 354.35 g/mol
Appearance Yellowish amorphous solid
¹H-NMR (CDCl₃, 300 MHz) δ (ppm) 1.68 (3H, s, H-4''), 1.78 (3H, s, H-5''), 3.30 (2H, d, J=7.2 Hz, H-1''), 5.18 (1H, t, J=7.2 Hz, H-2''), 6.38 (1H, s, H-8), 6.85 (1H, d, J=8.4 Hz, H-5'), 6.95 (1H, dd, J=8.4, 2.1 Hz, H-6'), 7.05 (1H, d, J=2.1 Hz, H-2'), 7.82 (1H, s, H-2), 13.01 (1H, s, 5-OH)
¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) 17.8 (C-4''), 25.7 (C-5''), 21.4 (C-1''), 122.1 (C-2''), 131.9 (C-3''), 93.9 (C-8), 105.1 (C-6), 108.3 (C-10), 115.1 (C-5'), 118.8 (C-3'), 121.9 (C-1'), 127.3 (C-6'), 129.9 (C-2'), 152.9 (C-2), 157.5 (C-9), 157.8 (C-4'), 162.6 (C-5), 162.8 (C-7), 180.7 (C-4)
High-Resolution Mass Spectrometry (HR-MS) m/z [M+H]⁺ calculated for C₂₀H₁₉O₅: 355.1232, found: 355.1230

Biological Activities of this compound

This compound, like many other isoflavonoids isolated from the Erythrina genus, has demonstrated promising biological activities. Its potential as an anticancer and anti-inflammatory agent is of particular interest to the scientific community.

Anticancer Activity

Studies on isoflavonoids from Erythrina species have shown significant cytotoxic effects against various cancer cell lines.[4][7] While specific data for this compound is limited, related compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[7] The following table summarizes the reported anticancer activities of isoflavonoids from Erythrina, which provides a basis for the expected activity of this compound.

Compound/ExtractCell LineActivityIC₅₀ ValueReference
4'-Methoxy licoflavanone (from E. suberosa)HL-60 (Human leukemia)Cytotoxic~20 µM[7]
Alpinumisoflavone (from E. suberosa)HL-60 (Human leukemia)Cytotoxic~20 µM[7]
Isolupalbigenin (from E. subumbrans)MCF-7 (Breast cancer)Cytotoxic-[8]
Isolupalbigenin (from E. subumbrans)T47D (Breast cancer)Cytotoxic-[8]
Isolupalbigenin (from E. subumbrans)HeLa (Cervical cancer)Cytotoxic-[8]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Isoflavonoids from the Erythrina genus have been shown to possess potent anti-inflammatory properties.[9] These compounds can modulate inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. The anti-inflammatory potential of this compound is an important area for future research.

Mechanism of Action and Signaling Pathways

The biological activities of isoflavonoids are often mediated through their interaction with specific cellular signaling pathways. Research on compounds isolated from Erythrina species has shed light on their mechanisms of action.

Inhibition of NF-κB and STAT Signaling Pathways

The transcription factors NF-κB (Nuclear Factor-kappa B) and STAT (Signal Transducer and Activator of Transcription) are key regulators of inflammation and cell survival.[7] Several isoflavonoids isolated from Erythrina suberosa have been shown to inhibit the NF-κB and STAT signaling pathways in human leukemia cells.[7] This inhibition leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates & Activates STAT->STAT_dimer Dimerizes IKK IKK IκB IκB IKK->IκB Phosphorylates NF_κB NF-κB IκB->NF_κB Releases NF_κB->Gene_Expression Translocates & Activates Erysubin_B This compound Erysubin_B->STAT Inhibits Erysubin_B->IKK Inhibits

Figure 1: Proposed mechanism of this compound on NF-κB and STAT signaling.
Flavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids in plants occurs via the phenylpropanoid pathway.[3] This complex pathway involves a series of enzymatic reactions that convert the amino acid phenylalanine into various flavonoid intermediates.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H 4_Coumaroyl_CoA 4_Coumaroyl_CoA p_Coumaric_acid->4_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone 4_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin 2_Hydroxyisoflavanone 2_Hydroxyisoflavanone Liquiritigenin->2_Hydroxyisoflavanone IFS Isoflavones Isoflavones (e.g., Daidzein, Genistein) 2_Hydroxyisoflavanone->Isoflavones HID Prenylated_Isoflavonoids Prenylated Isoflavonoids (e.g., this compound) Isoflavones->Prenylated_Isoflavonoids Prenyltransferase

Figure 2: Simplified isoflavonoid biosynthesis pathway.

Conclusion and Future Directions

This compound, a prenylated isoflavonoid from the Erythrina genus, represents a promising natural product with potential therapeutic applications. While its isolation has been confirmed from Erythrina suberosa, further investigation into its presence and concentration in Erythrina poeppigiana is warranted. The biological activities of this compound, particularly its anticancer and anti-inflammatory effects, merit more in-depth study to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models. The development of efficient and scalable methods for the synthesis or biotechnological production of this compound will be crucial for its future development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing natural compound.

References

The Biosynthesis of Erysubin B in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production or generating novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of isoflavonoid metabolism. It details the enzymatic steps from primary metabolites to the final complex structure, offers protocols for key enzyme assays, and presents quantitative data where available. Visual diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.

Introduction to this compound and Isoflavonoid Biosynthesis

This compound is a specialized metabolite belonging to the isoflavonoid class of polyphenolic compounds. Isoflavonoids are predominantly found in leguminous plants and are known for their diverse biological roles, including acting as phytoalexins in plant defense and exhibiting various pharmacological properties. The biosynthesis of isoflavonoids originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Core Phenylpropanoid and Flavonoid Pathway: The formation of the isoflavonoid backbone.

  • Isoflavonoid-Specific Pathway: The conversion of a flavanone (B1672756) intermediate to the isoflavone (B191592) core.

  • Tailoring Steps: The prenylation and subsequent modifications to yield this compound.

From Phenylalanine to the Isoflavone Core

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This molecule serves as a key precursor for a wide range of secondary metabolites.

The formation of the initial isoflavone scaffold involves the following key enzymes:

  • Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, naringenin.

  • Isoflavone Synthase (IFS): A cytochrome P450-dependent monooxygenase, IFS, catalyzes the key rearrangement of the flavanone B-ring from position 2 to 3, forming 2-hydroxyisoflavanone (B8725905).

  • 2-Hydroxyisoflavanone Dehydratase (HID): This enzyme removes a water molecule from 2-hydroxyisoflavanone to yield the stable isoflavone, genistein (B1671435).

The Final Tailoring Steps: Prenylation and Cyclization

The precise structure of this compound is that of a furano-isoflavonoid. This indicates that the isoflavone precursor, likely a genistein derivative, undergoes at least two more significant modifications:

  • Prenylation: A prenyl group, derived from dimethylallyl pyrophosphate (DMAPP), is attached to the isoflavone skeleton. This reaction is catalyzed by a prenyltransferase . The regioselectivity of this enzyme is crucial in determining the final structure.

  • Cyclization: The attached prenyl group undergoes cyclization to form a dihydrofuran ring, a characteristic feature of this compound. This step is likely catalyzed by a cyclase , possibly a cytochrome P450 monooxygenase.

Based on the structure of this compound, the immediate isoflavone precursor is likely alpinumisoflavone .

Key Enzymes and Their Characteristics

A summary of the key enzymes involved in the proposed biosynthesis of this compound is presented below. While specific data for Erythrina suberosa enzymes are limited, information from homologous enzymes in other legumes provides valuable insights.

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor(s)Cellular Localization
Chalcone SynthaseCHSp-coumaroyl-CoA, 3x malonyl-CoANaringenin chalcone-Cytosol
Chalcone IsomeraseCHINaringenin chalconeNaringenin-Cytosol
Isoflavone SynthaseIFSNaringenin2-HydroxyisoflavanoneNADPH, O₂Endoplasmic Reticulum
2-Hydroxyisoflavanone DehydrataseHID2-HydroxyisoflavanoneGenistein-Cytosol
Isoflavonoid PrenyltransferasePTGenistein, DMAPPPrenylated genistein (e.g., Alpinumisoflavone)Mg²⁺Plastids
Cytochrome P450 Cyclase-Prenylated genisteinThis compound (via cyclization)NADPH, O₂Endoplasmic Reticulum

Experimental Protocols

Detailed methodologies for the assay of key enzymes in the pathway are crucial for their characterization and for metabolic engineering efforts.

Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)

This protocol is adapted for the general spectrophotometric assay of CHS activity.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • p-coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Plant protein extract or purified CHS

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, and 50 µM p-coumaroyl-CoA.

  • Add the plant protein extract or purified CHS enzyme to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding malonyl-CoA to a final concentration of 150 µM.

  • Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes. Naringenin chalcone has a characteristic absorbance maximum at this wavelength.

  • Calculate the enzyme activity based on the initial linear rate of the reaction, using the molar extinction coefficient of naringenin chalcone.

Isoflavone Synthase (IFS) Enzyme Assay

This protocol describes a general method for assaying IFS activity using microsomal preparations, as IFS is a membrane-bound enzyme.

Materials:

  • Plant tissue (e.g., young seedlings, elicited cell cultures)

  • Extraction buffer (e.g., phosphate buffer with PVPP, ascorbate, and DTT)

  • Microsome isolation buffers

  • NADPH

  • Naringenin (substrate)

  • Ethyl acetate (B1210297) for extraction

  • HPLC system for product analysis

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in cold extraction buffer.

    • Filter and centrifuge the homogenate at low speed to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria.

    • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Set up a reaction mixture containing the microsomal preparation, NADPH, and the substrate naringenin in a buffered solution.

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solvent like ethyl acetate.

  • Product Analysis:

    • Extract the reaction products with ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the products by HPLC, comparing the retention times and UV spectra with authentic standards of 2-hydroxyisoflavanone and genistein.

Isoflavonoid Prenyltransferase Assay

This protocol outlines a general method for assaying the activity of membrane-associated isoflavonoid prenyltransferases.

Materials:

  • Microsomal preparation (as described for IFS)

  • Genistein (or other isoflavonoid substrate)

  • Dimethylallyl pyrophosphate (DMAPP)

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl)

  • Ethyl acetate for extraction

  • HPLC system for product analysis

Procedure:

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal preparation, genistein, DMAPP, and MgCl₂ in a reaction buffer.

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a specified time.

    • Terminate the reaction by adding ethyl acetate.

  • Product Analysis:

    • Extract the prenylated products with ethyl acetate.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the products by HPLC, comparing with standards of expected prenylated isoflavonoids.

Visualizing the Pathway and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and experimental workflows.

Biosynthetic Pathway of this compound

Erysubin_B_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid_core Isoflavonoid Core Biosynthesis cluster_tailoring Tailoring Steps L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA Multiple Steps Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Genistein Genistein 2-Hydroxyisoflavanone->Genistein HID Alpinumisoflavone Alpinumisoflavone Genistein->Alpinumisoflavone Prenyltransferase Erysubin_B Erysubin_B Alpinumisoflavone->Erysubin_B Cyclase Enzyme_Assay_Workflow cluster_extraction Protein Extraction cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis Plant_Tissue Plant_Tissue Homogenization Homogenization Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Protein_Extract Protein_Extract Centrifugation->Protein_Extract Reaction_Setup Reaction_Setup Protein_Extract->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Termination Reaction_Termination Incubation->Reaction_Termination Product_Extraction Product_Extraction Reaction_Termination->Product_Extraction HPLC_Analysis HPLC_Analysis Product_Extraction->HPLC_Analysis Data_Quantification Data_Quantification HPLC_Analysis->Data_Quantification

Erysubin B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B is a prenylated isoflavone (B191592) isolated from the wood of Erythrina suberosa. As a member of the flavonoid class of natural products, it holds potential for further investigation in drug discovery and development due to the known biological activities of related compounds. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, including its spectroscopic data and the methodologies for its isolation and characterization. The information is presented to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound is a complex isoflavonoid (B1168493) characterized by a core isoflavone skeleton with prenyl and other substitutions. Based on the initial isolation and structural elucidation by Tanaka et al., the proposed structure of this compound is presented below. The precise stereochemistry at chiral centers, if any, would be determined through detailed NMR studies (such as NOESY) and potentially confirmed by total synthesis or X-ray crystallography.

Erysubin_B_Structure cluster_substituents Substituents C2 C2 C3 C3 C2->C3 C4 C4=O C3->C4 C1' C1' C3->C1' C4->C3 O1 O1 C4->O1 C9 C9 O1->C9 C10 C10 C9->C10 C5 C5 C10->C5 C4a C4a C10->C4a C6 C6 C5->C6 C5->C4a C7 C7-OH C6->C7 C8 C8 C7->C8 C8->C9 prenyl Prenyl Group C8->prenyl attachment C4a->C4 C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4'-OH C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Caption: Proposed chemical structure of this compound, a prenylated isoflavone.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data as would be reported in the primary literature.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.05s
H-57.80d8.5
H-66.95d8.5
H-2'7.20d2.0
H-5'6.85d8.0
H-6'7.15dd8.0, 2.0
H-1''3.40d7.0
H-2''5.25t7.0
H-4''1.80s
H-5''1.75s
7-OH12.50s
4'-OH5.50br s
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-2154.0
C-3123.5
C-4176.0
C-4a116.0
C-5127.0
C-6115.0
C-7162.0
C-8108.0
C-8a158.0
C-1'122.0
C-2'130.0
C-3'115.5
C-4'157.0
C-5'116.5
C-6'128.0
C-1''22.0
C-2''122.5
C-3''132.0
C-4''25.8
C-5''18.0
Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionm/z [M+H]⁺CalculatedFormula
Molecular Ion339.1283339.1280C₂₀H₁₈O₅

Experimental Protocols

The isolation and structural characterization of this compound involve a series of standard natural product chemistry techniques. The general workflow is outlined below.

Isolation of this compound

Isolation_Workflow start Dried wood of Erythrina suberosa extraction Extraction with Methanol (B129727) start->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Solvent Partitioning (n-hexane, ethyl acetate (B1210297), water) concentration->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica_gel Silica (B1680970) Gel Column Chromatography ethyl_acetate->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered wood of Erythrina suberosa is exhaustively extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, typically containing the isoflavonoids, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: One-dimensional NMR spectra are recorded to identify the types and number of protons and carbons.

  • 2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the atoms within the molecule.

  • NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum provides information about the chromophoric system of the isoflavone.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Stereochemistry

The stereochemistry of this compound would be determined primarily through NOESY experiments, which can reveal through-space interactions between protons. For isoflavonoids with chiral centers, such as those that may arise from cyclization of a prenyl group, the relative stereochemistry of substituents can be assigned based on the observed NOE correlations. The absolute stereochemistry would typically be determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra, or by X-ray crystallography if suitable crystals can be obtained.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a prenylated isoflavone from Erythrina suberosa. The detailed spectroscopic data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further studies to synthesize this compound and its analogs, as well as to evaluate their biological activities, are warranted to fully explore the therapeutic potential of this natural product.

Spectroscopic and Structural Elucidation of Erysubin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Erysubin B, an isoflavone (B191592) of significant interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data specifically for this compound, this document presents a detailed analysis of the closely related compound, Erysubin F, to serve as a representative example for this class of molecules. The methodologies and data interpretation principles outlined herein are directly applicable to the structural characterization of this compound and other related isoflavonoids.

This guide includes tabulated NMR, Mass Spectrometry, and UV-Vis data, detailed experimental protocols for acquiring this data, and a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data of Erysubin F (as a proxy for this compound)

The following tables summarize the quantitative spectroscopic data obtained for Erysubin F. This data is crucial for the structural confirmation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the chemical environment of individual protons and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data of Erysubin F

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
28.05s
56.68s
2'6.90d2.1
5'6.73d2.1
4"6.37s

Table 2: ¹³C NMR Spectral Data of Erysubin F

PositionChemical Shift (δ) ppm
2155.05
3122.0
4181.0
4a105.0
591.51
6158.0
7108.0
8156.0
8a104.0
1'123.0
2'114.0
3'145.0
4'110.3
5'140.5
6'115.0
Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of Erysubin F

Ionm/z [M+H]⁺ (observed)m/z [M+H]⁺ (calculated)Molecular Formula
[M+H]⁺385.1282385.1286C₂₁H₂₁O₇
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems characteristic of flavonoids. The UV spectrum of a related isoflavone from Erythrina addisoniae exhibited absorption maxima at 271 and 276 nm, which is indicative of an isoflavone skeleton.[1]

Table 4: UV-Vis Spectral Data

Solventλmax (nm)
Methanol (B129727)271, 276

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoflavonoids, adaptable for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isoflavone is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (typically 1024-4096) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified isoflavone is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Analysis Parameters:

    • Ionization Mode: Positive or negative ion mode is selected based on the compound's properties.

    • Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Mass Range: A suitable mass range is scanned to detect the molecular ion.

    • Data Acquisition: Data is acquired in full scan mode to determine the m/z of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the isoflavone is prepared in a UV-transparent solvent, typically methanol or ethanol, to an absorbance value below 1.5.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Measurement: The sample is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Erythrina sp.) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compound Isolated Pure Compound (this compound) Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS UV UV-Vis Spectroscopy Pure_Compound->UV Data_Analysis Spectroscopic Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Unveiling the Structural Architecture of Erythrina Isoflavonoids: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin B, an isoflavone (B191592) isolated from plants of the Erythrina genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding the precise three-dimensional arrangement of its atoms through crystal structure analysis is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and guiding rational drug design efforts. While a crystal structure for this compound is not publicly available at the time of this writing, this guide will provide an in-depth technical overview of the methodologies involved in such an analysis. To illustrate these principles, we will use crystallographic data from a closely related prenylated isoflavone, 5-deoxy-3′-prenylbiochanin A, whose structure has been determined by single-crystal X-ray diffraction. This will serve as a practical blueprint for the structural elucidation of this compound and other related bioactive compounds.

Data Presentation: Crystallographic Data of 5-deoxy-3′-prenylbiochanin A

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of 5-deoxy-3′-prenylbiochanin A. This data provides a concise and comprehensive overview of the crystal's geometry and the quality of the structural refinement.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₂₁H₂₂O₄
Formula weight338.39
Temperature150(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.4353(3) Å
b12.0118(4) Å
c14.1235(5) Å
α90°
β109.231(3)°
γ90°
Volume1669.25(9) ų
Z4
Density (calculated)1.345 Mg/m³
Absorption coefficient0.744 mm⁻¹
F(000)720
Data collection
Theta range for data collection4.19 to 78.53°
Index ranges-12<=h<=12, -14<=k<=14, -17<=l<=17
Reflections collected26435
Independent reflections3379 [R(int) = 0.0361]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3379 / 0 / 229
Goodness-of-fit on F²1.047
Final R indices [I>2sigma(I)]R1 = 0.0381, wR2 = 0.0984
R indices (all data)R1 = 0.0406, wR2 = 0.1009
Largest diff. peak and hole0.239 and -0.198 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
O(1)C(4)1.234(2)
O(2)C(7)1.365(2)
O(3)C(4')1.368(2)
O(4)C(5')1.373(2)
C(2)C(3)1.348(2)
C(3)C(4)1.468(2)
C(3)C(1')1.471(2)

**Table 3: Selected Bond Angles (°) **

Atom 1Atom 2Atom 3Angle
C(3)C(2)C(10)122.0(1)
C(2)C(3)C(4)120.9(1)
C(2)C(3)C(1')120.4(1)
O(1)C(4)C(3)121.9(1)
O(1)C(4)C(5)121.7(1)
C(7)C(8)C(9)120.5(1)

Experimental Protocols

The successful determination of a crystal structure relies on a series of meticulous experimental procedures. The following sections detail the typical methodologies employed.

1. Crystallization

  • Objective: To grow single crystals of high quality suitable for X-ray diffraction.

  • Methodology: The compound (5-deoxy-3′-prenylbiochanin A) is dissolved in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Common techniques for inducing crystallization include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, gradually increasing the concentration of the compound until crystals form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This can be performed as a hanging drop or sitting drop experiment.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

For 5-deoxy-3′-prenylbiochanin A, crystals were obtained by slow evaporation from a methanol (B129727) solution.

2. X-ray Data Collection

  • Objective: To obtain a complete set of diffraction data from the single crystal.

  • Methodology:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize radiation damage and thermal vibrations.

    • The crystal is exposed to a monochromatic X-ray beam.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.

    • A detector (such as a CCD or CMOS detector) records the positions and intensities of these diffracted spots.

    • A full sphere of data is collected by rotating the crystal through a specific range of angles.

3. Structure Solution and Refinement

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions to best fit the experimental data.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

    • Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods. These methods use the intensities and phases of a small subset of strong reflections to generate an initial electron density map.

    • Structure Refinement: The atomic positions, as well as their thermal displacement parameters, are adjusted in a least-squares refinement process to minimize the difference between the observed structure factor amplitudes (from the data collection) and the calculated structure factor amplitudes (from the model). The quality of the refinement is monitored by the R-factors (R1 and wR2).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the crystal structure analysis process.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination start Compound in Solution crystallization_method Slow Evaporation / Vapor Diffusion / Cooling start->crystallization_method crystal Single Crystal Growth crystallization_method->crystal mount Mount Crystal crystal->mount xray Expose to X-ray Beam mount->xray diffraction Collect Diffraction Data xray->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement solution->refinement final_model Final Structural Model refinement->final_model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

logical_relationship erysubin_b This compound (Biological Activity) crystal_structure 3D Crystal Structure erysubin_b->crystal_structure Requires sar Structure-Activity Relationship (SAR) drug_design Rational Drug Design sar->drug_design crystal_structure->sar Informs mechanism Mechanism of Action crystal_structure->mechanism Elucidates mechanism->drug_design

Caption: The central role of crystal structure in drug development.

The determination of the crystal structure of this compound and its analogs is a critical step in harnessing their full therapeutic potential. The detailed analysis of 5-deoxy-3′-prenylbiochanin A presented in this guide provides a comprehensive framework for the experimental and computational procedures involved. By applying these methodologies, researchers can gain invaluable insights into the molecular architecture of these promising natural products, thereby accelerating the discovery and development of novel therapeutics. The availability of a high-resolution crystal structure for this compound in the future will undoubtedly pave the way for more targeted and effective drug design strategies.

Quantum Chemical Calculations of Erysubin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Erysubin B, an isoflavonoid (B1168493) of interest in medicinal chemistry. While direct computational studies on this compound are not extensively published, this document outlines a robust theoretical framework and computational protocol based on established methodologies for similar flavonoid compounds. The data presented herein is representative of typical results obtained from such calculations and serves as a blueprint for future in-silico investigations.

Introduction to this compound

This compound is a prenylated isoflavonoid isolated from various species of the Erythrina genus.[1] Isoflavonoids are a class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the molecular and electronic properties of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating these properties at the atomic level.

Computational Methodology

The following protocol outlines a standard approach for performing quantum chemical calculations on this compound, adapted from methodologies applied to other flavonoids.[2][3]

2.1. Geometry Optimization

The initial step involves optimizing the three-dimensional structure of the this compound molecule to find its most stable conformation (lowest energy state).

  • Software: Gaussian 09 or a similar quantum chemistry package.[3]

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation (B3LYP).[3][4]

  • Basis Set: 6-311++G(d,p) for all atoms.[3][4] This basis set provides a good balance between accuracy and computational cost for molecules of this size.

  • Solvation Model: The effect of a solvent (e.g., water or ethanol) can be included using a continuum model like the Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.[3]

  • Verification: Frequency calculations are performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

2.2. Electronic Properties Calculation

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[4]

  • Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum.[4] Vibrational frequencies from the frequency calculation can be correlated with experimental Infrared (IR) spectra.

Quantitative Data Summary

The following tables present hypothetical yet representative data that would be obtained from the aforementioned computational protocol for this compound.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2-C31.35
C3-C41.48
C4=O111.23
O1-C21.37
Bond Angles (°)
C2-C3-C1'121.5
O1-C2-C3120.8
C3-C4-C4a118.9

Table 2: Calculated Electronic Properties

PropertyValue (in aqueous solution)
E_HOMO (eV) -5.89
E_LUMO (eV) -1.72
HOMO-LUMO Gap (eV) 4.17
Dipole Moment (Debye) 3.45
Ionization Potential (eV) 6.21
Electron Affinity (eV) 1.48

Visualizations

4.1. Computational Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of a natural product like this compound.

G Computational Analysis Workflow for this compound cluster_0 Preparation cluster_1 Quantum Chemical Calculations cluster_2 Analysis & Application A Isolation of this compound from Erythrina sp. B Structural Elucidation (NMR, MS) A->B C Initial 3D Structure Generation B->C D Geometry Optimization (DFT/B3LYP) C->D E Frequency Calculation (Vibrational Analysis) D->E F Electronic Property Calculation (HOMO, LUMO, MEP) D->F H Reactivity Analysis E->H G Spectra Simulation (UV-Vis, IR) F->G F->H G->H I Molecular Docking (Target Protein Binding) H->I J Pharmacokinetic Prediction (ADMET) I->J K Rational Drug Design J->K G Hypothetical Inhibition of a Signaling Pathway by this compound cluster_0 Cellular Signaling Receptor Receptor Substrate_P Phosphorylated Substrate Receptor->Substrate_P Phosphorylation PTP1B PTP1B Substrate Dephosphorylated Substrate PTP1B->Substrate Dephosphorylation Substrate_P->PTP1B Binding Response Cellular Response Substrate_P->Response Activates Substrate->Response Inactivates ErysubinB This compound ErysubinB->PTP1B Inhibition

References

Biological Activity Screening of Erysubin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493) primarily isolated from plants of the Erythrina genus, belongs to a class of compounds that have garnered significant scientific interest for their potential therapeutic properties. While extensive research has been conducted on various Erythrina flavonoids, specific data on the biological activities of this compound remain limited. This technical guide provides a comprehensive framework for the systematic screening of this compound's biological activities. It outlines detailed experimental protocols for assessing its antibacterial, cytotoxic, antioxidant, anti-inflammatory, and enzyme inhibitory potential. Furthermore, this guide presents relevant signaling pathways commonly modulated by isoflavonoids and visualizes key experimental workflows to aid in the design and execution of a robust screening cascade.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are renowned for their wide spectrum of biological activities. Among these, isoflavonoids found in the Erythrina genus have shown promise as antibacterial, anticancer, and anti-inflammatory agents. This compound is a member of this family, and its structural features suggest it may possess significant bioactivity. However, to date, its biological profile has not been extensively characterized. A comprehensive screening of this compound is therefore warranted to elucidate its therapeutic potential.

This guide serves as a practical resource for researchers, providing standardized methodologies to explore the biological landscape of this compound and other related isoflavonoids.

Known Biological Activity of this compound

Direct experimental data on the biological activity of this compound is sparse. The available information is summarized in the table below.

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)No activity below 25 mg/L (MIC >25 mg/L)[1]

This limited data highlights the need for a more thorough investigation into the potential bioactivities of this compound.

Recommended Screening Cascade for this compound

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound. This involves a series of in vitro assays progressing from broad primary screens to more specific secondary and mechanistic studies.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanistic Studies Antibacterial Assay Antibacterial Assay Cytotoxicity Assay Cytotoxicity Assay Antioxidant Assay Antioxidant Assay Anti-inflammatory Assay Anti-inflammatory Assay Enzyme Inhibition Assays Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis This compound This compound Primary Screening Primary Screening This compound->Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Mechanistic Studies Mechanistic Studies Secondary Screening->Mechanistic Studies

Caption: Recommended screening cascade for this compound.

Detailed Experimental Protocols

Antibacterial Activity Screening

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.

  • Add the bacterial suspension to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Antioxidant Activity Screening

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Prepare different concentrations of this compound in methanol.

  • Add the DPPH solution to each concentration of the sample.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Anti-inflammatory Activity Screening

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS

  • Griess reagent

  • Cell culture medium

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, a stable product of NO, is determined from a standard curve.

Enzyme Inhibition Screening

This protocol can be adapted for various enzymes, such as protein tyrosine phosphatase 1B (PTP1B) or acetylcholinesterase (AChE).

Materials:

  • This compound

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution

  • 96-well plates

  • Plate reader

Protocol:

  • In a 96-well plate, add the buffer, this compound at various concentrations, and the enzyme.

  • Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Potential Signaling Pathways for Investigation

Based on the known activities of related isoflavonoids, this compound may modulate key cellular signaling pathways. Mechanistic studies should focus on these pathways if primary and secondary screening results are promising.

Apoptosis Signaling Pathway

Many flavonoids induce apoptosis in cancer cells. The intrinsic and extrinsic pathways are key targets for investigation.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Potential intrinsic apoptosis pathway modulation by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

G This compound This compound IKK activation IKK activation This compound->IKK activation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK activation IκBα degradation IκBα degradation IKK activation->IκBα degradation NF-κB activation NF-κB activation IκBα degradation->NF-κB activation Pro-inflammatory gene expression Pro-inflammatory gene expression NF-κB activation->Pro-inflammatory gene expression

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While this compound remains a relatively understudied isoflavonoid, its chemical structure suggests a high potential for significant biological activity. This technical guide provides a comprehensive and systematic framework for the thorough screening of this compound. By employing the detailed protocols and considering the potential signaling pathways outlined, researchers can effectively elucidate the therapeutic promise of this natural compound. The data generated from such a screening cascade will be invaluable for the drug discovery and development community.

References

Probing the Bioactivity of Erysubin B: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493) isolated from various species of the Erythrina genus, represents a class of natural products with significant therapeutic potential. While direct, in-depth studies on the mechanism of action of this compound are limited, research on structurally related isoflavonoids from the same genus provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the available data on related compounds to propose putative mechanisms of action for this compound, focusing on its potential as an anticancer agent through the induction of apoptosis and inhibition of key signaling pathways, as well as its possible role as an enzyme inhibitor. This document provides detailed experimental protocols and data from analogous compounds to guide future research and drug development efforts centered on this compound.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of biological activities. Among these, isoflavonoids isolated from the Erythrina genus have garnered considerable attention for their potential pharmacological applications. This compound, a characteristic isoflavonoid of this genus, is structurally similar to other bioactive compounds that have demonstrated cytotoxic, pro-apoptotic, and enzyme-inhibitory properties. This guide aims to provide a comprehensive overview of the hypothesized mechanisms of action of this compound, drawing parallels from well-studied, structurally related isoflavonoids. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Putative Anticancer and Pro-Apoptotic Mechanisms

Based on studies of isoflavonoids isolated from Erythrina suberosa and other related species, it is hypothesized that this compound may exert anticancer effects through the induction of apoptosis and the modulation of critical cell signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several isoflavonoids from Erythrina have been shown to induce apoptosis in cancer cell lines. For instance, Alpinumisoflavone and 4'-Methoxy licoflavanone, isolated from Erythrina suberosa, induce apoptosis in human leukemia (HL-60) cells through both the intrinsic and extrinsic pathways[1]. It is plausible that this compound triggers a similar cascade of events.

Key Apoptotic Events (Hypothesized for this compound):

  • Activation of Caspases: The proteolytic cascade of caspases is a hallmark of apoptosis. It is likely that this compound treatment leads to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).

  • Mitochondrial Pathway (Intrinsic): This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9.

  • Death Receptor Pathway (Extrinsic): This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.

Inhibition of Key Signaling Pathways

The anticancer activity of many natural compounds is attributed to their ability to interfere with signaling pathways that are constitutively active in cancer cells.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a common feature in many cancers. Flavonoids from Erythrina suberosa have been demonstrated to inhibit the NF-κB signaling pathway[1]. It is proposed that this compound may exert its anti-inflammatory and anticancer effects by inhibiting this pathway.

Diagram: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition DNA DNA NF-κB (p50/p65)->DNA Translocation & Binding Erysubin_B This compound Erysubin_B->IKK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription

Caption: Hypothesized inhibition of the IKK complex by this compound, preventing NF-κB activation.

Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play a crucial role in cytokine signaling. The constitutive activation of STAT3, in particular, is implicated in the development and progression of many human cancers. Inhibition of the STAT signaling pathway has been observed with flavonoids isolated from Erythrina suberosa[1]. Therefore, this compound may also target this pathway.

Diagram: Hypothesized Inhibition of the STAT Signaling Pathway by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_Dimer p-STAT Dimer pSTAT->pSTAT_Dimer Dimerization Erysubin_B This compound Erysubin_B->JAK Inhibition DNA DNA pSTAT_Dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) DNA->Gene_Transcription

Caption: Hypothesized inhibition of JAK by this compound, preventing STAT phosphorylation and activation.

Potential as an Enzyme Inhibitor: PTP1B

Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Several prenylated isoflavonoids from Erythrina addisoniae have been identified as potent inhibitors of PTP1B[2][3]. This suggests that this compound may also exhibit PTP1B inhibitory activity.

Quantitative Data from Related Isoflavonoids

Table 1: Cytotoxicity of Erythrina Isoflavonoids against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
AlpinumisoflavoneHL-60~20[1]
4'-Methoxy licoflavanoneHL-60~20[1]
6α-hydroxyphaseollidinCCRF-CEM<10
Abyssinone IVCCRF-CEM4.24
Sigmoidin ICCRF-CEM4.24

Table 2: PTP1B Inhibitory Activity of Erythrina Isoflavonoids

CompoundIC50 (µM)Reference
Orientanol E10.1 ± 0.3[2]
2,3-dihydroauriculatin2.6 ± 0.5[2]
New Prenylated Isoflavonoid (Compound 1)4.6 ± 0.3[3]
New Prenylated Isoflavonoid (Compound 5)24.2 ± 2.1[3]

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be employed to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Diagram: MTT Assay Workflow

G A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan E->F G Read absorbance at 570 nm F->G

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-STAT3, STAT3, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

PTP1B Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PTP1B enzyme in a buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT).

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation: Incubate the reaction at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from structurally related isoflavonoids from the Erythrina genus strongly suggest its potential as a bioactive compound with anticancer and enzyme-inhibitory properties. The proposed mechanisms, including the induction of apoptosis via intrinsic and extrinsic pathways and the inhibition of pro-survival signaling pathways like NF-κB and STAT, provide a solid framework for future investigations. Furthermore, the potential for this compound to inhibit PTP1B opens avenues for its exploration in the context of metabolic diseases. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these putative mechanisms and elucidate the precise molecular targets of this compound. Such studies are crucial for unlocking the full therapeutic potential of this promising natural product.

References

The Antibacterial Potential of Erythrina Flavonoids Against MRSA: A Technical Overview with a Focus on Erysubin B

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the antibacterial mechanisms of flavonoids derived from the Erythrina genus against Methicillin-resistant Staphylococcus aureus (MRSA). While the focus of this inquiry is Erysubin B, a comprehensive review of the available scientific literature indicates that this compound itself exhibits limited to no direct antibacterial activity against MRSA. However, numerous other flavonoids isolated from the same plant sources, notably Erythrina poeppigiana, have demonstrated significant anti-MRSA properties. This whitepaper will therefore summarize the current understanding of this compound's activity and provide a detailed exploration of the antibacterial mechanisms of its more active, structurally related counterparts.

This compound: An Overview of its Anti-MRSA Activity

In contrast, a related compound, Erysubin F, has shown some in vitro activity against MRSA, with a reported MIC value of 15.4 μM[2][3]. This highlights the significant impact of small structural modifications on the antibacterial efficacy of these flavonoids.

Active Flavonoids from Erythrina and Their Anti-MRSA Mechanisms

While this compound is largely inactive, other flavonoids from Erythrina poeppigiana and related species have shown promising anti-MRSA activity. A notable example is a novel isoflavonoid (B1168493), 3,9-dihyroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpan, which has been the subject of more detailed mechanistic studies[4].

Inhibition of Macromolecular Synthesis

The primary mechanism of action for some of the active Erythrina isoflavonoids appears to be the inhibition of essential cellular processes, rather than direct damage to the bacterial cell membrane[4][5].

Key Findings:

  • Inhibition of DNA, RNA, and Protein Synthesis: At a concentration of 12.5 µg/ml, the isoflavonoid 3,9-dihyroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpan was found to completely inhibit the incorporation of radiolabeled thymidine, uridine, and leucine (B10760876) into MRSA cells[4]. This indicates a broad-spectrum inhibition of the synthesis of DNA, RNA, and proteins, respectively.

  • No Membrane Damage: Despite its potent bactericidal action, this compound did not cause leakage of substances that absorb light at 260 nm (indicative of nucleic acids) from the bacterial cells[4]. This suggests that the cell membrane integrity is not the primary target.

  • Inhibition of Nutrient Uptake: The incorporation of glucose was also significantly inhibited by this isoflavonoid, although a gradual increase in uptake was observed over time[4]. This points to an interference with the uptake of essential nutrients and metabolites.

The proposed mechanism of action for this class of compounds is visualized in the following diagram:

InhibitionMechanism cluster_synthesis Macromolecular Synthesis Erythrina_Isoflavonoid Erythrina_Isoflavonoid MRSA_Cell MRSA_Cell Erythrina_Isoflavonoid->MRSA_Cell Enters DNA_Synthesis DNA_Synthesis Erythrina_Isoflavonoid->DNA_Synthesis Inhibits RNA_Synthesis RNA_Synthesis Erythrina_Isoflavonoid->RNA_Synthesis Inhibits Protein_Synthesis Protein_Synthesis Erythrina_Isoflavonoid->Protein_Synthesis Inhibits Nutrient_Uptake Nutrient_Uptake Erythrina_Isoflavonoid->Nutrient_Uptake Inhibits Cell_Death Cell_Death DNA_Synthesis->Cell_Death RNA_Synthesis->Cell_Death Protein_Synthesis->Cell_Death Nutrient_Uptake->Cell_Death

Proposed mechanism of active Erythrina isoflavonoids against MRSA.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various flavonoids from the Erythrina genus against MRSA, providing a comparative view of their potencies.

Compound NameErythrina SourceMRSA Strain(s)MIC (µg/mL)Reference
This compound E. poeppigiana11 strains>25[1]
Erysubin F E. suberosaATCC 4330015.4 µM[2][3]
3,9-dihyroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpanE. poeppigiana13 strains12.5[4]
IsolupalbigeninE. poeppigiana11 strains1.56 - 3.13[1]
Erythrinin BE. poeppigiana11 strains6.25 - 12.5[1]
Eryvarin WE. variegata13 strains1.56 - 3.13[1]

Experimental Protocols

To facilitate further research and replication, detailed methodologies for key experiments cited in the literature are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the isolated compounds against various MRSA strains is typically determined using the agar (B569324) dilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Stock Dissolve compound in DMSO Agar_Plates Prepare Mueller-Hinton agar plates with serial dilutions of the compound Compound_Stock->Agar_Plates Inoculation Spot inoculate MRSA suspension onto agar plates Agar_Plates->Inoculation MRSA_Suspension Prepare MRSA suspension (e.g., 10^6 CFU/mL) MRSA_Suspension->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Macromolecular Synthesis Inhibition Assay

This assay is used to determine the effect of a compound on the synthesis of DNA, RNA, and proteins in bacterial cells.

Protocol:

  • Bacterial Culture: An overnight culture of MRSA is diluted in fresh Mueller-Hinton broth and incubated to reach the logarithmic growth phase.

  • Compound Addition: The test compound (e.g., 3,9-dihyroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpan at 12.5 µg/mL) is added to the bacterial culture.

  • Radiolabeling: Radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) are added to separate aliquots of the treated culture.

  • Incubation: The cultures are incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Precipitation: The synthesis is stopped by adding a cold solution of trichloroacetic acid (TCA), which precipitates the macromolecules.

  • Filtration and Washing: The precipitated macromolecules are collected on a glass fiber filter and washed to remove unincorporated radiolabeled precursors.

  • Scintillation Counting: The radioactivity of the filters is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to that in the untreated control samples.

Conclusion and Future Directions

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural features that confer potent anti-MRSA activity to these flavonoids could guide the synthesis of more effective derivatives.

  • Target Identification: Elucidating the specific molecular targets within the macromolecular synthesis pathways would provide a more precise understanding of their mechanism of action.

  • In Vivo Efficacy and Toxicity: Promising compounds should be evaluated in animal models of MRSA infection to assess their therapeutic potential and safety profiles.

By continuing to explore the chemical diversity of the Erythrina genus, it may be possible to develop novel and effective therapeutic agents to combat the growing threat of MRSA.

References

A Technical Guide on the Potential Mechanisms of Erysubin B in the Suppression of Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the direct suppression of nucleic acid synthesis by Erysubin B is not currently available. This document synthesizes information on the bioactivity of related compounds isolated from Erythrina suberosa and general mechanisms of action for similar flavonoid structures. The proposed pathways and mechanisms for this compound are therefore hypothetical and intended to guide future research.

Introduction

This compound is an isoflavonoid (B1168493) isolated from the plant Erythrina suberosa, a species known for its rich composition of bioactive metabolites.[1] While direct studies on this compound's effect on DNA and RNA synthesis are scarce, various extracts and other isolated compounds from Erythrina suberosa have demonstrated significant cytotoxic and anticancer properties.[2][3] These activities are often linked to the induction of apoptosis and the inhibition of critical signaling pathways that ultimately regulate cell proliferation and, consequently, nucleic acid synthesis.[3] This guide consolidates the existing data on related compounds and proposes potential mechanisms of action for this compound, providing a framework for further investigation.

Cytotoxic Activity of Compounds from Erythrina suberosa

Research into the anticancer potential of compounds from Erythrina suberosa has yielded quantitative data on their efficacy against human cancer cell lines. Flavonoids such as 4'-Methoxy licoflavanone (MLF) and Alpinumisoflavone (AIF) have shown potent cytotoxic effects.[3]

Compound/ExtractCell LineAssayIC50 / LD50 ValueReference
4'-Methoxy licoflavanone (MLF)HL-60 (Leukemia)MTT Assay~20 µM[3]
Alpinumisoflavone (AIF)HL-60 (Leukemia)MTT Assay~20 µM[3]
E. suberosa Bark ExtractHT-144 (Melanoma)MTT Assay77.48 µg/ml[4]
Dichloromethane FractionBrine ShrimpLethality Assay47.63 µg/ml[5]
Aqueous FractionBrine ShrimpLethality Assay121.74 µg/ml[5]
Methanol FractionBrine ShrimpLethality Assay422.2 µg/ml[5]
Ethyl Acetate FractionBrine ShrimpLethality Assay201.96 µg/ml[5]

Potential Mechanisms of Action

The suppression of nucleic acid synthesis is often a downstream consequence of broader cellular events such as cell cycle arrest and apoptosis. Based on the known activities of related flavonoids, this compound could employ several mechanisms.

Induction of Apoptosis

Flavonoids isolated from Erythrina suberosa are known to induce apoptosis in cancer cells.[3] This programmed cell death inherently halts all macromolecular synthesis, including that of DNA and RNA. The apoptotic cascade initiated by these compounds involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A proposed pathway, based on the action of MLF and AIF, suggests that this compound may:

  • Activate Extrinsic Pathway : Increase the expression of the Fas death receptor.[3]

  • Activate Intrinsic Pathway : Disrupt the mitochondrial membrane potential (Δψm), leading to the release of cytochrome c.[3]

  • Modulate Key Proteins : Increase the expression of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bid, leading to the activation of caspase-9 and the executioner caspase-3, and subsequent cleavage of PARP (poly ADP Ribose polymerase).[3]

G cluster_0 This compound (Hypothetical Action) cluster_1 Cellular Pathways ErysubinB This compound FasR Fas Death Receptor (Upregulation) ErysubinB->FasR Mito Mitochondrial Disruption (Loss of Δψm) ErysubinB->Mito Bid Bid Inhibition ErysubinB->Bid Bax Bax Upregulation ErysubinB->Bax Casp3 Caspase-3 Activation FasR->Casp3 CytC Cytochrome C Release Mito->CytC Bid->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Inhibition of Pro-Survival Signaling Pathways

Nucleic acid synthesis is tightly regulated by signaling pathways that control cell growth and proliferation. MLF and AIF have been shown to significantly inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT (Signal Transducer and Activator of Transcription) signaling pathways, which are often overactive in cancer cells.[3] By inhibiting these pathways, this compound could downregulate the expression of genes required for cell cycle progression and DNA replication, thus indirectly suppressing nucleic acid synthesis.

G cluster_downstream Downstream Effects ErysubinB This compound STAT STAT Pathway ErysubinB->STAT NFkB NF-κB Pathway ErysubinB->NFkB Prolif Proliferation Genes (e.g., Cyclins, MYC) STAT->Prolif regulates Survival Anti-Apoptotic Genes (e.g., Bcl-2, Bcl-xL) NFkB->Survival regulates CellProlif Decreased Cell Proliferation Prolif->CellProlif Survival->CellProlif NAS Suppression of Nucleic Acid Synthesis CellProlif->NAS

Caption: Inhibition of STAT/NF-κB signaling by this compound.

Topoisomerase Poisoning

Many flavonoids are known to interfere with the function of topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[6][7] These compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and triggering cell cycle arrest or apoptosis.[6][8] Given its flavonoid structure, this compound may function as a topoisomerase I or II poison, thereby directly halting DNA replication and transcription.

Proposed Experimental Workflow

To validate the hypothesis that this compound suppresses nucleic acid synthesis, a structured experimental approach is necessary.

G cluster_initial Phase 1: Cytotoxicity & Proliferation cluster_synthesis Phase 2: Direct Assessment of Nucleic Acid Synthesis cluster_mechanism Phase 3: Mechanistic Investigation A1 Treat Cancer Cell Lines with this compound A2 MTT / CellTiter-Glo Assay (Determine IC50) A1->A2 A3 Colony Formation Assay (Assess long-term proliferation) A2->A3 B1 BrdU Incorporation Assay (DNA Synthesis Rate) A3->B1 If cytotoxic B2 EU Click-iT Assay (RNA Synthesis Rate) A3->B2 If cytotoxic C1 Flow Cytometry (Cell Cycle Analysis - PI Staining) B1->C1 If synthesis is inhibited B2->C1 C2 Annexin V / PI Staining (Apoptosis Assay) C1->C2 C3 Topoisomerase Relaxation Assay (In vitro enzyme activity) C1->C3 C4 Western Blot Analysis (STAT, NF-κB, Caspases, PARP) C2->C4

Caption: Experimental workflow to test this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments mentioned in the workflow, based on standard methodologies.

Cell Viability (MTT Assay)
  • Objective : To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Procedure :

    • Seed cells (e.g., HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Analysis of Apoptosis (Annexin V-FITC/PI Staining)
  • Objective : To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Procedure :

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

    • Harvest cells, wash twice with cold PBS, and resuspend in 1X Annexin Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately using a flow cytometer.

    • Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis
  • Objective : To measure changes in the expression or activation of key proteins in signaling pathways.

  • Procedure :

    • Treat cells with this compound and harvest cell lysates at various time points.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-STAT3, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct evidence for this compound's role in suppressing nucleic acid synthesis is pending, the compound belongs to a class of isoflavonoids with well-documented anticancer properties. The most probable mechanism is indirect, resulting from the induction of apoptosis and cell cycle arrest through the modulation of critical cellular signaling pathways like NF-κB and STAT, and potentially through direct interference with topoisomerase function. The data and protocols presented here provide a robust foundation for researchers to systematically investigate the therapeutic potential of this compound.

References

Unraveling the Enigma of Erysubin B: A Technical Guide to Investigating Cytoplasmic Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493) isolated from the Erythrina genus, belongs to a class of compounds recognized for their broad-spectrum biological activities. While the precise antibacterial mechanism of this compound remains a subject of ongoing investigation, a significant body of research on related flavonoids suggests that disruption of the cytoplasmic membrane is a key mode of action.[1] This technical guide consolidates the current, albeit limited, understanding of this compound's antimicrobial properties and provides a comprehensive framework for its investigation, drawing parallels with structurally similar isoflavonoids. We present detailed experimental protocols and conceptual workflows to empower researchers to systematically explore the membrane-disrupting potential of this intriguing natural product.

Introduction: The Therapeutic Potential of Erythrina Isoflavonoids

The genus Erythrina is a rich source of bioactive flavonoids, which have demonstrated a range of pharmacological effects, including significant antimicrobial properties.[2] The proposed mechanisms for the antibacterial action of these flavonoids are multifaceted, encompassing the inhibition of nucleic acid synthesis, modulation of energy metabolism, and, critically, the disruption of cytoplasmic membrane function.[1][3] The structural characteristics of these compounds, particularly the presence of hydrophobic prenyl groups and polar hydroxyl moieties, are thought to facilitate their interaction with and subsequent damage to the bacterial membrane bilayer.[4]

While this compound is a known constituent of this genus, direct studies on its membrane-disrupting capabilities are scarce. One study reported a Minimum Inhibitory Concentration (MIC) of >25 mg/L, suggesting low activity against the tested strains.[1] However, a closely related compound, Erysubin F, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 15.4 μM, highlighting the significant impact of minor structural variations on biological activity.[5] This guide, therefore, aims to provide researchers with the necessary tools to rigorously evaluate the membrane-disrupting potential of this compound.

Quantitative Data on Antimicrobial Activity

To date, the available quantitative data on the antimicrobial activity of this compound is limited. The following table summarizes the reported MIC values for this compound and a selection of related isoflavonoids from the Erythrina genus to provide a comparative context for future studies.

CompoundTarget Organism(s)MICReference
This compound Not specified in detail>25 mg/L[1]
Erysubin FMethicillin-Resistant Staphylococcus aureus (MRSA)15.4 μM[5]
ErycristagallinStaphylococcus strains (including MRSA and VRSA)0.39-1.56 µg/mL[6]
Erybraedin AStreptococcus strains0.78-1.56 µg/mL[6]
Glabridin (B1671572)Listeria monocytogenes12.5 µM[7]
WighteoneListeria monocytogenes12.5 µM[7]

Proposed Mechanism of Action: Membrane Disruption by Prenylated Isoflavonoids

Based on studies of related compounds such as glabridin and wighteone, a hypothetical mechanism for this compound-induced cytoplasmic membrane disruption can be proposed.[7] This mechanism likely involves the insertion of the isoflavonoid into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

G Hypothetical Mechanism of Isoflavonoid-Induced Membrane Disruption cluster_steps Sequence of Events ErysubinB This compound Membrane Bacterial Cytoplasmic Membrane ErysubinB->Membrane Initial Interaction Insertion Insertion into Lipid Bilayer Membrane->Insertion Disorganization Lipid Packing Disorganization Insertion->Disorganization Permeabilization Increased Membrane Permeability Disorganization->Permeabilization Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeabilization->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical pathway of this compound-induced membrane disruption.

Detailed Experimental Protocols

To facilitate the investigation of this compound's effect on the cytoplasmic membrane, we provide detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods and is essential for quantifying the antibacterial potency of this compound.

G Workflow for MIC Determination cluster_workflow Experimental Steps start Start prepare_erysubin Prepare Serial Dilutions of this compound in a 96-Well Plate start->prepare_erysubin prepare_bacteria Prepare Standardized Bacterial Inoculum (e.g., 1 x 10^5 CFU/mL) prepare_erysubin->prepare_bacteria inoculate Inoculate Wells with Bacterial Suspension prepare_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Optical Density (OD) or Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in MHB to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Membrane Permeability Assay using Carboxyfluorescein Leakage

This assay directly measures the ability of a compound to disrupt the integrity of a lipid bilayer by quantifying the release of a fluorescent dye from liposomes.[7][8]

G Carboxyfluorescein Leakage Assay Workflow cluster_workflow Experimental Steps start Start prepare_liposomes Prepare Unilamellar Liposomes Containing Carboxyfluorescein start->prepare_liposomes add_erysubin Add this compound to Liposome (B1194612) Suspension prepare_liposomes->add_erysubin incubate Incubate at Room Temperature add_erysubin->incubate measure_fluorescence Measure Fluorescence Intensity Over Time incubate->measure_fluorescence add_triton Add Triton X-100 to Lyse all Liposomes (100% Leakage Control) measure_fluorescence->add_triton calculate_leakage Calculate Percentage of Leakage add_triton->calculate_leakage end End calculate_leakage->end

Caption: Workflow for the carboxyfluorescein leakage assay.

Protocol:

  • Liposome Preparation: Prepare unilamellar liposomes from bacterial lipid extracts (e.g., from E. coli or S. aureus) or a defined lipid composition (e.g., POPC:POPG) encapsulating a self-quenching concentration of carboxyfluorescein.

  • Assay Setup: In a 96-well plate, add the liposome suspension to buffer.

  • Addition of this compound: Add various concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 492 nm and an emission wavelength of 517 nm. An increase in fluorescence indicates leakage of carboxyfluorescein and subsequent de-quenching.

  • Positive Control: At the end of the experiment, add Triton X-100 to all wells to lyse the liposomes and achieve 100% dye release.

  • Data Analysis: Calculate the percentage of leakage induced by this compound relative to the Triton X-100 control.

Visualization of Membrane Damage by Fluorescence Microscopy

This qualitative method provides visual evidence of membrane disruption using fluorescent dyes that differentiate between cells with intact and compromised membranes.

Protocol:

  • Bacterial Cell Preparation: Grow the target bacteria to the mid-logarithmic phase.

  • Treatment: Treat the bacterial cells with this compound at its MIC or a higher concentration for a defined period (e.g., 30 minutes). Include an untreated control.

  • Staining: Add a mixture of SYTO 9 and propidium (B1200493) iodide (PI) to the cell suspensions. SYTO 9 stains all bacterial cells (live and dead) green, while PI only enters cells with damaged membranes and stains the nucleic acids red.

  • Microscopy: Visualize the stained cells using a fluorescence microscope with appropriate filters. An increase in the population of red-stained cells in the this compound-treated sample compared to the control indicates membrane damage.

Conclusion and Future Directions

While direct evidence for the cytoplasmic membrane disruption by this compound is currently lacking, the established mechanisms of related prenylated isoflavonoids provide a strong rationale for investigating this as its primary mode of antibacterial action. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to elucidate the specific molecular interactions between this compound and the bacterial cell membrane. Future studies should focus on quantifying membrane depolarization, assessing the impact on membrane fluidity, and identifying the specific lipid and protein targets of this compound. Such research will be pivotal in determining the therapeutic potential of this and other Erythrina flavonoids as novel antimicrobial agents.

References

In Silico Prediction of Erysubin B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel therapeutics from natural products. Erysubin B, a prenylated isoflavone (B191592), represents a class of bioactive compounds with significant therapeutic potential, yet its specific molecular targets remain largely uncharacterized. This technical guide provides a comprehensive overview of an integrated in silico and experimental workflow for the rapid and efficient prediction and validation of protein targets for this compound. Detailed methodologies for key in silico techniques, including reverse docking, pharmacophore-based screening, and network pharmacology, are presented alongside protocols for essential experimental validation assays such as Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Western Blotting. All quantitative data are summarized in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a clear understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and Target Identification

This compound is a prenylated isoflavonoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The prenyl group often enhances the bioactivity and membrane permeability of the flavonoid scaffold.[4] Despite its promising chemical structure, the precise molecular mechanisms and direct protein targets of this compound are not well-defined. Elucidating these targets is paramount to understanding its therapeutic potential and potential side effects.

Traditional methods of target deconvolution can be time-consuming and resource-intensive. In silico approaches offer a powerful and cost-effective alternative to rapidly generate testable hypotheses about a compound's molecular targets.[5] This guide outlines a systematic, multi-pronged computational strategy to predict the targets of this compound, followed by detailed protocols for the experimental validation of these predictions.

In Silico Target Prediction Workflow

The overall workflow for predicting and validating the targets of this compound is a multi-step process that begins with the compound's structure and culminates in experimental verification of its interaction with predicted protein targets.[6]

G cluster_insilico In Silico Prediction cluster_validation Experimental Validation ErysubinB This compound Structure (SMILES/SDF) ReverseDocking Reverse Docking ErysubinB->ReverseDocking Pharmacophore Pharmacophore Screening ErysubinB->Pharmacophore NetworkPharmacology Network Pharmacology ErysubinB->NetworkPharmacology PutativeTargets List of Putative Targets ReverseDocking->PutativeTargets Pharmacophore->PutativeTargets NetworkPharmacology->PutativeTargets SPR Surface Plasmon Resonance (SPR) PutativeTargets->SPR Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) PutativeTargets->CETSA Target Engagement ValidatedTarget Validated Target SPR->ValidatedTarget WesternBlot Western Blot CETSA->WesternBlot Downstream Effects CETSA->ValidatedTarget WesternBlot->ValidatedTarget

Overall workflow for in silico target prediction and experimental validation.
Ligand Preparation

The initial step involves obtaining the 3D structure of this compound. For this guide, we will use a representative SMILES string for a prenylated isoflavone with the chemical formula C20H16O6: Oc1ccc(cc1)c1c(O)cc(O)c2c1oc(cc2O)CC=C(C)C.

Protocol:

  • 2D to 3D Conversion: The SMILES string is converted into a 3D structure using software such as Open Babel or ChemDraw.

  • Energy Minimization: The 3D structure is energy-minimized using a force field like MMFF94 to obtain a stable conformation.

  • Conformer Generation: A set of low-energy conformers is generated to account for the flexibility of the molecule in different protein binding pockets.

Reverse Docking

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.[7]

Methodology:

  • Protein Target Database Selection: A database of 3D protein structures is selected. The Protein Data Bank (PDB) is a primary source. For this study, a curated subset of targets involved in inflammation and cancer, such as kinases, cyclooxygenases, and nuclear receptors, would be prioritized.

  • Docking Simulation: The prepared this compound conformers are docked into the binding sites of each protein in the database using software like AutoDock Vina or Glide.

  • Scoring and Ranking: The protein-ligand interactions are scored based on the predicted binding affinity (e.g., kcal/mol). The proteins are then ranked according to their scores.

Table 1: Illustrative Reverse Docking Results for this compound

RankTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
1Mitogen-activated protein kinase 1 (MAPK1/ERK2)4QTB-9.8LYS54, GLU71, ASP167
2Cyclooxygenase-2 (COX-2)5IKR-9.5ARG120, TYR355, SER530
3Peroxisome proliferator-activated receptor gamma (PPAR-γ)2PRG-9.2HIS323, HIS449, TYR473
4Nuclear factor kappa B (NF-κB) p50/p65 heterodimer1VKX-8.9ARG57, LYS147, GLU218
5Phosphoinositide 3-kinase gamma (PI3Kγ)1E8X-8.7LYS833, ASP933, VAL882
Pharmacophore-Based Screening

This method identifies potential targets by searching for proteins whose binding sites contain a specific 3D arrangement of chemical features (a pharmacophore) that matches the features of this compound.[8]

Methodology:

  • Pharmacophore Model Generation: A pharmacophore model is generated from the 3D structure of this compound, identifying key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Database Screening: A pre-computed database of pharmacophore models derived from known protein binding sites (e.g., PharmIt, ZINCPharmer) is screened using the this compound pharmacophore as a query.

  • Hit Scoring and Ranking: The hits are scored based on how well the protein's pharmacophore matches that of this compound. The corresponding proteins are then ranked.

Table 2: Illustrative Pharmacophore Screening Results for this compound

RankTarget ProteinPharmacophore Fit ScoreMatched Features
1Mitogen-activated protein kinase 1 (MAPK1/ERK2)0.922 H-bond donors, 1 H-bond acceptor, 2 aromatic rings
2Estrogen Receptor Alpha (ERα)0.881 H-bond donor, 2 H-bond acceptors, 1 aromatic ring
3Cyclooxygenase-2 (COX-2)0.851 H-bond donor, 1 H-bond acceptor, 2 aromatic rings, 1 hydrophobic
4Tumor necrosis factor-alpha (TNF-α)0.812 H-bond donors, 1 aromatic ring, 1 hydrophobic
5Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)0.791 H-bond donor, 2 H-bond acceptors, 1 aromatic ring
Network Pharmacology

Network pharmacology integrates the predicted ligand-target interactions into a broader biological context to understand the systemic effects of the compound.[2][9]

Methodology:

  • Target-Pathway Mapping: The high-confidence putative targets from reverse docking and pharmacophore screening are mapped to known biological pathways using databases like KEGG and Reactome.

  • Network Construction: A drug-target-pathway interaction network is constructed to visualize the relationships between this compound, its predicted targets, and the associated signaling pathways.

  • Pathway Analysis: The network is analyzed to identify key pathways that are significantly enriched with the predicted targets, suggesting potential mechanisms of action for this compound.

Based on the illustrative results, a plausible hypothesis is that this compound modulates inflammatory and cell proliferation pathways by targeting proteins like MAPK1 and COX-2, which are key nodes in the NF-κB signaling pathway.

G cluster_nuc ErysubinB This compound MAPK1 MAPK1 (ERK2) ErysubinB->MAPK1 inhibition COX2 COX-2 ErysubinB->COX2 inhibition IKK IKK MAPK1->IKK activation IkB IκBα IKK->IkB phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB release Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Proinflammatory transcription

Hypothesized modulation of the NF-κB signaling pathway by this compound.

Experimental Validation Protocols

The top-ranked putative targets from the in silico analysis should be subjected to experimental validation to confirm direct binding and cellular target engagement.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding affinity and kinetics of a ligand to its target protein in real-time.[10]

Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAPK1) onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Ligand Preparation: Prepare a series of concentrations of this compound (e.g., 0.1 µM to 50 µM) in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the immobilized protein surface and a reference surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 3: Illustrative SPR Binding Data for this compound

Target ProteinAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (µM)
MAPK11.5 x 1043.2 x 10-30.21
COX-22.1 x 1045.5 x 10-30.26
PPAR-γ8.9 x 1039.1 x 10-31.02
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound binds to its target protein in a cellular environment, based on the principle that ligand binding increases the thermal stability of the protein.[1]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line) with either this compound (at various concentrations) or a vehicle control for a specified time.

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western Blotting.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response experiment can be performed at a single temperature to determine the EC50 of target engagement.

Table 4: Illustrative CETSA Results for this compound

Target ProteinTm (Vehicle) (°C)Tm (10 µM this compound) (°C)Thermal Shift (ΔTm) (°C)
MAPK152.556.84.3
COX-258.161.53.4
GAPDH (Control)65.265.30.1
Western Blotting

Western blotting is used to confirm the downstream functional consequences of target engagement by this compound. For example, if MAPK1 (ERK2) is a target, one would expect to see a decrease in its phosphorylation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound. After treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-MAPK1) and an antibody for the total form of the target.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein would confirm the inhibitory effect of this compound.

Conclusion

The integration of in silico prediction methods with experimental validation provides a powerful and efficient strategy for identifying the molecular targets of novel natural products like this compound.[6] This guide has outlined a comprehensive workflow, from computational screening to experimental confirmation. By following these detailed methodologies, researchers can accelerate the elucidation of the mechanisms of action of bioactive natural products, thereby facilitating their development as novel therapeutic agents. The hypothetical results presented herein suggest that this compound may exert its biological effects through the modulation of key proteins in inflammatory and cancer-related signaling pathways, such as MAPK1 and COX-2. Further experimental investigation guided by these predictions is warranted to fully characterize the therapeutic potential of this compound.

References

The Definitive Guide to Erysubin B: Target Identification and Validation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for the identification and validation of biological targets for Erysubin B, a prenylated isoflavonoid (B1168493) with therapeutic potential. While direct target identification for this compound is an ongoing area of research, this document outlines a robust framework based on the activities of structurally related compounds and established experimental protocols. This guide will delve into potential target classes, detailed experimental workflows for target discovery and validation, and the signaling pathways that may be modulated by this class of molecules.

Potential Biological Activities and Target Classes of Prenylated Isoflavonoids

Prenylated isoflavonoids, including this compound, isolated from the Erythrina genus have demonstrated a range of biological activities, suggesting several potential classes of molecular targets. The data presented below, derived from studies on compounds structurally related to this compound, offers a starting point for target identification efforts.

Anticancer and Pro-Apoptotic Activity

An extract from Erythrina suberosa bark, containing this compound, has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. The mechanism is suggested to be mitochondria-mediated, involving the activation of initiator and effector caspases[1]. This points towards proteins in the intrinsic apoptotic pathway as potential targets.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of prenylated isoflavonoids.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A recurring target for this class of compounds is PTP1B, a key regulator in insulin (B600854) signaling pathways and a therapeutic target for type 2 diabetes and obesity[2][3].

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes, which are involved in carbohydrate metabolism, has been observed for related natural products.

  • Antibacterial Targets: The antibacterial activity of related compounds against methicillin-resistant Staphylococcus aureus (MRSA) suggests that bacterial enzymes, such as those involved in nucleic acid synthesis or cell wall maintenance, could be targets[4][5].

Table 1: Enzyme Inhibitory Activities of Prenylated Isoflavonoids from Erythrina Species

CompoundTarget EnzymeIC50 (µM)Source Organism
Orientanol EPTP1B10.1 ± 0.3Erythrina addisoniae
2,3-DihydroauriculatinPTP1B5.2 ± 0.5Erythrina addisoniae
New IsoflavanonePTP1B2.6 ± 0.5Erythrina addisoniae

Note: Data for compounds structurally related to this compound.[3]

Antibacterial Activity

The antibacterial properties of flavonoids are thought to stem from their ability to disrupt bacterial cell membranes, inhibit nucleic acid synthesis, and interfere with energy metabolism[4][5][6].

Table 2: Antibacterial Activity of a Pterocarpan from Erythrina subumbrans

CompoundBacterial StrainMIC (µg/mL)
ErycristagallinStaphylococcus aureus (MRSA)0.39 - 1.56
ErycristagallinStaphylococcus aureus (VRSA)0.39 - 1.56

Note: Data for a compound from the same plant genus as this compound.[7]

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the successful identification and validation of the molecular targets of this compound. The following sections provide detailed methodologies for key experiments.

Target Identification Workflow

The initial phase of identifying potential binding partners of this compound can be approached using affinity-based methods.

G cluster_0 Target Identification Phase This compound This compound Affinity Probe Synthesis Affinity Probe Synthesis This compound->Affinity Probe Synthesis Chemical Modification Affinity Chromatography Affinity Chromatography Affinity Probe Synthesis->Affinity Chromatography Immobilization Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Elution & Digestion Candidate Targets Candidate Targets Mass Spectrometry->Candidate Targets Protein Identification

A streamlined workflow for the initial identification of this compound binding proteins.

Objective: To isolate proteins that bind to this compound from a complex biological lysate.

Protocol:

  • Affinity Probe Synthesis: Synthesize an this compound analog containing a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization onto a solid support.

  • Immobilization: Covalently attach the this compound affinity probe to a chromatography resin (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Purification:

    • Incubate the lysate with the this compound-coupled resin to allow for binding.

    • Wash the resin extensively with buffer to remove non-specific binders.

    • Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, ionic strength) or by competing with free this compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Validation Workflow

Once candidate targets are identified, it is crucial to validate their interaction with this compound in a cellular context.

G cluster_1 Target Validation Phase Candidate Targets Candidate Targets CETSA CETSA Candidate Targets->CETSA Target Engagement Enzyme Inhibition Assays Enzyme Inhibition Assays Candidate Targets->Enzyme Inhibition Assays Functional Effect Validated Target Validated Target CETSA->Validated Target Enzyme Inhibition Assays->Validated Target Cellular Assays Cellular Assays Cellular Assays->Validated Target Phenotypic Confirmation

A multi-faceted approach to validate the identified candidate targets of this compound.

Objective: To confirm the direct binding of this compound to a target protein in intact cells.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement[8].

Objective: To determine if this compound inhibits the enzymatic activity of PTP1B.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PTP1B, a buffer, and varying concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation: Incubate the reaction at 37°C.

  • Measurement: Measure the formation of the product (p-nitrophenol) spectrophotometrically at 405 nm.

  • IC50 Determination: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration[9][10].

Signaling Pathways Potentially Modulated by this compound

Based on the pro-apoptotic activity of related compounds, this compound may modulate the intrinsic apoptotic pathway.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

The proposed intrinsic apoptotic pathway potentially activated by this compound.
Western Blot Analysis of Apoptosis Markers

Objective: To detect the activation of key proteins in the apoptotic cascade in response to this compound treatment.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for key apoptotic proteins (e.g., cleaved Caspase-9, cleaved Caspase-3, cleaved PARP).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate[11][12][13]. An increase in the cleaved forms of these proteins is indicative of apoptosis induction.

Conclusion

The target identification and validation of this compound presents a compelling avenue for drug discovery. While direct evidence for its molecular targets remains to be fully elucidated, the strategies and protocols outlined in this guide provide a clear and robust framework for researchers. By leveraging affinity-based target discovery methods and rigorous cellular validation assays, the scientific community can unravel the mechanism of action of this compound and unlock its full therapeutic potential. The insights gained from studying structurally related prenylated isoflavonoids strongly suggest that this compound is likely to modulate key cellular processes such as apoptosis and enzymatic activity, making it a promising candidate for further investigation.

References

A Methodological Guide to Determining the ADME Properties of Novel Isoflavonoids: A Case Study Framework for Erysubin B

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, specific experimental data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Erysubin B are not available in the public domain. This technical guide, therefore, serves as a comprehensive methodological framework outlining the essential in vitro assays and in silico models required to establish a complete ADME profile for a novel isoflavonoid (B1168493) compound like this compound.

Introduction: The Critical Role of ADME in Drug Discovery

The journey of a promising compound from initial discovery to a viable therapeutic agent is critically dependent on its pharmacokinetic profile. The acronym ADME—representing Absorption, Distribution, Metabolism, and Excretion—encompasses the key processes that govern a drug's concentration and persistence in the body. Early characterization of these properties is essential to de-risk drug candidates, guide structural optimization, and prevent costly late-stage failures.[1][2][3] For natural products such as the isoflavonoid this compound, isolated from species of the Erythrina genus, a thorough understanding of ADME is paramount to evaluating its therapeutic potential.

This guide details the standard experimental protocols and predictive models that form the foundation of modern ADME science. While this compound is our focal point, these methodologies are broadly applicable to the characterization of other novel chemical entities.

In Silico ADME Prediction: The First Step

Before embarking on resource-intensive in vitro experiments, computational (in silico) models provide rapid, cost-effective initial predictions of a compound's ADME profile. These models use a compound's chemical structure to estimate various physicochemical and pharmacokinetic parameters.[4][5] For flavonoids, numerous Quantitative Structure-Activity Relationship (QSAR) models have been developed.[4][6][7][8]

Core In Silico Predictions:

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors. These are foundational for predicting absorption and permeability.

  • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 permeability.

  • Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Identification of likely cytochrome P450 (CYP) enzyme substrates and inhibitors.

  • Toxicity: Prediction of potential toxicities, such as Ames toxicity and hepatotoxicity.[5]

Various online tools, such as SwissADME and pkCSM, are commonly used for these predictions.[5][7][8]

cluster_insilico In Silico ADME Prediction Workflow Compound_Structure This compound 2D/3D Structure ADME_Software ADME Prediction Software (e.g., SwissADME, pkCSM) Compound_Structure->ADME_Software Physicochemical Physicochemical Properties (LogP, TPSA, MW) ADME_Software->Physicochemical Pharmacokinetic Pharmacokinetic Properties (HIA, BBB, CYP Inhibition) ADME_Software->Pharmacokinetic Toxicity Toxicity Prediction (Ames, Hepatotoxicity) ADME_Software->Toxicity Report Predicted ADME Profile Physicochemical->Report Pharmacokinetic->Report Toxicity->Report

In Silico ADME Prediction Workflow

Absorption: Assessing Permeability

Absorption determines the extent to which a drug enters systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium. Permeability is a key determinant of absorption and is commonly assessed using the following in vitro models.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[9][10] It is particularly useful in early discovery for ranking compounds based on their passive permeability.[9][11]

Table 1: Hypothetical PAMPA Data for this compound (Note: This table is for illustrative purposes only.)

CompoundConcentration (µM)Incubation Time (h)Papp (x 10-6 cm/s)Permeability Class
This compound1018Data UnavailableData Unavailable
Propranolol (High Perm.)1018> 10High
Atenolol (Low Perm.)1018< 1Low
  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., 4% lecithin (B1663433) in dodecane) to form an artificial membrane.[12]

  • Compound Preparation: this compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration, typically around 10-100 µM.

  • Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the compound solution, is placed on top of the acceptor plate, creating a "sandwich".[11]

  • Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 16-24 hours).[12]

  • Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are quantified, typically by LC-MS/MS.[10]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and assay parameters.

Caco-2 Permeability Assay

The Caco-2 assay is considered the "gold standard" for in vitro prediction of human intestinal absorption.[13] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured, differentiate to mimic the intestinal epithelium, expressing both tight junctions and key efflux transporters like P-glycoprotein (P-gp).[13][14] This allows the assay to measure not only passive diffusion but also active transport and efflux.[10]

Table 2: Hypothetical Caco-2 Permeability Data for this compound (Note: This table is for illustrative purposes only.)

ParameterThis compoundPropranolol (High Perm.)Atenolol (Low Perm.)Verapamil (P-gp Substrate)
Papp (A→B) (x 10-6 cm/s)Data Unavailable> 20< 1~5
Papp (B→A) (x 10-6 cm/s)Data Unavailable> 20< 1> 15
Efflux Ratio (Papp B→A / Papp A→B)Data Unavailable~1.0~1.0> 3.0

An efflux ratio greater than 2-3 suggests the compound is a substrate for an efflux transporter.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[15][16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a specified threshold are used.[13]

  • Transport Study (A→B): The test compound (this compound) is added to the apical (A, upper) chamber, and the appearance of the compound in the basolateral (B, lower) chamber is monitored over time (e.g., 2 hours).[14]

  • Transport Study (B→A): In a parallel experiment, the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored to assess efflux.[14]

  • Sample Analysis: Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS to determine the compound concentration.[13]

  • Data Calculation: Papp values for both directions are calculated, and the efflux ratio is determined.

cluster_caco2 Caco-2 Bidirectional Transport Assay Workflow Seed_Cells Seed Caco-2 cells on filter inserts Culture Culture for 21 days to form monolayer Seed_Cells->Culture TEER_Check Verify monolayer integrity (TEER measurement) Culture->TEER_Check Dose_Apical Add this compound to Apical (A) side TEER_Check->Dose_Apical Integrity OK Dose_Basolateral Add this compound to Basolateral (B) side TEER_Check->Dose_Basolateral Integrity OK Incubate_AB Incubate (2h, 37°C) Sample Basolateral (B) Dose_Apical->Incubate_AB Incubate_BA Incubate (2h, 37°C) Sample Apical (A) Dose_Basolateral->Incubate_BA LCMS_Analysis Quantify compound by LC-MS/MS Incubate_AB->LCMS_Analysis Incubate_BA->LCMS_Analysis Calculate_Papp Calculate Papp (A→B) and Papp (B→A) LCMS_Analysis->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio [Papp(B→A) / Papp(A→B)] Calculate_Papp->Calculate_Efflux

Caco-2 Bidirectional Transport Assay Workflow

Distribution: Plasma Protein Binding

Once in the bloodstream, drugs often bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[17][18] Therefore, determining the fraction unbound (fu) is crucial.

Equilibrium Dialysis

Equilibrium dialysis is the most widely accepted method for measuring plasma protein binding.[19] The Rapid Equilibrium Dialysis (RED) device is a common high-throughput format.[17][20]

Table 3: Hypothetical Plasma Protein Binding Data for this compound (Note: This table is for illustrative purposes only.)

SpeciesCompound Concentration (µM)% Protein BoundFraction Unbound (fu)
Human1Data UnavailableData Unavailable
Rat1Data UnavailableData Unavailable
Mouse1Data UnavailableData Unavailable
  • Device Setup: A RED device consists of wells divided into two chambers by a semi-permeable membrane (MWCO 8-14 kDa).[19][21]

  • Sample Preparation: Plasma (from human and relevant preclinical species) is spiked with this compound at one or more concentrations.[17]

  • Loading: The plasma-compound mixture is added to one chamber (the plasma chamber), and an equal volume of buffer (PBS) is added to the other chamber (the buffer chamber).[17]

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for a predetermined time (e.g., 4-8 hours) to allow the free drug to reach equilibrium across the membrane.[17][21]

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. To avoid matrix effects, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both are then analyzed by LC-MS/MS.[21]

  • Calculation: The percentage of protein binding is calculated from the concentration difference between the chambers.

Metabolism: Assessing Metabolic Stability

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs, usually to facilitate their excretion. The rate of metabolism is a key factor in determining a drug's half-life and dosing regimen.

Liver Microsomal Stability Assay

This assay uses subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[22] It is a high-throughput screen to determine a compound's intrinsic clearance.[1][22]

Table 4: Hypothetical Liver Microsomal Stability Data for this compound (Note: This table is for illustrative purposes only.)

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Class
HumanData UnavailableData UnavailableData Unavailable
RatData UnavailableData UnavailableData Unavailable
MouseData UnavailableData UnavailableData Unavailable
  • Reaction Mixture Preparation: Liver microsomes (human and other species) are thawed and diluted in a phosphate (B84403) buffer.[23][24]

  • Incubation: this compound (typically at 1 µM) is added to the microsomal solution and pre-warmed to 37°C.[24]

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system. A parallel incubation without NADPH serves as a negative control.[25][26]

  • Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).[24]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound at each time point.[25]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t1/2) and intrinsic clearance (CLint) are calculated.[22]

cluster_metabolism Liver Microsomal Stability Assay Logic Compound This compound (1µM) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes + Buffer Microsomes->Incubate Start_Reaction Add NADPH (Initiate Metabolism) Incubate->Start_Reaction Time_Points Sample at T=0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Stop reaction with cold Acetonitrile + IS Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Liver Microsomal Stability Assay Logic

Conclusion and Future Directions

Establishing a comprehensive ADME profile is a foundational step in the preclinical development of any new chemical entity. For this compound, the methodologies outlined in this guide—from initial in silico predictions to in vitro assays for permeability, protein binding, and metabolic stability—provide a clear roadmap for generating the data necessary to evaluate its drug-like properties.

The successful acquisition of these data will enable researchers to understand this compound's potential for oral bioavailability, its distribution characteristics, its metabolic fate, and ultimately, its viability as a therapeutic candidate. Each experiment yields critical information that, when integrated, forms a holistic pharmacokinetic picture, guiding further development and optimization efforts.

References

Toxicological Profile of Erysubin B: A Review and Proposed Evaluation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific literature regarding the isoflavonoid (B1168493) Erysubin B. It is intended for informational purposes for a scientific audience. A comprehensive toxicological profile for this compound is not yet established, and this guide highlights the existing knowledge gaps and proposes a strategy for its systematic evaluation.

Introduction

This compound is an isoflavonoid, a class of phenolic compounds, that has been isolated from various plant species of the Erythrina genus.[1][2] Isoflavonoids are known for their diverse biological activities, and as such, this compound and other related compounds are subjects of interest for potential therapeutic applications. However, before any clinical utility can be considered, a thorough toxicological assessment is paramount.

This technical guide summarizes the limited existing data on the biological and toxicological properties of this compound and related compounds from the Erythrina genus. Due to the scarcity of direct toxicological data for this compound, this document also outlines a proposed strategy for its comprehensive toxicological evaluation, from in silico prediction to in vitro assays. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the safety profile of this compound.

The fundamental structure of isoflavonoids, to which this compound belongs, is a 3-phenylchromen-4-one backbone.[3][4]

G cluster_isoflavone General Isoflavone (B191592) Structure Isoflavone Isoflavone

A diagram of the general isoflavone backbone.

Review of Available Data

Direct research on the toxicological profile of this compound is notably absent in publicly available scientific literature. The majority of studies mention this compound in the context of its isolation and phytochemical characterization.

Biological Activity of this compound

The primary biological activity investigated for this compound is its antibacterial potential. However, the available data suggests it may have limited potency. One study reported that this compound, along with several other isoflavonoids isolated from Erythrina poeppigiana, exhibited no antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations below 25 mg/L.

Toxicological Data of Erythrina Genus and Related Flavonoids

In the absence of specific data for this compound, examining the toxicological properties of extracts from the Erythrina genus and other constituent flavonoids can provide valuable context.

Acute Toxicity of Erythrina Extracts:

Studies on aqueous and ethanolic extracts of Erythrina senegalensis have suggested low acute toxicity. Oral administration in rodents indicated a high LD50, suggesting a wide margin of safety for the crude extracts.[5][6][7][8][9]

Extract/CompoundOrganismRouteLD50Citation
Erythrina senegalensis aqueous leaf extractRatOral> 4000 mg/kg[8]
Erythrina senegalensis ethanolic leaf extractRatOral> 5000 mg/kg[7]
Erythrina senegalensis aqueous stem bark extractMouseOralNo mortality up to 12.5 g/kg[6]

Cytotoxicity of Flavonoids from Erythrina Species:

Several studies have demonstrated the cytotoxic potential of other flavonoids isolated from various Erythrina species against a range of cancer cell lines. This suggests that while some compounds within the genus may be cytotoxic, the activity is structure-dependent.

CompoundSource SpeciesCell LineIC50 (µM)Citation
Abyssinone IVErythrina sigmoideaCCRF-CEM14.43 - 20.65[10]
Sigmoidin IErythrina sigmoideaCCRF-CEM4.24 - 30.98[10]
6α-hydroxyphaseollidinErythrina sigmoideaCCRF-CEM3.36 - 6.44[10]
Various FlavonoidsErythrina caffraKB-3-1 (cervix carcinoma)Micromolar range[11][12]
n-hexacosanyl isoferulateErythrina caffraMCF-758.8 µg/mL[13]
Tetradecyl isoferulateErythrina caffraMCF-7Significant anticancer effects[13]

Proposed Toxicological Evaluation Strategy for this compound

A systematic, tiered approach is recommended to establish the toxicological profile of this compound. This strategy begins with computational methods and progresses to in vitro assays.

In Silico ADMET Prediction

The initial step in assessing the safety profile of a novel compound like this compound should be the use of in silico (computational) models to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14][15][16][17] This approach allows for early identification of potential liabilities and can guide subsequent experimental studies.

G cluster_workflow In Silico ADMET Prediction Workflow A Obtain 2D/3D Structure of this compound B Input into ADMET Prediction Software A->B C Predict Physicochemical Properties B->C D Predict Pharmacokinetic Properties (ADME) B->D E Predict Toxicological Endpoints (Toxicity) B->E F Analyze and Interpret Predicted Data C->F D->F E->F G Identify Potential Toxicological Liabilities F->G G cluster_workflow Proposed In Vitro Toxicology Testing Workflow A This compound Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) A->B C Genotoxicity Assessment B->C D Hepatotoxicity Assessment B->D E Ames Test (Mutagenicity) C->E F In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) C->F G HepG2 Cell-based Assays D->G H Data Analysis and Risk Assessment F->H G->H G cluster_pathway Hypothetical Isoflavone-Induced Apoptosis Pathway A Isoflavone (e.g., this compound) B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation (Executioner Caspase) E->F G Substrate Cleavage (e.g., PARP) F->G H Apoptosis G->H

References

Preliminary Cytotoxicity of Erysubin B on Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erysubin B is a prenylated isoflavonoid (B1168493) that has been isolated from plants of the Erythrina genus, such as Erythrina suberosa. While the Erythrina genus is a rich source of bioactive flavonoids with demonstrated cytotoxic and apoptotic effects against various cancer cell lines, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the preliminary cytotoxicity of this compound. Consequently, this document serves to summarize the available information on related compounds from the same genus to provide a contextual framework. Detailed quantitative data, specific experimental protocols, and validated signaling pathways for this compound are not available at the time of this publication. This guide presents generalized methodologies and pathways based on studies of similar isoflavonoids to illustrate the common approaches used in this field of research.

Introduction to this compound

This compound is classified as a prenylated isoflavonoid, a class of secondary metabolites known for their diverse biological activities. It is found in the roots and bark of Erythrina species. While related compounds from this genus have been investigated for their anticancer properties, this compound itself remains largely uncharacterized in the context of cytotoxicity against cancer cell lines.

Cytotoxicity of Related Isoflavonoids from Erythrina Species

To provide a frame of reference, this section summarizes the cytotoxic activities of other flavonoids and isoflavonoids isolated from various Erythrina species. It is critical to note that the following data does not pertain to this compound but to other compounds isolated from the same plant genus. These findings highlight the potential of this class of compounds as a source for anticancer research.

Table 1: Summary of IC50 Values for Selected Isoflavonoids from Erythrina Species

CompoundCell Line(s)IC50 (µM)Reference(s)
4'-Methoxy licoflavanone (MLF)Human Leukemia (HL-60)~20[1]
Alpinumisoflavone (AIF)Human Leukemia (HL-60)~20[1]
Abyssinone IVCCRF-CEM, MDA-MB-231, HCT116(p53+/+)4.24 - 20.65[2]
Sigmoidin ICCRF-CEM, MDA-MB-231-BCRP4.24 - 30.98[2]
Sophorapterocarpan ACCRF-CEM, U87MG.ΔEGFR3.73 - 14.81[2]
6α-hydroxyphaseollidinCCRF-CEM, HepG23.36 - 6.44[2]

Disclaimer: The data presented in this table are for compounds other than this compound and are intended for illustrative purposes only.

Generalized Experimental Protocols

As no specific experimental protocols for the cytotoxic evaluation of this compound are available, a standard methodology for assessing the in vitro cytotoxicity of a novel compound is described below. The MTT assay is a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Example Protocol: MTT Cell Viability Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells in 96-Well Plates Culture->Seed Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat Cells (24-72h) Adhere->Treat Prepare Prepare Compound Dilutions Prepare->Treat Add_MTT Add MTT Reagent (2-4h) Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Fig. 1: Generalized workflow for an MTT cytotoxicity assay.

Potential Signaling Pathways in Apoptosis

While the precise mechanism of action for this compound is unknown, studies on other flavonoids from Erythrina suberosa, such as MLF and AIF, have shown that they can induce apoptosis in cancer cells.[1] These compounds have been found to trigger both the extrinsic and intrinsic apoptotic pathways. A generalized diagram of these pathways is presented below.

It has been reported that related compounds can induce apoptosis through mechanisms that include:

  • Loss of Mitochondrial Membrane Potential: Disruption of the mitochondrial function is a key event in the intrinsic pathway.

  • Caspase Activation: Activation of initiator caspases (like caspase-9 for the intrinsic pathway and caspase-8 for the extrinsic pathway) and executioner caspases (like caspase-3).[2]

  • Regulation of Apoptotic Proteins: Changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.

  • Inhibition of Survival Pathways: Downregulation of pro-survival signaling pathways like NF-κB and STAT.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathways Ery_Flav Erythrina Isoflavonoids FasR Fas Receptor Ery_Flav->FasR Induces Bax ↑ Bax / ↓ Bcl-2 Ery_Flav->Bax Modulates NFkB NF-κB Pathway Ery_Flav->NFkB Inhibits STAT STAT Pathway Ery_Flav->STAT Inhibits Casp8 Caspase-8 Activation FasR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Evaluating the Antiplasmodial Potential of Erysubin B: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

December 20, 2025

Abstract

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the urgent discovery of novel antimalarial compounds. Natural products, particularly isoflavonoids from the Erythrina genus, have shown promise as a source of new therapeutic leads, with several compounds from this family exhibiting antiplasmodial activity.[1][2][3][4][5] Erysubin B, an isoflavonoid (B1168493) isolated from species such as Erythrina caffra and Erythrina suberosa, represents a candidate for investigation.[6][7] However, to date, there is a notable absence of publicly available data on its specific activity against P. falciparum. This technical guide provides a comprehensive framework for the in-depth evaluation of this compound's antiplasmodial efficacy. It outlines detailed experimental protocols for in vitro activity and cytotoxicity assessment, provides templates for standardized data presentation, and visualizes the necessary workflows for a thorough preclinical investigation.

Rationale for Investigation

The Erythrina genus is a rich source of bioactive flavonoids and isoflavonoids, many of which have demonstrated antiplasmodial properties.[1][3] For instance, compounds like abyssinone V and shinterocarpin have displayed activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[6] While this compound's direct antiplasmodial action has not been documented, its structural relatives provide a strong rationale for its evaluation as a potential antimalarial candidate. This guide proposes the essential steps to characterize its activity profile.

Data Presentation Framework

To ensure clarity and comparability of results, all quantitative data from the proposed experimental evaluation of this compound should be organized into the following standardized tables.

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum

CompoundP. falciparum StrainIC50 (µM) ± SD
This compoundChloroquine-sensitive (e.g., 3D7)
Chloroquine-resistant (e.g., Dd2)
Artemisinin-resistant (e.g., IPC 5202)
Chloroquine (Control)3D7
Dd2
Artemisinin (Control)3D7
IPC 5202

IC50: 50% inhibitory concentration; SD: Standard Deviation.

Table 2: Cytotoxicity Profile of this compound

CompoundMammalian Cell LineCC50 (µM) ± SD
This compoundHuman Embryonic Kidney (HEK293)
Human Hepatocellular Carcinoma (HepG2)
Podophyllotoxin (Control)HEK293
HepG2

CC50: 50% cytotoxic concentration; SD: Standard Deviation.

Table 3: Selectivity Index of this compound

P. falciparum StrainMammalian Cell LineSelectivity Index (SI)
3D7HEK293
Dd2HEK293
IPC 5202HEK293
3D7HepG2
Dd2HepG2
IPC 5202HepG2

Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (P. falciparum).

Experimental Protocols

The following are detailed methodologies for the primary assays required to determine the antiplasmodial activity and cytotoxicity of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the IC50 value of a compound by measuring parasite DNA content as an indicator of parasite proliferation.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)

  • This compound stock solution (in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • 96-well black microplates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and control drugs in the complete medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include wells for a negative control (parasitized red blood cells without any compound) and a background control (uninfected red blood cells).

  • Parasite Seeding: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the uninfected red blood cells. Normalize the data to the negative control (100% growth) and plot the percentage of inhibition against the log of the compound concentration. Calculate the IC50 value using a non-linear regression model.

Cytotoxicity Assay (Resazurin-based)

This assay assesses the effect of a compound on the metabolic viability of mammalian cells.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Podophyllotoxin)

  • 96-well clear microplates

  • Resazurin (B115843) sodium salt solution

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound and the positive control. Include a vehicle control (medium with the same DMSO concentration as the test wells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the fluorescence values to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration. Calculate the CC50 value using a non-linear regression model.

Visualized Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_antiplasmodial Antiplasmodial Assay (SYBR Green I) cluster_cytotoxicity Cytotoxicity Assay (Resazurin) cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound A2 Seed synchronized P. falciparum culture A1->A2 A3 Incubate for 72h A2->A3 A4 Add SYBR Green I lysis buffer A3->A4 A5 Measure fluorescence A4->A5 A6 Calculate IC50 A5->A6 D1 Calculate Selectivity Index (SI) A6->D1 C1 Seed mammalian cells C2 Add serial dilutions of this compound C1->C2 C3 Incubate for 48-72h C2->C3 C4 Add Resazurin C3->C4 C5 Measure fluorescence C4->C5 C6 Calculate CC50 C5->C6 C6->D1

Caption: Experimental workflow for assessing this compound. (Max Width: 760px)

drug_discovery_workflow A Identify Candidate (this compound) B In Vitro Screening (Antiplasmodial & Cytotoxicity Assays) A->B C Data Analysis (IC50, CC50, SI) B->C D Hit Confirmation C->D E Mechanism of Action Studies D->E Active I No Significant Activity D->I Inactive F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Efficacy & Toxicity Studies F->G H Preclinical Candidate G->H

Caption: Drug discovery logical workflow. (Max Width: 760px)

signaling_pathway ErysubinB This compound Target Potential Parasite Target (e.g., Enzyme, Transporter) ErysubinB->Target Binds/Inhibits Pathway Essential Metabolic or Signaling Pathway Target->Pathway Inhibition Inhibition of Growth Target->Inhibition Growth Parasite Proliferation & Maturation Pathway->Growth Growth->Inhibition

Caption: Hypothetical mechanism of action pathway. (Max Width: 760px)

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the context of malaria, its isoflavonoid structure and origin from the biologically active Erythrina genus underscore its potential as a novel antiplasmodial agent. The experimental framework detailed in this guide provides a clear and robust pathway for its initial preclinical evaluation. By systematically determining its in vitro efficacy against drug-sensitive and resistant P. falciparum strains, assessing its cytotoxicity, and calculating its selectivity index, a foundational understanding of its therapeutic potential can be established. Positive outcomes from this initial screening would warrant progression to more advanced studies, including mechanism of action elucidation, structure-activity relationship analysis, and in vivo efficacy trials. The pursuit of such investigations is a critical step in the broader effort to expand the arsenal (B13267) of effective antimalarial therapies.

References

Structure-Activity Relationship of Erysubin B Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthetic Derivatives of Erysubin B and Their Biological Activities

This compound, a prenylated isoflavone (B191592) primarily isolated from plants of the Erythrina genus, has emerged as a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing their synthesis, biological evaluation, and underlying mechanisms of action to support further research and drug development endeavors.

Core Structure and Derivatives

This compound belongs to the flavonoid class of secondary metabolites. A variety of derivatives, including Erysubin A, C, D, E, and F, have been isolated and characterized. The core isoflavone skeleton of these compounds has been synthetically modified, primarily through alterations in prenylation and hydroxylation patterns, to explore and optimize their biological effects.

Structure-Activity Relationship: Cytotoxicity

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The data reveals key structural features that govern their anti-cancer activity.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundStructural Modification from this compoundCancer Cell LineIC50 (µM)
Erysubin E [Specify modification based on structure][Specify Cell Line]8.8 ± 0.5
Derivative X [Describe modification]MCF-7 (Breast)[IC50 Value]
Derivative Y [Describe modification]HeLa (Cervical)[IC50 Value]
Derivative Z [Describe modification]HepG2 (Liver)[IC50 Value]

The presence and position of prenyl groups on the flavonoid scaffold appear to be critical for cytotoxic activity. Increased lipophilicity due to prenylation may facilitate cell membrane penetration.

Structure-Activity Relationship: Anti-inflammatory Activity

This compound derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundStructural ModificationCell LineAssayIC50 (µM) / % Inhibition
Erysubin Analogue A [Describe modification]RAW 264.7Griess Assay (NO inhibition)[IC50 Value or % Inhibition at a specific concentration]
Erysubin Analogue B [Describe modification]RAW 264.7Griess Assay (NO inhibition)[IC50 Value or % Inhibition at a specific concentration]
Erysubin Analogue C [Describe modification]RAW 264.7Griess Assay (NO inhibition)[IC50 Value or % Inhibition at a specific concentration]

Note: This table is a template. A comprehensive, directly comparable dataset for the anti-inflammatory activity of a series of this compound derivatives is not currently available in the public domain.

Experimental Protocols

Synthesis of Erysubin F (A Representative Derivative)

The total synthesis of Erysubin F has been reported and serves as a template for generating other derivatives. The key steps involve the construction of the isoflavone core followed by strategic prenylation.[1]

Workflow for the Synthesis of Erysubin F

G A Starting Materials: 2,4-dihydroxybenzaldehyde and 4-hydroxyphenylacetic acid B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C D Oxidative Rearrangement (e.g., with Thallium(III) nitrate) C->D E Isoflavone Core Formation D->E F Prenylation (e.g., with prenyl bromide) E->F G Erysubin F F->G

Synthesis of Erysubin F.

Cytotoxicity Evaluation: MTT Assay

The cytotoxic effects of this compound derivatives are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow for MTT Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan (B1609692) crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The anti-inflammatory potential is often determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Workflow for Griess Assay

A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat cells with this compound derivatives B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent to supernatant F->G H Incubate for 15 min at room temperature G->H I Measure absorbance at 540 nm H->I J Determine nitrite (B80452) concentration I->J

Griess Assay Workflow.

Signaling Pathways

The anti-inflammatory effects of flavonoids, including likely this compound derivatives, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound derivatives are hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive complex) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IKK releases ErysubinB This compound Derivatives ErysubinB->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory induces

Inhibition of NF-κB Pathway.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant potential for development as cytotoxic and anti-inflammatory agents. The structure-activity relationships, while still requiring more comprehensive investigation, highlight the importance of the prenyl and hydroxyl substitutions on the isoflavone core. Further systematic synthesis and biological evaluation of a broader range of this compound analogues are warranted to fully elucidate their therapeutic potential and to identify lead compounds for preclinical development. The provided experimental frameworks and pathway diagrams serve as a foundation for researchers to design and execute further studies in this promising area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Erysubin B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erysubin B is an isoflavonoid (B1168493) compound that has been isolated from plant species of the Erythrina genus, notably Erythrina suberosa.[1][2] Isoflavonoids are a class of secondary metabolites known for their potential biological activities, making them of interest for pharmaceutical research and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, based on established methodologies for isoflavonoid isolation.

Plant Material Handling and Preparation

Proper collection, identification, and preparation of the plant material are crucial for the successful extraction of this compound.

Protocol 1: Plant Material Preparation

  • Collection: Collect the roots or bark of Erythrina suberosa, as these parts are reported to contain various isoflavonoids.[1][3]

  • Authentication: Ensure proper botanical identification of the plant material to avoid contamination with other species.

  • Washing: Thoroughly wash the collected plant material with distilled water to remove any soil and debris.

  • Drying: Air-dry the plant material in the shade at room temperature or use a hot air oven at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A smaller particle size increases the surface area for efficient solvent extraction.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation before extraction.

Extraction of this compound

Several extraction techniques can be employed to isolate isoflavonoids from plant materials. Maceration is a simple and widely used method, while techniques like Ultrasound-Assisted Extraction (UAE) can improve efficiency.[4][5]

Protocol 2: Solvent Extraction

A. Maceration Protocol

  • Solvent Selection: Methanol (B129727) or a mixture of methanol and chloroform (B151607) (1:1) are effective solvents for extracting isoflavonoids from Erythrina species.[2]

  • Procedure:

    • Place 100 g of the powdered plant material in a large Erlenmeyer flask.

    • Add 1 L of the chosen solvent to the flask, ensuring the entire plant material is submerged.

    • Seal the flask and keep it on an orbital shaker at room temperature for 48-72 hours.[5]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with the remaining plant residue two more times to ensure complete extraction.

    • Pool the filtrates from all extractions.

  • Solvent Evaporation: Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[6][7]

B. Ultrasound-Assisted Extraction (UAE) Protocol

  • Solvent Selection: Use 80% ethanol (B145695) as the extraction solvent.[4]

  • Procedure:

    • Place 100 g of the powdered plant material in a beaker.

    • Add 1 L of 80% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Sonication is typically carried out at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40°C).[8]

    • After sonication, filter the mixture.

    • Repeat the extraction process on the residue.

    • Pool the filtrates and concentrate using a rotary evaporator.

Purification of this compound

The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of this compound.

Protocol 3: Chromatographic Purification

  • Fractionation of Crude Extract:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.[6] Isoflavonoids are typically found in the ethyl acetate and chloroform fractions.

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

    • Load the concentrated ethyl acetate or chloroform fraction onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

      • 100% n-hexane

      • n-hexane:Ethyl acetate (9:1, 8:2, 7:3, etc.)

      • 100% Ethyl acetate

    • Collect fractions of 20-30 mL and monitor them using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a pre-coated silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 95:5).

    • Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the pooled fractions to preparative HPLC.

    • Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector at a wavelength suitable for isoflavonoids (e.g., 260 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Quantification and Characterization

Protocol 4: Quantification and Structural Elucidation

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method for the quantification of this compound in the crude extract and purified fractions.[9] Use an external standard of pure this compound to create a calibration curve.

    • Quantitative Nuclear Magnetic Resonance (qNMR): This technique can be used for accurate quantification without the need for an identical standard, provided a suitable internal standard is used.[7]

  • Structural Elucidation:

    • The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the complete chemical structure.[10]

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorption.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

ParameterMacerationUltrasound-Assisted Extraction (UAE)
Plant Material Erythrina suberosa rootsErythrina suberosa roots
Solvent Methanol:Chloroform (1:1)80% Ethanol
Solvent to Solid Ratio 10:1 (v/w)10:1 (v/w)
Extraction Time 48-72 hours30-60 minutes
Temperature Room Temperature40°C
Crude Extract Yield (%) 8.510.2
This compound Content in Crude Extract (mg/g) 1.21.8
Purity after Column Chromatography (%) ~75~78
Final Yield of Pure this compound (mg/100g plant material) ~75~110

Note: The quantitative data presented in this table is hypothetical and for illustrative purposes, as specific yield data for this compound was not available in the searched literature.

Experimental Workflow and Signaling Pathway Diagrams

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis P1 Collection of Erythrina suberosa P2 Washing and Drying P1->P2 P3 Grinding to Powder P2->P3 E1 Solvent Extraction (Maceration or UAE) P3->E1 Powdered Plant Material E2 Filtration E1->E2 E3 Solvent Evaporation (Rotary Evaporator) E2->E3 PU1 Liquid-Liquid Partitioning E3->PU1 Crude Extract PU2 Column Chromatography (Silica Gel) PU1->PU2 PU3 TLC Monitoring PU2->PU3 PU4 Preparative HPLC PU3->PU4 A1 Quantification (HPLC, qNMR) PU4->A1 Pure this compound A2 Structural Elucidation (MS, NMR, IR, UV) A1->A2

Caption: Experimental workflow for the extraction and purification of this compound.

Note: As this compound's specific signaling pathways are not detailed in the initial search, a diagram for a signaling pathway cannot be generated at this time. The provided diagram illustrates the logical experimental workflow.

References

Application Notes and Protocols for the Purification of Erysubin B by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erysubin B is a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus, notably Erythrina suberosa.[1][2][3] Prenylated flavonoids are of significant interest in drug discovery due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] The prenyl group often enhances the biological activity of the flavonoid backbone.[4] This document provides a detailed protocol for the purification of this compound from Erythrina suberosa root extract using silica (B1680970) gel column chromatography. Additionally, it outlines the characterization of the purified compound and discusses its potential biological activity through common signaling pathways affected by prenylated isoflavonoids.

Data Presentation

The following table summarizes the key quantitative parameters for a representative purification of this compound using silica gel column chromatography.

ParameterValueReference/Note
Starting Material Dried, powdered roots of Erythrina suberosa[1][2]
Extraction Solvent Acetone (B3395972) or Methanol[2][7]
Stationary Phase Silica Gel (230-400 mesh)[8]
Column Dimensions 5 cm (diameter) x 50 cm (length)Representative
Mobile Phase Gradient of n-hexane and ethyl acetate (B1210297)[7]
Flow Rate 10-15 mL/minRepresentative
Sample Loading 5 g of crude extract per 100 g of silica gelRepresentative
Fraction Volume 20-25 mLRepresentative
Elution of this compound Typically elutes with an intermediate polarity mixture (e.g., 70:30 to 60:40 n-hexane:ethyl acetate)Inferred from flavonoid purification protocols
Purity of Isolated this compound >95% (as determined by HPLC)
Yield of this compound 0.05 - 0.2% of the crude extractRepresentative yield for isoflavonoids

Experimental Protocols

Preparation of Erythrina suberosa Root Extract
  • Plant Material: Obtain dried roots of Erythrina suberosa.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 1 kg of the powdered root material in 5 L of acetone at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude acetone extract.

    • Dry the crude extract completely in a vacuum oven.

Silica Gel Column Chromatography for this compound Purification
  • Column Preparation:

    • Prepare a slurry of 200 g of silica gel (230-400 mesh) in n-hexane.

    • Pour the slurry into a glass column (5 cm x 50 cm) and allow the silica gel to settle, ensuring a well-packed, uniform bed.

    • Wash the column with 2-3 column volumes of n-hexane.

  • Sample Preparation and Loading:

    • Dissolve 10 g of the crude acetone extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • In a separate flask, add 20 g of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the silica gel-adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:

      • n-hexane (100%) - 2 column volumes

      • n-hexane:ethyl acetate (95:5) - 4 column volumes

      • n-hexane:ethyl acetate (90:10) - 4 column volumes

      • n-hexane:ethyl acetate (80:20) - 6 column volumes

      • n-hexane:ethyl acetate (70:30) - 6 column volumes

      • n-hexane:ethyl acetate (60:40) - 6 column volumes

      • n-hexane:ethyl acetate (50:50) - 4 column volumes

      • ethyl acetate (100%) - 2 column volumes

      • methanol (100%) - 2 column volumes (to wash the column)

  • Fraction Collection and Analysis:

    • Collect fractions of 20-25 mL.

    • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).

    • Combine the fractions containing the spot corresponding to this compound.

  • Final Purification:

    • Concentrate the combined fractions containing this compound under reduced pressure.

    • If necessary, re-chromatograph the enriched fraction using a similar column with a shallower solvent gradient to achieve higher purity.

    • The final purified this compound can be obtained as a solid after complete removal of the solvent.

Characterization of Purified this compound
  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the isolated compound using reversed-phase HPLC with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Monitor the elution at a wavelength of 254 nm.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the structure of this compound.[9][10][11][12][13]

    • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.[2]

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow

experimental_workflow start Dried Erythrina suberosa Roots powder Powdered Root Material start->powder extraction Acetone Extraction powder->extraction crude_extract Crude Acetone Extract extraction->crude_extract sample_prep Sample Adsorption onto Silica Gel crude_extract->sample_prep column_chrom Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) sample_prep->column_chrom fractions Fraction Collection column_chrom->fractions tlc TLC Analysis fractions->tlc combine_fractions Combine this compound Fractions tlc->combine_fractions combine_fractions->column_chrom Re-chromatography (if needed) pure_erysubin_b Purified this compound combine_fractions->pure_erysubin_b characterization Characterization (HPLC, NMR, MS) pure_erysubin_b->characterization

Caption: Experimental workflow for the purification of this compound.

Proposed Signaling Pathway Inhibition by this compound

Prenylated isoflavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[9][14][15][16] Based on this, a potential mechanism of action for this compound is the inhibition of these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk_pathway MAPK Pathway (p38, JNK, ERK) receptor->mapk_pathway ikk IKK Complex receptor->ikk erysubin_b This compound erysubin_b->mapk_pathway erysubin_b->ikk nf_kb_n NF-κB mapk_pathway->nf_kb_n ikb IκB ikk->ikb Phosphorylation & Degradation nf_kb NF-κB (p50/p65) nf_kb_ikb NF-κB IκB nf_kb_ikb->nf_kb_n Translocation inflammatory_genes Inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) nf_kb_n->inflammatory_genes stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

References

Application Note: Quantification of Erysubin B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Erysubin B, a prenylated isoflavone (B191592) found in various Erythrina species. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water, ensuring optimal separation and quantification of this compound from complex matrices.

Introduction

This compound is a bioactive isoflavonoid (B1168493) isolated from plants of the Erythrina genus, notably Erythrina suberosa.[1] Isoflavonoids are a class of polyphenolic compounds that have garnered significant interest due to their potential therapeutic properties. Accurate and precise quantification of these compounds is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound.

Chemical Structure of this compound

A definitive chemical structure for this compound was not found in the public domain at the time of this writing. It is characterized as a prenylated isoflavone.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from dried and powdered plant material (e.g., root or bark of Erythrina suberosa).

Materials and Reagents:

  • Dried, powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% aqueous methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 10 mL of 80% aqueous methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Quantification of this compound

This protocol describes the chromatographic conditions for the quantification of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 262 nm*

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation

Table 1: Linearity and Range of this compound Calibration

(Representative data is shown below for illustrative purposes)

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,987
25380,543
50759,876
1001,522,345
Correlation Coefficient (r²) 0.9998
Table 2: Precision and Accuracy of the HPLC Method

(Representative data is shown below for illustrative purposes)

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
LQC52.12.898.5
MQC251.52.2101.2
HQC751.11.999.3

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of Erysubin B and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin B is a prenylated pterocarpan (B192222) found in plants of the Erythrina genus, which has been investigated for a variety of biological activities, including antimicrobial and cytotoxic effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for this compound, the following tables present hypothetical quantitative data based on typical values observed for structurally similar prenylated isoflavonoids and pterocarpans. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma (Hypothetical Data)

ParameterValueUnits
Cmax (Maximum Concentration)150ng/mL
Tmax (Time to Cmax)2h
AUC (0-t) (Area Under the Curve)600ng·h/mL
t1/2 (Half-life)4.5h
CL/F (Apparent Clearance)0.8L/h/kg
Vd/F (Apparent Volume of Distribution)5.2L/kg

Table 2: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs) (Hypothetical Data)

ParameterValueUnits
Intrinsic Clearance (CLint)25µL/min/mg protein
In Vitro Half-life (t1/2)28min
Major Metabolites FormedHydroxylated this compound, Glucuronidated this compound-

Experimental Protocols

Sample Preparation from Biological Matrices

a) Plasma Sample Preparation

This protocol is designed for the extraction of this compound and its metabolites from plasma for LC-MS/MS analysis.

  • Materials:

    • Rat or human plasma samples

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Formic acid, LC-MS grade

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another pterocarpan not present in the sample)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw plasma samples on ice.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine Sample Preparation

This protocol describes the preparation of urine samples for the analysis of this compound and its metabolites.

  • Materials:

    • Rat or human urine samples

    • β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)

    • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

    • Acetonitrile (ACN), LC-MS grade

    • Formic acid, LC-MS grade

    • Internal Standard (IS) solution

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • SPE manifold

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw urine samples at room temperature.

    • Centrifuge the urine at 5,000 rpm for 10 minutes to remove any particulate matter.

    • To 500 µL of the supernatant, add 500 µL of sodium acetate buffer and 20 µL of β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites.

    • Incubate the mixture at 37°C for 2 hours.

    • Stop the reaction by adding 200 µL of cold acetonitrile.

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound and its metabolites with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Vortex and centrifuge before transferring to an autosampler vial.

In Vitro Metabolism in Liver Microsomes

This protocol outlines the procedure for studying the metabolism of this compound using liver microsomes.

  • Materials:

    • Human or rat liver microsomes (HLMs or RLMs)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (0.1 M, pH 7.4)

    • This compound stock solution (in DMSO or methanol)

    • Acetonitrile (ACN), cold

    • Incubator/water bath at 37°C

  • Procedure:

    • Prepare an incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system. The final volume should be, for example, 200 µL.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding 400 µL of cold acetonitrile.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis to identify and quantify the remaining this compound and its metabolites.

LC-MS/MS Method for Quantification

This section provides a general LC-MS/MS method that can be optimized for the analysis of this compound and its metabolites.

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of isoflavonoids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often suitable for isoflavonoids.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]+. The product ions will need to be determined by infusing a standard solution of this compound and performing a product ion scan.

      • Metabolites: Predicted MRM transitions for common metabolites:

        • Hydroxylated this compound: [M+H+16]+ -> Product ions

        • Glucuronidated this compound: [M+H+176]+ -> [M+H]+

        • Sulfated this compound: [M+H+80]+ -> [M+H]+

    • Source Parameters: Optimized for maximum signal intensity of this compound (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, Microsomes) Extraction Extraction / Protein Precipitation BiologicalMatrix->Extraction Add IS & Solvent Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID

Caption: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ErysubinB This compound Hydroxylation Hydroxylation ErysubinB->Hydroxylation CYP450 Demethylation Demethylation ErysubinB->Demethylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Demethylation->Glucuronidation UGTs Demethylation->Sulfation SULTs Metabolites Excreted Metabolites Glucuronidation->Metabolites Sulfation->Metabolites

Caption: Proposed metabolic pathway of this compound.

signaling_pathway ErysubinB This compound (Prenylated Isoflavonoid) NFkB_Inhibitor IκBα ErysubinB->NFkB_Inhibitor Inhibits Degradation NFkB NF-κB (p50/p65) NFkB_Inhibitor->NFkB Sequesters in Cytoplasm Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Transcription Activation Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Potential anti-inflammatory signaling pathway.

Total Synthesis of Erysubin B and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Erysubin B, a naturally occurring prenylated isoflavone (B191592), and its analogues. It includes extrapolated experimental protocols based on the synthesis of structurally related compounds, quantitative data on biological activities, and a proposed mechanism of action in cancer cells.

This compound is a member of the isoflavonoid (B1168493) family, a class of compounds known for their diverse biological activities. While the total synthesis of this compound has not been extensively reported, synthetic routes can be devised based on established methods for analogous prenylated isoflavones, such as Erysubin F. These methods offer a pathway to produce this compound and its derivatives for further investigation into their therapeutic potential.

Synthetic Approach

The total synthesis of this compound can be approached through several key strategies that have been successfully applied to other prenylated isoflavones. Two prominent methods are the Suzuki-Miyaura cross-coupling reaction and the oxidative rearrangement of chalcones. The following sections outline a plausible synthetic scheme for this compound.

Proposed Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C2-C3 bond of the chromone (B188151) core, leading back to a substituted 2-hydroxyacetophenone (B1195853) and a benzaldehyde (B42025) derivative. The prenyl groups can be introduced at various stages, either on the starting materials or on the isoflavone core.

G Erysubin_B This compound Isoflavone_Core Prenylated Isoflavone Core Erysubin_B->Isoflavone_Core Final Modification Chalcone (B49325) Prenylated Chalcone Isoflavone_Core->Chalcone Oxidative Rearrangement Acetophenone Substituted 2-Hydroxyacetophenone Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Chalcone->Benzaldehyde Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Experimental Protocols

1. Synthesis of the Isoflavone Core via Suzuki-Miyaura Coupling:

This approach involves the coupling of a 3-iodochromone intermediate with a suitable boronic acid.

  • Protocol for Synthesis of 3-Iodochromone Intermediate:

    • To a solution of a substituted 2-hydroxyacetophenone (1 eq.) in a suitable solvent such as DMF, add N,N-dimethylformamide dimethyl acetal (B89532) (3 eq.).

    • Heat the mixture at 80-100 °C for 2-4 hours.

    • After cooling, add iodine (1.5 eq.) and continue stirring at room temperature for 12-16 hours.

    • Quench the reaction with sodium thiosulfate (B1220275) solution and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the 3-iodochromone.

  • Protocol for Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine the 3-iodochromone (1 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like K₂CO₃ (3 eq.).

    • Add a mixture of solvents, typically toluene/ethanol/water (4:1:1).

    • Heat the mixture under an inert atmosphere at 80-100 °C for 8-12 hours.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

2. Synthesis via Oxidative Rearrangement of Chalcones:

This biomimetic approach mimics the natural biosynthetic pathway of isoflavones.

  • Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve the substituted 2-hydroxyacetophenone (1 eq.) and the corresponding benzaldehyde derivative (1.1 eq.) in ethanol.

    • Add an aqueous solution of a strong base, such as NaOH or KOH (3-5 eq.), dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Acidify the mixture with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and dry the solid product.

  • Protocol for Oxidative Rearrangement:

    • Dissolve the chalcone (1 eq.) in a suitable solvent like methanol (B129727) or trimethyl orthoformate.

    • Add a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) (1.2 eq.).

    • Stir the reaction at room temperature for 1-3 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the isoflavone.

G cluster_0 Suzuki-Miyaura Coupling Route cluster_1 Oxidative Rearrangement Route 2-Hydroxyacetophenone_A Substituted 2-Hydroxyacetophenone 3-Iodochromone 3-Iodochromone 2-Hydroxyacetophenone_A->3-Iodochromone Iodination Isoflavone_A Isoflavone Core 3-Iodochromone->Isoflavone_A Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Isoflavone_A Erysubin_B Erysubin_B Isoflavone_A->Erysubin_B Prenylation/ Deprotection 2-Hydroxyacetophenone_B Substituted 2-Hydroxyacetophenone Chalcone Chalcone Intermediate 2-Hydroxyacetophenone_B->Chalcone Base Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Isoflavone_B Isoflavone Core Chalcone->Isoflavone_B Oxidizing Agent (e.g., PIFA) Isoflavone_B->Erysubin_B Prenylation/ Deprotection

Caption: Synthetic routes to this compound.

Biological Activity and Proposed Mechanism of Action

While this compound itself has shown limited antibacterial activity against certain strains, other structurally similar isoflavones isolated from Erythrina species have demonstrated significant anticancer properties. For instance, Alpinumisoflavone and Biochanin A have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells. Based on this evidence, a plausible mechanism of action for this compound in cancer cells is proposed.

Proposed Anticancer Mechanism of this compound:

This compound is hypothesized to exert its anticancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary proposed targets are the STAT3 and NF-κB signaling pathways, which are often constitutively active in cancer cells and play a crucial role in tumor progression.

  • Inhibition of STAT3 Signaling: this compound may inhibit the phosphorylation and subsequent activation of STAT3. This would prevent its translocation to the nucleus and the transcription of target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., Cyclin D1, c-Myc).

  • Inhibition of NF-κB Signaling: this compound could also interfere with the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the expression of its pro-survival target genes.

  • Induction of Apoptosis: The combined inhibition of STAT3 and NF-κB signaling is expected to shift the balance towards apoptosis. This would be mediated by the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and the upregulation or activation of pro-apoptotic proteins (Bax, Bak), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_0 Signaling Pathways cluster_1 Cellular Response Erysubin_B This compound STAT3 STAT3 Erysubin_B->STAT3 Inhibits Phosphorylation IkB IκBα Erysubin_B->IkB Prevents Degradation pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation (Cyclin D1, c-Myc) pSTAT3->Proliferation Survival Cell Survival (Bcl-2, Bcl-xL) pSTAT3->Survival NFkB NF-κB NFkB->Survival NFkB_IkB NF-κB/IκBα IkB->NFkB_IkB NFkB_IkB->NFkB IKK Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Proposed anticancer signaling pathway of this compound.

Quantitative Data on Biological Activities of Related Isoflavones

The following table summarizes the reported cytotoxic activities of isoflavones structurally related to this compound against various cancer cell lines. This data provides a benchmark for the potential anticancer efficacy of this compound and its synthetic analogues.

Compound NameCancer Cell LineIC₅₀ (µM)Reference
AlpinumisoflavoneHL-60 (Leukemia)~20[1]
4'-MethoxylicoflavanoneHL-60 (Leukemia)~20[1]
Biochanin ASK-BR-3 (Breast Cancer)~50
Biochanin AKB (Oral Cancer)Varies with dose
NeobavaisoflavoneVarious42.93 - 114.64[2]
Sigmoidin HVarious25.59 - 110.51[2]

Conclusion

The total synthesis of this compound and its analogues is achievable through established synthetic methodologies for prenylated isoflavones. The protocols outlined in this document provide a solid foundation for the chemical synthesis and subsequent biological evaluation of these compounds. Based on the known activities of structurally similar natural products, this compound is a promising scaffold for the development of novel anticancer agents that target key pro-survival signaling pathways. Further research is warranted to fully elucidate the synthetic details and the precise molecular mechanisms of this compound and its derivatives.

References

Application Notes and Protocols: Erysubin B Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin B is a flavonoid compound isolated from plant species of the Erythrina genus. Flavonoids from this genus have garnered scientific interest for their potential therapeutic properties, including antibacterial activities.[1][2] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents. This document provides a detailed protocol for determining the antibacterial susceptibility of this compound.

The protocols outlined below are based on established methods for antimicrobial susceptibility testing (AST) of natural products, including broth microdilution and disk diffusion assays.[3][4][5][6][7] These methods are fundamental in preclinical research to establish the minimum inhibitory concentration (MIC) and the spectrum of activity of a novel compound. While specific data on this compound's antibacterial activity is limited, with one study indicating a Minimum Inhibitory Concentration (MIC) greater than 25 mg/L against Methicillin-Resistant Staphylococcus aureus (MRSA), related compounds like Erysubin F have demonstrated notable activity against MRSA.[1][8][9]

Data Presentation: In Vitro Antibacterial Activity of Selected Erythrina Isoflavonoids

The following tables summarize the available quantitative data for Erysubin F and other related isoflavonoids to provide a comparative context for the potential activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Erysubin F and Related Compounds against various microbes. [8][9]

CompoundTest OrganismStrainMIC (µM)
Erysubin F Staphylococcus aureus (MRSA)ATCC 4330015.4
Salmonella enterica subsp. entericaNCTC 13349>82.0
Escherichia coliATCC 25922>82.0
Candida albicansATCC 90028>82.0
7,4′-dihydroxy-8,3′-diprenylflavone (Erysubin F isomer) Staphylococcus aureus (MRSA)ATCC 4330020.5
Salmonella enterica subsp. entericaNCTC 13349>82.0
Escherichia coliATCC 25922>82.0
Candida albicansATCC 90028>82.0
5-deoxy-3′-prenylbiochanin A Staphylococcus aureus (MRSA)ATCC 43300>154.6
Salmonella enterica subsp. entericaNCTC 13349>190.3
Escherichia coliATCC 25922>95.1
Candida albicansATCC 90028>95.1

Table 2: MIC of other antibacterial flavonoids from the Erythrina genus. [1][10]

CompoundTest OrganismMIC (mg/L)
Erycristagallin Staphylococcus aureus (MRSA and VRSA)0.39 - 1.56
Erybraedin A Streptococcus strains0.78 - 1.56
Erythrabyssin II Streptococcus strains0.78 - 1.56
Isolupalbigenin Staphylococcus aureus (MRSA)1.56 - 3.13
Erythrinin B Staphylococcus aureus (MRSA)6.25 - 12.5
Sigmoidin A & B Staphylococcus aureus25

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Due to the potential for low aqueous solubility of natural products, DMSO is often used as a solvent. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination of viability.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Broth Microdilution Workflow for MIC Determination.
Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve a desired amount per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a solvent-only disk to serve as a negative control.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application:

    • Aseptically place the this compound-impregnated disks and the negative control disk onto the surface of the inoculated MHA plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The absence of a zone of inhibition indicates resistance to the compound at the tested concentration.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare this compound- impregnated paper disks place_disks Place disks on inoculated MHA plate prep_disks->place_disks prep_lawn Prepare bacterial lawn on MHA plate prep_lawn->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones

Agar Disk Diffusion Experimental Workflow.

Concluding Remarks

The provided protocols offer a standardized framework for evaluating the antibacterial properties of this compound. Given the limited existing data, it is recommended to screen this compound against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant antibiotic-resistant strains. Proper controls, including solvent controls and reference antibiotics, are crucial for the validation and interpretation of the results. Further investigation into the mechanism of action of active compounds from the Erythrina genus is warranted to support their development as potential new antibacterial agents.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Erysubin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin B is a prenylated isoflavonoid, a class of natural compounds that has garnered interest for its potential antimicrobial properties.[1] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is a critical first step in evaluating its potential as a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Chemical Properties of this compound

A clear understanding of the test compound's properties is essential for accurate MIC determination.

PropertyValue
CAS Number 221150-19-2[2]
Chemical Formula C₂₀H₁₆O₆[2]
Molecular Weight 352.34 g/mol [2]
Class Isoflavone[2]
Solubility Information on solubility should be experimentally determined. It is recommended to test solubility in common solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.
Storage Store at 2-8°C[2]

Anticipated Antimicrobial Activity of this compound

While specific data for this compound is limited, one study has reported a Minimum Inhibitory Concentration (MIC) of >25 mg/L, indicating no significant activity below this concentration against the tested strains. However, related prenylated isoflavonoids have demonstrated varied antimicrobial activities. The proposed mechanisms of action for this class of compounds include disruption of the bacterial cell membrane and inhibition of efflux pumps. The prenyl group is thought to enhance the interaction with the bacterial membrane.

Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

The following table presents hypothetical, yet realistic, MIC values for this compound against common bacterial strains, alongside a standard antibiotic for comparison. These values are for illustrative purposes and must be determined experimentally.

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus ATCC 29213320.5
Escherichia coli ATCC 259221280.015
Pseudomonas aeruginosa ATCC 27853>2560.25
Enterococcus faecalis ATCC 29212641

Experimental Protocols

Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes each containing 18 mL of molten MHA maintained at 45-50°C.

    • Prepare a two-fold serial dilution of the this compound stock solution in a suitable diluent.

    • Add 2 mL of each this compound dilution to a separate tube of molten MHA to achieve the desired final concentrations. Also, prepare a drug-free control plate.

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

    • Further, dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate a fixed volume (e.g., 1-2 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for determining MIC using the broth microdilution method.

Diagram 2: Proposed Mechanism of Action for Prenylated Isoflavonoids

Mechanism_of_Action cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of intracellular components efflux_pump Efflux Pump erysubin_b This compound (Prenylated Isoflavonoid) erysubin_b->membrane Disruption of membrane integrity erysubin_b->efflux_pump Inhibition

Caption: Potential antibacterial mechanisms of this compound.

References

Unveiling the Cytotoxicity of Erysubin B: An Application Note and Detailed Protocol for MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the cytotoxic effects of Erysubin B, an isoflavonoid (B1168493) of interest, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it an essential tool in drug discovery and toxicology.

Introduction to this compound and Cytotoxicity Testing

This compound belongs to the isoflavonoid class of natural products, commonly found in plants of the Erythrina genus. While specific cytotoxic data for this compound is emerging, related isoflavonoids from Erythrina species have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] These compounds often induce apoptosis, or programmed cell death, through the modulation of key signaling pathways.[1][2][4][5] The MTT assay serves as a robust initial screening method to quantify the cytotoxic potential of this compound.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells. This reduction results in the formation of insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. Solubilizing these crystals and measuring the absorbance of the solution provides a quantitative measure of cell viability.

Data Presentation: Cytotoxicity of this compound (Hypothetical Data)

As robust IC50 data for this compound is not yet widely published, the following table presents hypothetical data based on the activity of structurally similar isoflavonoids isolated from Erythrina species. This serves as an example for data presentation and highlights the expected range of activity. Researchers should perform dose-response experiments to determine the precise IC50 values for this compound against their specific cell lines of interest.

Cell LineCompoundIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)This compound48To be determined
Doxorubicin (Control)48~ 0.5 - 1.5
HeLa (Cervical Cancer)This compound48To be determined
Doxorubicin (Control)48~ 0.1 - 0.5
HL-60 (Leukemia)This compound48To be determined
Doxorubicin (Control)48~ 0.01 - 0.1

Note: The IC50 values for this compound are to be determined experimentally. The provided IC50 values for the control drug, Doxorubicin, are approximate and can vary between laboratories and specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Selected cancer cell line(s) (e.g., MCF-7, HeLa, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed MTT Assay Protocol

1. Cell Seeding: a. For adherent cells, harvest cells that are in the exponential growth phase using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation. b. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the desired seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/mL, to be optimized for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

2. Preparation of this compound Working Solutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. A common starting range for novel compounds is 0.1, 1, 10, 50, and 100 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

3. Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells). b. Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate. c. Include the following controls on each plate:

  • Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the highest concentration of this compound.
  • Untreated Control: Cells in complete medium only.
  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
  • Blank: Wells containing medium only (no cells) to be used for background subtraction. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan Crystals: a. After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.

6. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula:

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells with this compound Compound_Prep->Treat_Cells Incubate_Treatment 4. Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Potential Signaling Pathway for Isoflavonoid-Induced Apoptosis

While the precise signaling pathway for this compound is yet to be fully elucidated, many isoflavonoids from Erythrina species are known to induce apoptosis through the intrinsic and extrinsic pathways, often involving the modulation of NF-κB and STAT signaling.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_other Other Targets Erysubin_B This compound Death_Receptors Death Receptors (e.g., Fas) Erysubin_B->Death_Receptors Bcl2_Family Bcl-2 Family Modulation (Bax up, Bcl-2 down) Erysubin_B->Bcl2_Family NFkB_STAT Inhibition of NF-κB & STAT Signaling Erysubin_B->NFkB_STAT Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways for isoflavonoid-induced apoptosis.

References

Application Notes and Protocols for Determining the IC50 of Erysubin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erysubin B is a compound of interest for its potential anticancer activities. Determining its half-maximal inhibitory concentration (IC50) is a critical first step in evaluating its potency and selectivity against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation. This document provides a detailed protocol for determining the IC50 of this compound using a colorimetric MTT assay, a standard method for assessing cell viability. Additionally, it outlines potential signaling pathways that may be affected by this compound, based on the mechanisms of similar compounds, and provides a framework for data presentation.

While specific IC50 values for this compound are not yet widely published in peer-reviewed literature, this guide offers researchers a comprehensive methodology to generate and present this crucial data. The protocols and pathways described herein are standard approaches in cancer drug discovery.

Data Presentation

The following table provides a structured format for presenting the experimentally determined IC50 values of this compound across a panel of cancer cell lines. This allows for a clear and comparative overview of its cytotoxic activity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 of this compound (µM)
e.g., MCF-7Breast Adenocarcinoma[Insert experimentally determined value]
e.g., HeLaCervical Adenocarcinoma[Insert experimentally determined value]
e.g., A549Lung Carcinoma[Insert experimentally determined value]
e.g., T47DBreast Ductal Carcinoma[Insert experimentally determined value]
e.g., PC-3Prostate Adenocarcinoma[Insert experimentally determined value]
e.g., HT-29Colorectal Adenocarcinoma[Insert experimentally determined value]
e.g., K562Chronic Myelogenous Leukemia[Insert experimentally determined value]
e.g., RajiBurkitt's Lymphoma[Insert experimentally determined value]

Experimental Protocols

A detailed methodology for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[1]

1. Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4[2]

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottomed sterile microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

  • CO2 incubator (37°C, 5% CO2)

2. Preparation of this compound Stock and Working Solutions

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound from the stock solution using a complete culture medium. It is common to prepare 2x concentrated drug solutions which will then be diluted 1:1 in the wells.[1]

3. Cell Seeding

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to the desired concentration. The optimal seeding density (typically 1,000 to 10,000 cells per well) should be determined empirically for each cell line to ensure they are not over-confluent at the end of the assay.[1]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Fill the edge wells with 100 µL of sterile PBS to minimize evaporation.[1]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

4. Cell Treatment

  • After overnight incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared media containing different concentrations of this compound to the respective wells.

  • Include control wells:

    • Untreated Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).

    • Blank Control: Medium only, with no cells, to subtract background absorbance.[1]

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

5. MTT Assay

  • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]

  • Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[1]

  • Carefully aspirate the culture medium from the wells without disturbing the formazan crystals.[1]

  • Add 100-150 µL of DMSO to each well to dissolve the crystals.[1][2]

  • Shake the plate on an orbital shaker for approximately 10-15 minutes to ensure the formazan is fully dissolved.[2]

6. Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for determining the IC50 of this compound using the MTT assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture & Seeding treatment Cell Treatment (24-72h) prep_cells->treatment prep_drug Prepare this compound Dilutions prep_drug->treatment mtt_add Add MTT Reagent (2-4h) treatment->mtt_add dissolve Dissolve Formazan (DMSO) mtt_add->dissolve read_abs Read Absorbance (570nm) dissolve->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_ic50 Plot & Determine IC50 calc_viability->plot_ic50

Caption: Experimental workflow for IC50 determination using the MTT assay.

Potential Signaling Pathways

Natural compounds with anticancer properties often exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest. While the specific mechanism of this compound is yet to be elucidated, the following diagrams depict common pathways that are often investigated.

Apoptosis Induction Pathway

Many anticancer agents trigger the intrinsic apoptosis pathway by modulating the balance of pro- and anti-apoptotic proteins, leading to caspase activation.

apoptosis_pathway ErysubinB This compound Bcl2_Bax Bcl-2/Bax Ratio ErysubinB->Bcl2_Bax decreases Mitochondrion Mitochondrion Bcl2_Bax->Mitochondrion affects integrity Casp9 Caspase-9 Mitochondrion->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Cell Cycle Arrest Pathway

Anticancer compounds can also halt cell proliferation by arresting the cell cycle at specific checkpoints, such as G2/M, often by modulating the activity of cyclin-dependent kinases (CDKs).

cell_cycle_pathway ErysubinB This compound CDK1_CyclinB CDK1/Cyclin B1 Complex ErysubinB->CDK1_CyclinB inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase promotes Arrest G2/M Arrest CDK1_CyclinB->Arrest G2_Phase G2 Phase G2_Phase->M_Phase progression Arrest->M_Phase blocks

Caption: A simplified diagram of the G2/M cell cycle checkpoint.

References

Application Notes and Protocols: Preparing Erysubin B Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin B is a prenylated isoflavonoid (B1168493) that has been isolated from plants of the Erythrina genus.[1] As with many natural products, its poor aqueous solubility necessitates the use of an organic solvent for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent widely utilized in biological research for its ability to dissolve a broad spectrum of compounds. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure solution integrity and experimental reproducibility.

Physicochemical and Biological Data

A summary of the key physicochemical and biological activity data for this compound is presented in the table below. This information is crucial for accurate stock solution preparation and for determining appropriate working concentrations in experimental assays.

PropertyValueSource
Molecular Weight 352.34 g/mol [2]
CAS Number 221150-19-2[2]
Chemical Formula C₂₀H₁₆O₆[2]
Recommended Storage (Solid) 2-8°C[2]
Biological Activity (example) No antibacterial activity observed below 25 mg/L (~70.9 µM)
Biological Activity (related compounds) Cytotoxic IC₅₀ values for related isoflavonoids are in the low micromolar range.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many biological assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of solid this compound to come to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    Example calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 352.34 g/mol x 0.001 L x 1000 = 3.52 mg

  • Weighing this compound:

    • Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare.

    • Carefully weigh out the calculated mass (e.g., 3.52 mg) of this compound into the tube.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.

    • Securely cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage of the Stock Solution:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). For extended storage, re-testing the solution's integrity is advisable.

Workflow for Preparing this compound Stock Solution

G Workflow for this compound Stock Solution Preparation A Equilibrate this compound to Room Temperature B Calculate Required Mass (e.g., for 10 mM solution) A->B C Weigh this compound on an Analytical Balance B->C D Add Anhydrous DMSO to the Weighed Compound C->D E Vortex Until Completely Dissolved D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Caption: A flowchart illustrating the key steps for preparing an this compound stock solution in DMSO.

Application Notes

Solubility Considerations
Stability and Storage

The stability of this compound in DMSO has not been extensively reported. However, general guidelines for storing organic compounds in DMSO solution should be followed to minimize degradation:

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound precipitation and degradation. Aliquoting into single-use volumes is the most effective strategy to mitigate this.

  • Water Content: DMSO is hygroscopic and will absorb moisture from the air. The presence of water can promote the hydrolysis of susceptible compounds. Always use anhydrous DMSO and keep stock solution vials tightly sealed.

  • Light Sensitivity: As a precautionary measure, store this compound solutions protected from light, for example, by using amber vials or by wrapping tubes in aluminum foil.

Use in Cell-Based Assays

When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.

Dilution of Stock Solution for Cellular Assays

G Dilution Workflow for Cell-Based Assays cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment A 10 mM this compound in DMSO (Stock) B Intermediate Dilutions in Culture Medium A->B Serial Dilution C Final Working Concentrations (e.g., 1-100 µM) B->C D Add to Cells (Final DMSO < 0.5%) C->D E Vehicle Control (Medium + DMSO)

Caption: A diagram showing the dilution process from a DMSO stock solution to final working concentrations for cell-based experiments.

References

Application Notes and Protocols for Erysubin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Introduction

Erysubin B is an isoflavonoid (B1168493) compound isolated from plants of the Erythrina genus, notably Erythrina suberosa.[1][2] While research specifically detailing the cell culture conditions and anticancer mechanisms of this compound is limited, studies on other isoflavonoids isolated from the same plant provide a strong foundation for investigating its potential biological activities. This document outlines recommended cell culture conditions, experimental protocols, and potential signaling pathways that may be modulated by this compound, based on data from closely related compounds.

Disclaimer: The following protocols and data are largely based on studies of isoflavonoids like 4'-Methoxy licoflavanone (MLF) and Alpinumisoflavone (AIF), which were co-isolated with this compound from Erythrina suberosa.[1][3] Researchers should consider these as a starting point and optimize conditions specifically for this compound.

Data Presentation

Cell Line Susceptibility to Related Isoflavonoids

The following table summarizes the cytotoxic effects of isoflavonoids isolated from Erythrina suberosa on a human cancer cell line. This data can be used as a reference for selecting appropriate cell lines and concentration ranges for initial experiments with this compound.

Cell LineCompoundIC50 ValueExposure TimeAssayReference
HL-60 (Human promyelocytic leukemia)4'-Methoxy licoflavanone (MLF)~20 µM48 hoursMTT Assay[3]
HL-60 (Human promyelocytic leukemia)Alpinumisoflavone (AIF)~20 µM48 hoursMTT Assay[3]
General Cell Culture Conditions

Successful experiments with this compound will depend on maintaining healthy and consistent cell cultures. The following table outlines standard conditions for culturing cell lines commonly used in cancer research.

ParameterRecommendation
Cell Lines HL-60, MCF-7, HeLa, other cancer cell lines of interest
Culture Medium RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Incubation Conditions 37°C in a humidified atmosphere with 5% CO2
Subculturing Adherent cells: Passage when 80-90% confluent. Suspension cells: Subculture every 2-3 days to maintain optimal density.
Mycoplasma Testing Routinely test cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Target cancer cells (e.g., HL-60)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.

  • Incubation: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Target cancer cells

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Target cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualization

This compound Experimental Workflow

G Experimental Workflow for this compound Bioactivity cluster_0 Cell Culture & Treatment cluster_1 Primary Assays cluster_2 Mechanism of Action cluster_3 Data Analysis & Conclusion start Seed Cells (e.g., HL-60) treat Treat with this compound (various concentrations and times) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis (Signaling Proteins) viability->western apoptosis->western release Cytochrome c Release Assay western->release end Determine IC50, Apoptotic Rate, and Signaling Pathway Modulation western->end release->end

Caption: A flowchart illustrating the key steps in assessing the anticancer effects of this compound.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on the activity of related isoflavonoids from Erythrina suberosa, this compound may induce apoptosis by inhibiting the STAT and NF-κB signaling pathways.

G Postulated Signaling Pathway for this compound cluster_0 Upstream Signaling cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade ErysubinB This compound STAT3 STAT3 ErysubinB->STAT3 Inhibition NFkB NF-κB ErysubinB->NFkB Inhibition Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 NFkB->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A diagram of the potential signaling cascade affected by this compound, leading to apoptosis.

References

Application Notes and Protocols for Microbial Growth Inhibition Studies of Erythrinan Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Flavonoids isolated from the genus Erythrina have garnered significant interest for their potential antimicrobial properties. While some compounds within this class, such as Erysubin F, have demonstrated activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), others, like Erysubin B, have shown limited to no activity in initial screenings.[1] This document provides a comprehensive guide for the systematic evaluation of Erythrinan flavonoids, using established protocols to determine their potential as microbial growth inhibitors.

These application notes will detail the essential experimental procedures for assessing the antimicrobial efficacy of these compounds, including Minimum Inhibitory Concentration (MIC) determination, disk diffusion assays, and time-kill kinetic studies. Furthermore, protocols to investigate potential mechanisms of action, such as disruption of nucleic acid synthesis, cytoplasmic membrane integrity, and energy metabolism, are provided.

Data Presentation

The following tables summarize the reported antimicrobial activities of various Erythrinan flavonoids against different microbial strains. This data serves as a reference for expected outcomes and for the selection of appropriate positive controls in experimental setups.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythrinan Flavonoids against Staphylococcus aureus

CompoundStrainMIC (µg/mL)MIC (µM)Reference
This compoundMRSA>25>67.2[1]
Erysubin FMRSA (ATCC 43300)-15.4[2][3][4]
Erysubin FMRSA-256.1[3]
ErycristagallinMRSA & VRSA0.39-1.56-[5]
Erybraedin AS. aureus10-[6]
PhaseollidinS. aureus10-[6]
AlpinumisoflavoneS. aureus31-[6]
IsolupalbigeninMRSA1.56-3.133.8-7.7[1]
Erythrinin BMRSA6.25-12.5-[1]

Table 2: Antimicrobial Activity of Other Related Flavonoids

CompoundMicroorganismActivityReference
Sigmoidin AMicrococcus luteus, S. aureusMIC: 25 µg/mL[1]
Sigmoidin BMicrococcus luteusMIC: 50 µg/mL[1]
Eryvarin DS. aureusMIC: 50 µg/mL[1]
Erybraedin BStreptococcus spp.MIC: 0.78-1.56 µg/mL[5]
Erythrabyssin IIStreptococcus spp.MIC: 0.78-1.56 µg/mL[5]

Note: The conflicting MIC values for Erysubin F highlight the importance of standardized testing conditions and may reflect differences in the specific strains or methodologies used in the cited studies.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimicrobial properties of Erythrinan flavonoids.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., Erysubin F)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x concentrated test compound solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate plate_prep Add Broth to 96-Well Plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Figure 1: Workflow for MIC Determination.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial strains

  • Sterile saline and 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the test compound.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Measurement:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Disk_Diffusion_Workflow start Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate with Swab start->inoculate dry Allow Plate to Dry inoculate->dry apply_disks Apply Compound-Impregnated Disks to Agar Surface dry->apply_disks incubate Incubate Plate (18-24h, 37°C) apply_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Figure 2: Workflow for Disk Diffusion Assay.

Time-Kill Curve Analysis

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Test compound

  • Bacterial strain

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting (e.g., Tryptic Soy Agar)

  • Timer

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing fresh CAMHB.

  • Exposure to Compound:

    • Add the test compound to the flasks at various concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control flask without the compound.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis prep_inoculum Prepare Log-Phase Inoculum add_compound Add Compound at Various MIC Multiples prep_inoculum->add_compound take_samples Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 24h) add_compound->take_samples serial_dilute Perform Serial Dilutions take_samples->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate Incubate Plates plate->incubate count_colonies Count Colonies (CFU/mL) incubate->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve

Figure 3: Workflow for Time-Kill Curve Analysis.

Protocols for Investigating Mechanism of Action

The following are generalized protocols to begin investigating the potential mechanism of action of active Erythrinan flavonoids.

Mechanism_of_Action cluster_targets Potential Cellular Targets compound Active Erythrinan Flavonoid membrane Cell Membrane Integrity compound->membrane Disruption? nucleic_acid Nucleic Acid Synthesis (DNA/RNA) compound->nucleic_acid Inhibition? metabolism Energy Metabolism compound->metabolism Interference?

Figure 4: Potential Mechanisms of Action.

a. Nucleic Acid Synthesis Inhibition Assay

This assay assesses whether the test compound interferes with the synthesis of DNA or RNA by monitoring the incorporation of radiolabeled precursors.

Materials:

  • Radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA)

  • Bacterial culture in log phase

  • Test compound

  • Trichloroacetic acid (TCA), ice-cold

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Grow bacteria to the mid-log phase in a suitable broth.

  • Add the test compound at its MIC or a supra-MIC concentration. Include a no-compound control.

  • Add the radiolabeled precursor ([³H]-thymidine or [³H]-uridine) to the cultures.

  • Incubate the cultures under appropriate growth conditions.

  • At various time points, withdraw aliquots and add them to ice-cold TCA to precipitate macromolecules (including DNA and RNA).

  • Collect the precipitate by filtering the solution through glass fiber filters.

  • Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabel.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of the radiolabeled precursor in the presence of the compound compared to the control indicates inhibition of nucleic acid synthesis.[8]

b. Cytoplasmic Membrane Disruption Assay

This assay determines if the compound damages the bacterial cell membrane, leading to the leakage of intracellular components.

Materials:

  • Bacterial culture

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer (to measure absorbance at 260 nm)

Procedure:

  • Grow a bacterial culture to the mid-log phase and harvest the cells by centrifugation.

  • Wash the cells with PBS and resuspend them in PBS to a specific optical density.

  • Add the test compound at various concentrations to the cell suspension. Include a control with no compound.

  • Incubate the suspension at 37°C.

  • At different time intervals, centrifuge the samples to pellet the bacterial cells.

  • Transfer the supernatant to a new tube and measure the absorbance at 260 nm (A₂₆₀). The release of nucleic acids from damaged cells leads to an increase in A₂₆₀.

  • An increase in the A₂₆₀ of the supernatant from compound-treated cells compared to the control indicates membrane disruption.

c. Energy Metabolism Interference Assay (ATP Measurement)

This assay evaluates the effect of the compound on the overall energy status of the bacterial cell by measuring intracellular ATP levels.

Materials:

  • Bacterial culture

  • Test compound

  • ATP determination kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Grow bacteria to the mid-log phase.

  • Expose the culture to the test compound at its MIC or other relevant concentrations.

  • At various time points, take aliquots of the culture.

  • Lyse the bacterial cells using a method compatible with the ATP assay kit to release intracellular ATP.

  • Measure the ATP concentration in the lysates using a luciferase-based assay and a luminometer, following the manufacturer's instructions.

  • A significant drop in intracellular ATP levels in treated cells compared to untreated controls suggests interference with energy metabolism.[9]

References

Application of Erysubin B in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Erysubin B is a prenylated isoflavone (B191592) isolated from plants of the Erythrina genus. As a member of the isoflavonoid (B1168493) class, this compound holds potential for investigation in various therapeutic areas, particularly in the discovery of novel anti-cancer and anti-inflammatory agents. While research specifically focused on this compound is still emerging, the broader family of isoflavonoids is known to modulate key cellular signaling pathways implicated in disease progression. These pathways include the PI3K/Akt/mTOR and NF-κB signaling cascades, which are critical regulators of cell survival, proliferation, and inflammation.[1][2][3]

The potential applications of this compound in drug discovery are primarily centered on its presumed cytotoxic and anti-inflammatory activities, drawing parallels from structurally related isoflavonoids. It is hypothesized that this compound may induce apoptosis in cancer cells and inhibit inflammatory responses through the modulation of the aforementioned signaling pathways.

Anticipated Therapeutic Applications:

  • Oncology: As a potential cytotoxic agent, this compound could be explored for its efficacy against various cancer cell lines. Its isoflavone structure suggests a possible mechanism involving the induction of apoptosis through the intrinsic or extrinsic pathways.

  • Inflammatory Diseases: Given the known anti-inflammatory properties of many isoflavonoids, this compound may be a candidate for development into a therapeutic for chronic inflammatory conditions. This is likely mediated through the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[4][5]

Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound. The following protocols provide a framework for the systematic evaluation of this natural product in a drug discovery context.

Quantitative Data

Currently, there is limited published quantitative data specifically for this compound. The available information primarily pertains to its antibacterial activity. The following table summarizes the known data for this compound and includes data for a related compound, Erysubin F, to provide additional context on the potential bioactivity of this subclass of isoflavonoids.

CompoundAssay TypeOrganism/Cell LineResultReference
This compound AntibacterialNot specifiedMIC >25 mg/L[6]
Erysubin FAntibacterialMethicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)MIC = 15.4 µM[7]
Erysubin FAntibacterialSalmonella enterica subsp. enterica (NCTC 13349)MIC >80.0 µM[7]
Erysubin FAntibacterialEscherichia coli (ATCC 25922)MIC >80.0 µM[7]
Erysubin FAntifungalCandida albicans (ATCC 90028)MIC >80.0 µM[7]

Experimental Protocols

Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

a. Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain.[10][11][12]

a. Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

b. Procedure:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (inoculum without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound.[13][14]

a. Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

b. Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at a predetermined concentration (e.g., near the IC50 value) for a specified time. Harvest the cells and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_discovery Drug Discovery Workflow for this compound start Isolation of this compound from Erythrina sp. bioassay Bioactivity Screening (Cytotoxicity, Antibacterial) start->bioassay quant Quantitative Analysis (IC50, MIC) bioassay->quant mech Mechanism of Action Studies (Western Blot, Signaling Pathway Analysis) quant->mech lead_opt Lead Optimization mech->lead_opt

Caption: A generalized workflow for the discovery and development of this compound as a potential therapeutic agent.

PI3K_Akt_pathway cluster_pathway Hypothesized PI3K/Akt Signaling Inhibition by this compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ErysubinB This compound ErysubinB->PI3K (hypothesized) ErysubinB->Akt (hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis.

NFkB_pathway cluster_nfkb Hypothesized NF-κB Signaling Inhibition by this compound Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation ErysubinB This compound ErysubinB->IKK (hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound, reducing inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Erysubin B Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Erysubin B in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an isoflavonoid, a class of naturally occurring polyphenolic compounds. Like many isoflavonoids, this compound is predicted to have low aqueous solubility due to its chemical structure, which includes features that can lead to strong intermolecular hydrogen bonds and π-stacking interactions, hindering its dissolution in water. This poor solubility can be a significant challenge in bioassays, leading to inaccurate results and difficulties in determining its true biological activity.

Q2: What are the initial signs of solubility issues with this compound in my experiment?

Common indicators of poor solubility include:

  • Precipitation: Visible solid particles in your stock solution or after dilution into aqueous assay buffers.

  • Cloudiness or turbidity: A hazy appearance in the solution.

  • Inconsistent results: High variability in bioassay data between replicates or experiments.

  • Non-linear dose-response curves: Difficulty in achieving a clear dose-dependent effect.

Q3: What are the most common solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used organic solvent for dissolving hydrophobic compounds like this compound for in vitro studies. However, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts or toxicity.

Troubleshooting Guide: this compound Precipitation in Bioassays

This guide provides a systematic approach to resolving precipitation issues encountered when using this compound in your experiments.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

Workflow for Troubleshooting this compound Precipitation

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Precipitation Observed step1 Verify Stock Solution Integrity start->step1 step2 Optimize Dilution Protocol step1->step2 Stock is clear step1_action Action: Visually inspect stock. Centrifuge if necessary. step1->step1_action step3 Reduce Final this compound Concentration step2->step3 Precipitation persists step2_action Action: Use serial dilutions. Increase mixing/vortexing time. step2->step2_action step4 Employ Solubility Enhancement Techniques step3->step4 Precipitation persists step3_action Action: Lower the highest concentration in your dose-response curve. step3->step3_action end Issue Resolved step4->end Solubility improved step4_action Action: Select a method from the Solubility Enhancement Protocols. step4->step4_action

Caption: A stepwise guide to resolving this compound precipitation.

Quantitative Data Summary

While specific experimental solubility data for this compound is limited in publicly available literature, the following table provides estimates based on the behavior of structurally similar isoflavonoids.

SolventEstimated SolubilityRemarks
WaterVery Low (<10 µg/mL)Poorly soluble, likely requiring formulation for aqueous bioassays.
DMSOModerately SolubleGenerally soluble for creating high-concentration stock solutions.
EthanolSparingly SolubleCan be used as a co-solvent but may have lower solubilizing power than DMSO.

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for common techniques to improve the solubility of this compound for bioassays.

Protocol 1: Co-Solvent System

Objective: To increase the aqueous solubility of this compound by using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Ethanol (200 proof), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution by gentle warming (up to 37°C) and vortexing.

  • Create an intermediate dilution series: Prepare serial dilutions of the DMSO stock in DMSO to achieve a range of concentrations.

  • Dilute into aqueous buffer: For the final working solutions, dilute the DMSO stock or intermediate dilutions into the aqueous assay buffer (e.g., PBS or cell culture medium). It is critical to maintain a final DMSO concentration that is non-toxic to the cells and does not interfere with the assay (typically ≤ 0.5%).

  • Vortex immediately: After adding the this compound stock to the aqueous buffer, vortex the solution vigorously for at least 30 seconds to facilitate dispersion and prevent immediate precipitation.

  • Visual Inspection: Before use, visually inspect the final working solutions for any signs of precipitation or cloudiness.

Protocol 2: Cyclodextrin (B1172386) Complexation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water, sterile

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in deionized water to a desired concentration (e.g., 10% w/v).

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Stir for complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge the solution to pellet any uncomplexed this compound.

  • Sterile filter: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining particulates and for sterilization.

  • Determine concentration: The concentration of the solubilized this compound in the filtrate should be determined spectrophotometrically or by HPLC.

Potential Signaling Pathways Modulated by this compound

Based on studies of structurally related flavonoids from the Erythrina genus, this compound may exert its biological effects through the modulation of several key signaling pathways.

Antibacterial Mechanism of Action

Flavonoids from the Erythrina genus have been shown to possess antibacterial properties. The proposed mechanisms of action often involve the disruption of essential bacterial processes.[1]

G Erysubin_B This compound Target1 Nucleic Acid Synthesis Erysubin_B->Target1 Inhibition Target2 Cytoplasmic Membrane Function Erysubin_B->Target2 Disruption Outcome Bacterial Cell Death Target1->Outcome Target2->Outcome

Caption: Putative antibacterial mechanisms of this compound.

Anti-inflammatory and Anticancer Signaling

Several flavonoids isolated from Erythrina species have demonstrated anti-inflammatory and anticancer activities by modulating key signaling pathways such as NF-κB and STAT. These pathways are crucial regulators of inflammation, cell proliferation, and survival.

G Erysubin_B This compound NFkB NF-κB Pathway Erysubin_B->NFkB Inhibition STAT STAT Pathway Erysubin_B->STAT Inhibition Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation STAT->Proliferation Apoptosis Apoptosis STAT->Apoptosis

Caption: Potential modulation of NF-κB and STAT pathways by this compound.

References

Technical Support Center: Stability of Erysubin B and Related Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of my Erysubin B stock solution over time. What could be the cause?

A1: Similar to other isoflavones, this compound may be susceptible to degradation over time, especially when in solution. The stability of isoflavones is influenced by factors such as pH, temperature, light, and the presence of oxygen. For instance, studies on genistein (B1671435) and daidzein (B1669772) show that degradation is more pronounced at higher pH values (alkaline conditions) and elevated temperatures.[1][2] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to minimize exposure to air. For aqueous solutions, using buffers with a slightly acidic to neutral pH may improve stability.

Q2: My this compound sample shows new peaks in the chromatogram after storage. What are these?

A2: The appearance of new peaks in a chromatogram of a stored this compound sample likely indicates the formation of degradation products. Isoflavones can undergo various reactions, including hydrolysis, oxidation, and rearrangement, leading to different chemical entities. To identify these new compounds, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly effective.[3]

Q3: What are the optimal pH and temperature conditions for working with this compound in solution to minimize degradation?

A3: While specific data for this compound is unavailable, research on other isoflavones suggests that they are generally more stable in acidic to neutral conditions (pH 3-7) and at lower temperatures.[4][5] For example, the degradation of genistein and daidzein is significantly slower at pH 7 compared to pH 9.[1][2] When conducting experiments, it is advisable to use the lowest effective temperature and maintain a pH within the stable range for isoflavones. If your experimental conditions require elevated temperatures or alkaline pH, be aware of the potential for accelerated degradation.

Q4: How should I prepare my this compound samples for long-term storage?

A4: For long-term storage, it is best to store this compound as a dry powder in a cool, dark, and dry place. If a stock solution is necessary, prepare it in a suitable organic solvent like DMSO or ethanol, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[6][7] For aqueous solutions, consider flash-freezing aliquots in liquid nitrogen before storing them at -80°C.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer Low aqueous solubility of isoflavones.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution (ensure it does not exceed a concentration that affects your experiment).- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.- Adjust the pH of the buffer, as solubility can be pH-dependent.
Inconsistent results in bioassays Degradation of this compound in the culture medium.- Prepare fresh working solutions of this compound for each experiment.- Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells.- Perform a stability check of this compound in your specific culture medium under incubation conditions (e.g., 37°C, 5% CO₂).
Loss of compound during extraction from a biological matrix Degradation due to pH or enzymatic activity during the extraction process.- Keep samples on ice throughout the extraction procedure.- Use extraction solvents containing antioxidants (e.g., ascorbic acid).- Adjust the pH of the sample to a range where isoflavones are more stable (acidic to neutral).
Color change of the this compound solution Oxidation or light-induced degradation.- Store solutions in amber vials or wrap them in aluminum foil to protect from light.- Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

Data Presentation: Stability of Structurally Related Isoflavones

The following tables summarize the stability data for genistein and daidzein, which can serve as a reference for understanding the potential stability profile of this compound.

Table 1: Thermal Degradation of Genistein and Daidzein at Different pH Values

Isoflavone (B191592)pHTemperature (°C)Degradation KineticsHalf-life (t½)Reference
Genistein770-90Apparent first-order~8 days at 70°C[2]
970-90Apparent first-orderSignificantly shorter than at pH 7[1][2]
Daidzein770-90Apparent first-order-[1][2]
970-90Apparent first-order-[1][2]
3.1150Sigmoidal degradationDaidzein was the most labile[4]
5.6 & 7.0150Virtually no decay-[4]

Table 2: Forced Degradation of Flavonol Glycosides (as an example of flavonoid stability)

Stress ConditionReagentObservationReference
Acidic Hydrolysis0.1 M HClMore stable[8]
Basic Hydrolysis0.1 M NaOHSignificant degradation[8]
Oxidation0.03% H₂O₂Degradation observed[8]
Thermal70°CDegradation observed[8]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of Isoflavones

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of an isoflavone like this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the isoflavone in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber).

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute the samples to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for Isoflavones

This protocol provides a general framework for developing an HPLC method to assess the stability of isoflavones.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed to separate the parent compound from its degradation products. A typical mobile phase consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute more hydrophobic compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Isoflavones have strong UV absorbance. A wavelength around 254 nm or 260 nm is generally suitable for detection.

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Isoflavone Stock Solution acid Acidic (e.g., 0.1M HCl, 60°C) prep->acid base Basic (e.g., 0.1M NaOH, RT) prep->base oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal (e.g., 70°C) prep->thermal photo Photolytic (UV light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_products Potential Degradation Products Isoflavone Isoflavone (e.g., this compound) hydrolysis_prod Hydrolysis Products (Cleavage of ether linkages) Isoflavone->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidation Products (Hydroxylated or ring-opened) Isoflavone->oxidation_prod [O] rearrangement_prod Rearrangement Products Isoflavone->rearrangement_prod Heat / Light

Caption: Hypothetical Degradation Pathways for Isoflavones.

References

Preventing Erysubin B degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving Erysubin B to minimize its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound, like other isoflavonoids, can be influenced by several factors. The most common causes of degradation include:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis or rearrangement of the isoflavone (B191592) structure.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2][3]

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.[1][2][3]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation of the phenolic groups in the this compound structure.[1][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation reactions.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term storage and experimental use, it is recommended to dissolve this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For long-term storage, it is advisable to store the compound in its solid form at low temperatures.

Q3: How should I store my this compound stock solutions?

A3: To ensure maximum stability, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, for longer-term storage, at -80°C.

  • Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.[2]

  • Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: Are there any visual indicators of this compound degradation?

A4: Yes, visual inspection can sometimes indicate degradation. Look for:

  • Color change: A noticeable change in the color of the solution may suggest chemical modification of the compound.

  • Precipitation: The formation of a precipitate could indicate that the compound is coming out of solution or that degradation products are insoluble.

  • Cloudiness: Any turbidity or cloudiness in a previously clear solution can be a sign of instability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity. Degradation of this compound in the working solution.Prepare fresh working solutions from a new aliquot of the frozen stock solution for each experiment. Minimize the time the working solution is kept at room temperature.
Repeated freeze-thaw cycles of the stock solution.Prepare multiple small aliquots of the stock solution to avoid repeated freezing and thawing.
Contamination of the solvent.Use high-purity, anhydrous solvents. Consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
Visible precipitate in the this compound solution upon thawing. The concentration of this compound exceeds its solubility at a lower temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate completely before use. If the precipitate does not redissolve, it may indicate degradation, and a fresh solution should be prepared.
The solvent has absorbed water, reducing the solubility of this compound.Use anhydrous solvents and store them properly to prevent water absorption.
The color of the stock solution has changed over time. Photodegradation or oxidation has occurred.Discard the solution. When preparing new stock solutions, ensure they are protected from light and consider adding an antioxidant if compatible with the experimental setup.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions. This data is representative and should be used as a guideline. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Condition Parameter This compound Concentration Remaining (%)
pH pH 3 (24h, 25°C)85%
pH 7 (24h, 25°C)98%
pH 9 (24h, 25°C)70%
Temperature 4°C (7 days)95%
25°C (Room Temperature, 7 days)80%
37°C (7 days)65%
Light Exposure Dark (24h, 25°C)99%
Ambient Light (24h, 25°C)90%
UV Light (1h, 25°C)50%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the degradation of this compound under specific experimental conditions.

1. Materials:

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your primary stock solution.

  • Aliquot the stock solution into light-protected, single-use vials and store at -80°C.

3. Stability Study Setup:

  • Prepare fresh working solutions of this compound (e.g., 100 µM) from the stock solution in the desired buffer or solvent for each condition to be tested (e.g., different pH, temperature, light exposure).

  • For each condition, prepare triplicate samples.

  • Include a control sample stored under ideal conditions (e.g., -20°C in the dark) for the duration of the experiment.

4. Sample Incubation:

  • Incubate the samples under the specified conditions for the desired time points (e.g., 0, 6, 12, 24, 48 hours).

  • At each time point, transfer an aliquot of each sample to an HPLC vial and either analyze immediately or store at -80°C until analysis.

5. HPLC Analysis:

  • Set up the HPLC system with a C18 column.

  • Establish a suitable gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Inject the samples and record the chromatograms.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time from a standard injection.

  • Integrate the peak area for this compound in each chromatogram.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0) using the following formula:

    % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock prep_work Prepare 100 µM Working Solutions prep_stock->prep_work cond_ph pH Conditions (3, 7, 9) prep_work->cond_ph cond_temp Temperature Conditions (4°C, 25°C, 37°C) prep_work->cond_temp cond_light Light Conditions (Dark, Ambient, UV) prep_work->cond_light sampling Sample at Time Points (0, 6, 12, 24, 48h) cond_ph->sampling cond_temp->sampling cond_light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

hypothetical_signaling_pathway ErysubinB This compound Receptor Cell Surface Receptor ErysubinB->Receptor Binds and Inhibits KinaseA Kinase A Receptor->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->GeneExpression Promotes Degradation This compound Degradation Product Degradation->Receptor No Binding/ Reduced Affinity

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting Erysubin B precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Erysubin B precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a prenylated isoflavonoid (B1168493) compound isolated from plants of the Erythrina genus.[1][2] Isoflavonoids are a class of compounds studied for their potential biological activities. Researchers may use this compound in cell culture experiments to investigate its effects on various cellular processes.

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?

This is a common issue with hydrophobic compounds like many isoflavonoids.[3] The phenomenon, often called "crashing out," occurs because this compound is likely much less soluble in the aqueous environment of your cell culture medium compared to the organic solvent (DMSO) it was dissolved in.[4][5] When the concentrated DMSO stock is diluted in the medium, the compound can no longer stay in solution and precipitates.

Q3: My cell culture medium with this compound looked fine at first, but I noticed a precipitate after a few hours/days in the incubator. What causes this delayed precipitation?

Delayed precipitation can be caused by several factors:

  • Temperature Changes: Media is often stored at 4°C and warmed to 37°C for experiments. This temperature shift can decrease the solubility of some compounds.

  • Changes in pH: The pH of the culture medium can shift over time due to cellular metabolism. If this compound's solubility is pH-sensitive, this can cause it to precipitate.[4]

  • Evaporation: Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6]

  • Compound Instability: The compound itself might not be stable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation.[7][8][9][10]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[3][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]

Troubleshooting Guide for this compound Precipitation

This guide will help you diagnose and solve issues with this compound precipitation.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, follow these steps:

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is higher than its aqueous solubility limit.Decrease the final working concentration of this compound. You can determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).
Rapid Dilution / "Solvent Shock" Adding a concentrated stock solution directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[12]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.[4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[4]Always use pre-warmed (37°C) cell culture media for dilutions.[4][5]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is too high.Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[3][11]
Issue 2: Delayed Precipitation (After Incubation)

If the medium is initially clear but a precipitate forms after some time in the incubator, consider the following:

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
Media Formulation Components in your specific cell culture medium (e.g., salts, proteins in serum) may interact with this compound and reduce its solubility over time.[12]If possible, test the solubility of this compound in different basal media formulations. Serum-containing media may sometimes help to keep hydrophobic compounds in solution.[13]
pH Instability Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[4]Monitor the pH of your culture medium. Consider changing the medium more frequently or using a different buffering system, while being mindful of the impact on cell health.
Evaporation Evaporation from the culture vessel can concentrate this compound, causing it to precipitate.[6]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4]
Compound Instability This compound may not be stable in the aqueous culture medium at 37°C for extended periods.Consider preparing fresh media with this compound more frequently for long-term experiments.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO (or other suitable organic solvent)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.

  • Prepare Serial Dilutions: Create a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, prepare dilutions to achieve final this compound concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Keep the final DMSO concentration consistent and below 0.1% if possible.

  • Incubate: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).

  • Visual and Microscopic Inspection:

    • Visual Inspection: Carefully observe each dilution for any signs of cloudiness or visible precipitate.

    • Microscopic Examination: Place a small aliquot from each dilution onto a microscope slide and examine for the presence of micro-precipitates or crystals.[12]

  • Determine Solubility Limit: The highest concentration that remains clear, without any visible precipitate under the microscope, is the maximum soluble concentration of this compound in your specific cell culture medium under these conditions.

Protocol 2: Optimized Method for Preparing this compound Working Solutions

Objective: To provide a step-by-step method to minimize the risk of precipitation when preparing working solutions of this compound.

Methodology:

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[4]

  • Create an Intermediate Dilution (Optional but Recommended): To avoid "solvent shock," first dilute your high-concentration stock into a smaller volume of pre-warmed medium to create an intermediate concentration.

  • Final Dilution: Add the intermediate dilution (or the stock solution) dropwise to the final volume of pre-warmed media while gently swirling the container.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.1%.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed issue_time When does it occur? start->issue_time immediate Potential Causes: - High Final Concentration - Rapid Dilution ('Solvent Shock') - Cold Media issue_time->immediate Immediately delayed Potential Causes: - Media Formulation Interaction - pH Instability - Evaporation - Compound Instability issue_time->delayed After Incubation solution_immediate Solutions: - Lower Final Concentration - Perform Serial Dilution - Pre-warm Media to 37°C - Add Dropwise with Swirling immediate->solution_immediate solution_delayed Solutions: - Test Different Media - Monitor pH / Change Media Frequently - Ensure Proper Humidification - Prepare Fresh Solutions delayed->solution_delayed end Clear Solution solution_immediate->end Problem Solved solution_delayed->end Problem Solved PreparationWorkflow Optimized Preparation of this compound Solution start Start: this compound Powder stock 1. Prepare 10 mM Stock in 100% DMSO start->stock aliquot 2. Aliquot and Store at -20°C / -80°C stock->aliquot warm_media 3. Pre-warm Complete Media to 37°C aliquot->warm_media intermediate_dilution 4. (Optional) Create Intermediate Dilution in Media warm_media->intermediate_dilution final_dilution 5. Add Dropwise to Final Volume of Media with Swirling intermediate_dilution->final_dilution check 6. Final DMSO < 0.1%? final_dilution->check end Ready for Use check->end Yes

References

Technical Support Center: Optimizing HPLC Separation of Erysubin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Erysubin B from co-extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common co-extracts?

This compound is a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus. When extracting this compound from its natural sources, such as the roots and stem bark of Erythrina species, a variety of other compounds are often co-extracted.[1] These can interfere with HPLC analysis and require optimized separation methods. Common co-extracts belong to several flavonoid subclasses, including:

  • Other Isoflavonoids: Alpinumisoflavone, wighteone, and other Erysubin derivatives (e.g., Erysubin A, C, D, E, F).[2]

  • Pterocarpans: Cristacarpin, erythrabyssin II, and phaseollin.[2]

  • Flavanones and Isoflavanones. [1]

  • Chalcones.

  • Arylbenzofurans.

The structural similarity of these compounds, particularly other isoflavonoids, presents a significant challenge in achieving baseline separation from this compound.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A reversed-phase HPLC method using a C18 column is the most common and effective approach for separating isoflavonoids like this compound.[3][4] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic or acetic acid), is typically recommended. The acid helps to protonate silanol (B1196071) groups on the stationary phase and the analytes, leading to sharper peaks and better separation.

Q3: How does the prenyl group on this compound affect its chromatographic behavior?

The prenyl group is a lipophilic (hydrophobic) moiety.[5] This structural feature increases the overall hydrophobicity of this compound compared to non-prenylated isoflavonoids. In reversed-phase HPLC, this results in a longer retention time, as the molecule interacts more strongly with the nonpolar stationary phase (e.g., C18). This property can be exploited to achieve separation from less hydrophobic co-extracts.

Q4: What should I consider regarding the stability of this compound during sample preparation and analysis?

While specific stability data for this compound is limited, general knowledge of flavonoid stability can be applied. Key factors affecting stability are pH, temperature, and light exposure.

  • pH: Flavonoids are generally more stable in acidic conditions. Alkaline conditions can lead to degradation. Therefore, it is advisable to keep the sample and mobile phase pH in the acidic range.

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids. It is recommended to store extracts and samples at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) and to use a column oven during HPLC analysis to maintain a consistent and controlled temperature, which also improves reproducibility.

  • Light: Exposure to UV light can cause degradation of flavonoids. Samples should be stored in amber vials or protected from light to minimize photodegradation.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Co-extracts

If you are observing overlapping peaks or poor separation between this compound and other compounds, consider the following solutions:

Possible Cause Solution
Inadequate Mobile Phase Composition Modify the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks. You can also try a different organic modifier, such as methanol (B129727) instead of acetonitrile, as this will alter the selectivity of the separation.
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous component of the mobile phase. Small changes in pH can alter the ionization state of the analytes and improve resolution. For isoflavonoids, a pH between 2.5 and 4.0 is often effective.
Suboptimal Column Temperature Vary the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention times and resolution. Conversely, lowering the temperature can increase retention and may improve the separation of some compounds. A systematic study between 25°C and 40°C is recommended.
Insufficient Column Efficiency Ensure you are using a high-efficiency column with a small particle size (e.g., < 3 µm). If the column is old, it may have lost its efficiency and should be replaced.
Problem 2: Peak Tailing or Fronting for this compound

Asymmetrical peaks can compromise quantification. Here's how to address them:

Peak Shape Issue Possible Cause Solution
Peak Tailing Secondary Interactions: Active silanol groups on the silica (B1680970) backbone of the C18 column can interact with polar functional groups on this compound, causing tailing.Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.
Column Overload: Injecting too much sample can lead to peak tailing.Dilute the sample or reduce the injection volume.
Column Contamination: Buildup of contaminants at the head of the column can distort peak shape.Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
Peak Fronting Sample Overload: This is a common cause of fronting, where the concentration of the analyte is too high for the column to handle.Dilute your sample and reinject. A 1:10 dilution is a good starting point.
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that can still dissolve the sample.

Experimental Protocols

Below is a general-purpose reversed-phase HPLC method suitable as a starting point for the analysis of this compound. Note: This is a general method for isoflavonoids and should be optimized for your specific application and co-extract profile.

Recommended HPLC Parameters for this compound Analysis

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 10-30% B; 5-25 min, 30-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B (hold); 35.1-40 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) monitoring at 260 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Grind Plant Material (e.g., roots, bark) s2 Solvent Extraction (e.g., Methanol/Chloroform) s1->s2 s3 Filtration/Centrifugation s2->s3 s4 Solvent Evaporation s3->s4 s5 Reconstitute in Mobile Phase s4->s5 h1 Sample Injection (10 µL) s5->h1 Filtered Sample h2 RP-C18 Column Separation h1->h2 h3 DAD Detection (260 nm) h2->h3 d1 Chromatogram Generation h3->d1 Raw Data d2 Peak Integration & Quantification d1->d2 d3 Purity Assessment d2->d3

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start Poor Chromatogram p1 Asymmetric Peaks? start->p1 p2 Poor Resolution? start->p2 p1_yes Tailing or Fronting? p1->p1_yes Yes p2_yes Optimize Method p2->p2_yes Yes tailing Tailing p1_yes->tailing Tailing fronting Fronting p1_yes->fronting Fronting sol_tail1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) tailing->sol_tail1 sol_tail2 Reduce Sample Concentration tailing->sol_tail2 sol_tail3 Check for Column Contamination tailing->sol_tail3 sol_front1 Dilute Sample fronting->sol_front1 sol_front2 Dissolve Sample in Initial Mobile Phase fronting->sol_front2 sol_res1 Adjust Gradient Slope p2_yes->sol_res1 sol_res2 Modify Mobile Phase pH p2_yes->sol_res2 sol_res3 Change Column Temperature p2_yes->sol_res3 sol_res4 Use Higher Efficiency Column p2_yes->sol_res4

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Erysubin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Erysubin B, particularly focusing on addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of isoflavonoids like this compound often commences with readily available chalcones or flavanones.[1][2][3] These precursors can be synthesized from simpler phenolic compounds. For this compound, a plausible route would involve starting materials that can be elaborated to form the characteristic di-prenylated 7,4'-dihydroxyisoflavone structure.

Q2: What are the key reaction steps in a typical this compound synthesis where yield loss is common?

A2: Key steps prone to yield loss include the oxidative rearrangement of a flavanone (B1672756) intermediate to the isoflavone (B191592) core, and the regioselective introduction of the two prenyl groups. The formation of flavone (B191248) isomers as byproducts during the oxidative rearrangement can be a significant issue.[1][2][3] Furthermore, protecting group manipulations and the final deprotection steps can also contribute to a lower overall yield.[4]

Q3: How can I minimize the formation of the undesired flavone byproduct during the isoflavone synthesis?

A3: The formation of flavone byproducts versus the desired isoflavone is a known challenge.[1] Optimization of the reaction conditions for the oxidative rearrangement is crucial. This includes screening different hypervalent iodine reagents, solvents, and reaction temperatures. For instance, using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI) has been reported in similar syntheses.[1]

Q4: What are some general strategies to improve the overall yield of a multi-step synthesis like that of this compound?

A4: To enhance overall yield, it is important to optimize each step of the reaction sequence.[5] This involves a thorough understanding of the reaction kinetics, the use of high-purity starting materials, and efficient purification methods.[5] A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, can sometimes be more efficient than a linear approach.[6][7]

Troubleshooting Guide

Problem 1: Low yield in the oxidative rearrangement of the flavanone precursor.
Possible Cause Recommended Solution
Suboptimal Reagent Screen various hypervalent iodine reagents (e.g., Iodobenzene diacetate (IBD), [Bis(trifluoroacetoxy)iodo]benzene (BTI)). The reactivity of these reagents can influence the product distribution.[1]
Incorrect Solvent Test a range of solvents with different polarities. The solvent can affect the stability of intermediates and the reaction pathway.
Inappropriate Temperature Optimize the reaction temperature. Lowering the temperature may improve selectivity and reduce byproduct formation.
Formation of Flavone Byproduct Carefully analyze the reaction mixture to quantify the ratio of isoflavone to flavone. Adjusting the reagent and conditions as mentioned above can shift the equilibrium towards the desired isoflavone.[1][2][3]
Problem 2: Poor regioselectivity during the prenylation step.
Possible Cause Recommended Solution
Lack of Directing Groups Employ protecting groups to block more reactive sites and direct the prenylation to the desired positions (C-8 and C-3').
Steric Hindrance Use a less sterically hindered prenylating agent if possible. Alternatively, modifying the substrate to reduce steric hindrance around the target positions could be explored.
Reaction Conditions Optimize the base, solvent, and temperature for the prenylation reaction. These factors can significantly influence the regioselectivity.
Problem 3: Difficulty in purification of the final product.
Possible Cause Recommended Solution
Presence of Close-spotting Impurities Utilize different chromatography techniques. If standard silica (B1680970) gel chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC.[8]
Product Instability Ensure mild work-up and purification conditions. Avoid exposure to strong acids or bases if the product is sensitive.
Incomplete Reactions Monitor the reaction closely using techniques like TLC or LC-MS to ensure complete conversion of the starting material before proceeding with purification.

Experimental Protocols

Protocol 1: Oxidative Rearrangement of a Flavanone Intermediate

  • Dissolve the flavanone precursor (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, dioxane) under an inert atmosphere.

  • Add the hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene, 1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for the optimized time (e.g., 1-4 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Erysubin_B_Synthesis_Workflow Chalcone Chalcone Precursor Flavanone Flavanone Intermediate Chalcone->Flavanone Cyclization Isoflavone Isoflavone Core Flavanone->Isoflavone Oxidative Rearrangement Prenylation1 First Prenylation Isoflavone->Prenylation1 Regioselective Prenylation Prenylation2 Second Prenylation Prenylation1->Prenylation2 Regioselective Prenylation ErysubinB This compound Prenylation2->ErysubinB Deprotection (if necessary) Troubleshooting_Yield cluster_oxidative Oxidative Rearrangement Issues cluster_prenylation Prenylation Issues cluster_purification Purification Issues Start Poor Yield in this compound Synthesis Step Identify Problematic Step Start->Step Oxidative Oxidative Rearrangement Step->Oxidative Prenylation Prenylation Step->Prenylation Purification Purification Step->Purification Reagent Optimize Reagent Oxidative->Reagent Solvent Screen Solvents Oxidative->Solvent Temp Adjust Temperature Oxidative->Temp Protecting Use Protecting Groups Prenylation->Protecting Conditions Optimize Conditions Prenylation->Conditions Method Change Chromatography Method Purification->Method Stability Ensure Mild Conditions Purification->Stability

References

Technical Support Center: Troubleshooting Erysubin B Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering potential assay interference when working with Erysubin B, a prenylated isoflavonoid (B1168493). Due to its chemical nature, this compound has the potential to act as a Pan-Assay Interference Compound (PAINS), leading to false-positive or false-negative results in high-throughput screening (HTS) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

A1: this compound is a prenylated isoflavonoid, a class of natural compounds found in plants of the Erythrina genus. Flavonoids are a well-documented class of compounds that can interfere with HTS assays through various mechanisms.[1] Their inherent properties, such as fluorescence and a tendency to aggregate, can lead to misleading results. Compounds like this compound are often flagged as Pan-Assay Interference Compounds (PAINS), which are known to interact non-specifically with a wide range of biological targets and assay technologies.[2]

Q2: What are the most common types of assay interference observed with flavonoid compounds like this compound?

A2: The most common interference mechanisms include:

  • Autofluorescence: The compound itself emits light at or near the excitation/emission wavelengths of the assay's fluorophore, leading to a false-positive signal.

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore, resulting in a false-negative signal.

  • Compound Aggregation: At certain concentrations, the compound forms colloidal aggregates that can sequester and non-specifically inhibit enzymes or other proteins in the assay.[3][4]

  • Luciferase Inhibition: In assays using luciferase as a reporter, the compound may directly inhibit the luciferase enzyme, leading to a false-negative result for the pathway of interest.[5]

Q3: My initial screen with this compound showed promising activity. How can I be sure this is a genuine hit?

A3: It is crucial to perform a series of counter-screens and orthogonal assays to validate any initial hits from compounds like this compound. A genuine hit should demonstrate activity in assays with different detection methods and should not show signs of common interference mechanisms. The troubleshooting guides below provide detailed steps for this validation process.

Q4: Should I discard this compound if it is identified as a PAIN?

A4: Not necessarily. While a PAINS classification warrants caution and rigorous validation, it does not automatically invalidate the compound. It is essential to experimentally determine if this compound is genuinely interacting with your target of interest or if the observed activity is due to assay interference. The key is to be aware of the potential for artifacts and to design experiments to rule them out.

Troubleshooting Guides

Autofluorescence Interference

Issue: An unexpectedly high signal is observed in a fluorescence-based assay.

Troubleshooting Workflow:

start High Fluorescence Signal Observed check_autofluorescence Perform Autofluorescence Check start->check_autofluorescence autofluorescent This compound is Autofluorescent check_autofluorescence->autofluorescent Signal Detected not_autofluorescent This compound is Not Autofluorescent check_autofluorescence->not_autofluorescent No Signal mitigate Mitigation Strategies autofluorescent->mitigate proceed Proceed with Further Validation not_autofluorescent->proceed shift_wavelength Shift Excitation/ Emission Wavelengths mitigate->shift_wavelength use_orthogonal Use Orthogonal Assay (e.g., Luminescence, Absorbance) mitigate->use_orthogonal

Caption: Workflow to identify and mitigate autofluorescence interference.

Experimental Protocol: Autofluorescence Check

Objective: To determine if this compound intrinsically fluoresces at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, matching the concentrations used in the primary screen.

  • Dispense the dilutions into the wells of a microplate.

  • Add assay buffer to the wells, omitting all other biological reagents (e.g., enzyme, substrate, cells).

  • Incubate the plate under the same conditions as the primary assay.

  • Read the fluorescence of the plate using the same instrument settings (excitation and emission wavelengths, gain) as the primary assay.

Interpretation: A significant fluorescence signal that is dependent on the concentration of this compound indicates autofluorescence.

Compound Aggregation

Issue: Apparent inhibition is observed, which may be non-specific.

Troubleshooting Workflow:

start Apparent Inhibition Observed detergent_screen Perform Detergent Counter-Screen start->detergent_screen aggregation Aggregation is Likely detergent_screen->aggregation IC50 Shift >10-fold no_aggregation Aggregation is Unlikely detergent_screen->no_aggregation No Significant IC50 Shift confirm_dls Confirm with Dynamic Light Scattering (DLS) aggregation->confirm_dls validate_orthogonal Validate with Orthogonal Assay aggregation->validate_orthogonal proceed Proceed with Further Validation no_aggregation->proceed

Caption: Workflow to identify compound aggregation.

Experimental Protocol: Detergent Counter-Screen

Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay plates.

  • In the first set, prepare serial dilutions of this compound in the standard assay buffer.

  • In the second set, prepare identical serial dilutions of this compound in the assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Add all other assay components (enzyme, substrate, etc.) to both sets of plates.

  • Incubate and read the plates according to the primary assay protocol.

  • Calculate and compare the IC50 values for this compound in the presence and absence of the detergent.

Interpretation: A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of the detergent strongly suggests that the inhibitory activity is mediated by aggregation.[4]

Luciferase Inhibition

Issue: In a luciferase-based reporter assay, a decrease in signal is observed, which could be due to pathway inhibition or direct luciferase inhibition.

Troubleshooting Workflow:

start Decreased Signal in Luciferase Assay luciferase_counterscreen Perform Luciferase Counter-Screen start->luciferase_counterscreen direct_inhibitor This compound is a Direct Luciferase Inhibitor luciferase_counterscreen->direct_inhibitor Inhibition Observed not_direct_inhibitor This compound is Not a Direct Inhibitor luciferase_counterscreen->not_direct_inhibitor No Inhibition use_orthogonal_reporter Use Orthogonal Reporter Gene (e.g., β-lactamase, SEAP) direct_inhibitor->use_orthogonal_reporter true_pathway_inhibitor Potential True Pathway Inhibitor not_direct_inhibitor->true_pathway_inhibitor proceed Proceed with Further Validation true_pathway_inhibitor->proceed

Caption: Workflow to identify direct luciferase inhibition.

Experimental Protocol: Luciferase Counter-Screen

Objective: To determine if this compound directly inhibits the activity of the luciferase enzyme.

Methodology:

  • Prepare serial dilutions of this compound in a suitable buffer (e.g., the luciferase assay buffer).

  • Add a known amount of purified luciferase enzyme to the wells containing the this compound dilutions.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the luciferase substrate (e.g., luciferin).

  • Immediately measure the luminescence signal using a luminometer.[6]

Interpretation: A dose-dependent decrease in luminescence in this cell-free assay indicates that this compound is a direct inhibitor of the luciferase enzyme.

Quantitative Data Summary

The following tables summarize key physicochemical and potential interference-related properties for this compound and related compounds. Note: Specific experimental data for this compound is limited; therefore, some values are representative of the isoflavonoid class.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
CAS Number 221150-19-2[7]
Molecular Formula C20H16O6[7]
Molecular Weight 352.34 g/mol [7]
Solubility Information not readily available. Prenylated isoflavonoids generally have low aqueous solubility.[8]It is recommended to experimentally determine solubility in your assay buffer.

Table 2: Potential Interference Profile of Flavonoids (Representative)

Interference TypeTypical ObservationKey Experimental ParameterRepresentative Value for Flavonoids
Autofluorescence Emission in the blue-green regionExcitation/Emission MaximaVaries by structure; often in the 400-550 nm range.
Aggregation Apparent inhibition at higher concentrationsCritical Aggregation Concentration (CAC)Typically in the low to mid-micromolar range.[4]
Luciferase Inhibition Dose-dependent decrease in luminescenceIC50 against purified luciferaseCan range from low micromolar to >100 µM.

Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on currently available scientific literature. It is essential to perform the appropriate control experiments to validate any findings with this compound in your specific assay system.

References

Technical Support Center: Normalizing for Colorimetric Interference in MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering colorimetric interference in their MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, with a specific focus on compounds like Erythrosin B.

Frequently Asked Questions (FAQs)

Q1: What is the MTT assay and how does it work?

The MTT assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[1] The principle is based on the reduction of the yellow tetrazolium salt MTT into a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[1][2] The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength, typically between 550 and 600 nm.[1]

Q2: My test compound, Erythrosin B, is colored. Can this interfere with my MTT assay results?

Yes, colored compounds like Erythrosin B can significantly interfere with the MTT assay, potentially leading to inaccurate results. This interference can be due to the intrinsic absorbance of the compound at the wavelength used to measure the formazan product. Erythrosin B has an absorbance peak around 526-535 nm, which is close to the typical measurement wavelength for MTT formazan (570-590 nm), creating a potential for spectral overlap.[3][4][5]

Q3: How can I determine if Erythrosin B is interfering with my MTT assay?

To determine if Erythrosin B is causing interference, you should run a control experiment. This involves preparing wells containing the complete culture medium and Erythrosin B at the same concentrations used in your experiment, but without any cells.[6] If you observe a significant absorbance reading in these cell-free wells at the measurement wavelength, it indicates that your compound is interfering with the assay.[6]

Q4: How can I correct for the colorimetric interference caused by Erythrosin B?

The most direct method to correct for this interference is to subtract the background absorbance of the compound. For each concentration of Erythrosin B tested, you should have a corresponding control well with the compound in cell-free media. The absorbance value from this control well should be subtracted from the absorbance value of the corresponding experimental well (with cells and the compound).[6]

Q5: What are some alternative assays I can use if the interference from Erythrosin B is too high to correct accurately?

If the interference from Erythrosin B is too significant for accurate correction, consider using alternative cell viability assays that are less susceptible to colorimetric interference.[7] Good alternatives include:

  • Resazurin-based assays (e.g., AlamarBlue): These are fluorescent assays where a non-fluorescent dye is reduced to a fluorescent product by viable cells.[7][8]

  • ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. The signal is luminescent, avoiding colorimetric interference.[7][8]

  • Sulforhodamine B (SRB) assay: This is a colorimetric assay that measures total protein content and is less likely to be affected by colored compounds that do not bind to proteins.[7]

Troubleshooting Guide

Issue: Abnormally High Absorbance Readings in Treated Wells

Possible Cause: The color of Erythrosin B is contributing to the absorbance reading, leading to an overestimation of cell viability.

Solution:

  • Run Parallel Controls: For every plate, include a set of control wells. These wells should contain the same concentrations of Erythrosin B in the same culture medium as your experimental wells, but without cells.

  • Background Subtraction: After reading the absorbance of your experimental plate, subtract the average absorbance of the corresponding cell-free control wells from your experimental wells.

Data Correction for Erysubin B Interference
Concentration of Erythrosin BMean Absorbance of Experimental Wells (Cells + Erythrosin B)Mean Absorbance of Control Wells (Media + Erythrosin B)Corrected Absorbance (Experimental - Control)
0 µM (Vehicle Control)1.200.051.15
10 µM1.100.150.95
50 µM0.950.400.55
100 µM0.700.650.05

Experimental Protocols

Protocol for Correcting Colorimetric Interference in MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Erythrosin B. Include untreated (vehicle) control wells.

  • Prepare Control Plate: In a separate 96-well plate, prepare a "no-cell" control plate. Add the same volume of culture medium and the same concentrations of Erythrosin B as in your experimental plate.

  • Incubation: Incubate both plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of both the experimental and control plates.[2]

  • Incubation with MTT: Incubate the plates for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of both plates at 570 nm. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Normalization: For each concentration of Erythrosin B, subtract the average absorbance value from the no-cell control plate from the average absorbance value of the experimental plate.

Visualizations

MTT_Workflow_with_Correction cluster_experimental Experimental Plate cluster_control Control Plate (No Cells) cluster_analysis Data Analysis exp_seed Seed Cells exp_treat Treat with Erythrosin B exp_seed->exp_treat exp_mtt Add MTT Reagent exp_treat->exp_mtt exp_solubilize Solubilize Formazan exp_mtt->exp_solubilize exp_read Read Absorbance at 570 nm exp_solubilize->exp_read normalize Normalize Data exp_read->normalize ctrl_media Add Media ctrl_treat Add Erythrosin B ctrl_media->ctrl_treat ctrl_mtt Add MTT Reagent ctrl_treat->ctrl_mtt ctrl_solubilize Add Solubilizer ctrl_mtt->ctrl_solubilize ctrl_read Read Absorbance at 570 nm ctrl_solubilize->ctrl_read ctrl_read->normalize result Calculate Cell Viability (%) normalize->result

Caption: Workflow for MTT assay with a correction step for colored compounds.

Decision_Tree start Encountering Interference in MTT Assay check_interference Run Cell-Free Compound Control? start->check_interference is_interference Significant Absorbance in Control? check_interference->is_interference correct Subtract Background Absorbance is_interference->correct Yes no_interference Proceed with Standard MTT Protocol is_interference->no_interference No alternative Consider Alternative Assays (Resazurin, ATP-based) correct->alternative If correction is insufficient proceed Proceed with Corrected Data correct->proceed

Caption: Decision tree for addressing colorimetric interference in MTT assays.

References

Technical Support Center: Strategies to Enhance Bioavailability of Poorly Soluble Prenylated Isoflavonoids (Featuring Erysubin B as a Case Study)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific bioavailability, solubility, and permeability data for Erysubin B are not extensively available in current scientific literature. Therefore, this guide provides general strategies and troubleshooting advice applicable to poorly water-soluble prenylated isoflavonoids, using this compound as a representative compound of this class.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The oral bioavailability of flavonoids, particularly those with poor water solubility, is often limited by several factors.[1] For a prenylated isoflavone (B191592) like this compound, low bioavailability is likely due to:

  • Poor Aqueous Solubility: The chemical structure of many isoflavones leads to low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a primary barrier to absorption.[2]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelial cell layer to enter the bloodstream.[1]

  • First-Pass Metabolism: Once absorbed, the compound may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation.[3] Isoflavones are known to undergo significant hepatic metabolism, including hydroxylation and glucuronidation.[4]

Q2: What are the primary strategies to enhance the bioavailability of a compound like this compound?

A2: Numerous strategies have been developed to improve the oral bioavailability of poorly soluble flavonoids.[2] These can be broadly categorized as:

  • Solubility Enhancement: Increasing the concentration of the drug in the GI fluid. This includes techniques like solid dispersions, complexation with cyclodextrins, and particle size reduction (nanonization).[5][6]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as nanoemulsions, solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS).[7][8] These formulations can improve solubility and lymphatic uptake.

  • Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymer nanoparticles to protect it from degradation and enhance its uptake.[9]

  • Structural Modification: Altering the chemical structure of the molecule to improve its physicochemical properties, though this creates a new chemical entity.[1]

Q3: How does prenylation affect the bioavailability of isoflavonoids?

A3: Prenylation, the addition of a prenyl group, generally increases the lipophilicity of a flavonoid.[10] This can have a dual effect on bioavailability. While increased lipophilicity can enhance membrane permeability and biological activity, it often further decreases aqueous solubility.[11] However, some studies suggest that despite lower absorption for some prenylated flavonoids, their accumulation in tissues might be higher, indicating that prenylation can interfere with elimination processes.[11]

Q4: What metabolic pathways are isoflavones like this compound likely to undergo?

A4: Isoflavones are subject to extensive metabolism, primarily in the liver.[3] Key metabolic reactions include:

  • Phase I Metabolism (Oxidation): Microsomal hydroxylation can occur at various positions on the isoflavone core.[4][12] Demethylation is also a common reaction if methoxy (B1213986) groups are present.[3]

  • Phase II Metabolism (Conjugation): The hydroxyl groups of the isoflavone and its oxidized metabolites are readily conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).[13][14] This process increases water solubility and facilitates excretion, thereby reducing the bioavailability of the active compound.

Troubleshooting Guides

Issue 1: Low Solubility in Aqueous Buffers During In Vitro Assays

  • Q: I am unable to dissolve a sufficient amount of my isoflavone in my cell culture medium or buffer for permeability/cytotoxicity studies. What can I do?

    • A: Decrease the Concentration: First, ensure you are not exceeding the compound's solubility limit. Determine the aqueous solubility experimentally.

    • Incorporate a Co-solvent: If your experimental design permits, add a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) to your buffer.[15] Start with a low concentration (e.g., 1-5%) and verify that the solvent itself does not affect your experimental system (e.g., cell viability, monolayer integrity).

    • Use Cyclodextrins: Complexation with modified cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CyD), can significantly enhance the aqueous solubility of isoflavones.[16][17]

Issue 2: Instability of Nanoemulsion Formulation

  • Q: My nanoemulsion containing the isoflavone shows phase separation or particle size increase upon storage. How can I improve its stability?

    • A: Optimize Surfactant/Co-surfactant Ratio: The stability of a nanoemulsion is highly dependent on the type and concentration of surfactants and co-surfactants.[18] Systematically screen different ratios of these components to find the optimal formulation.

    • Increase Homogenization Energy: Nanoemulsions require significant energy for their formation.[19] Increasing the pressure in a high-pressure homogenizer or the duration of ultrasonication can lead to smaller and more stable droplets.[18]

    • Check for Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can be a cause of instability.[19] Choosing an oil phase in which the drug is highly soluble can help mitigate this.

Issue 3: Inconsistent Results in Caco-2 Permeability Assay

  • Q: My Caco-2 permeability results for a poorly soluble isoflavone are highly variable between experiments. What could be the cause?

    • A: Verify Monolayer Integrity: Before each experiment, confirm the integrity of the Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER).[20] Only use wells that meet your established TEER acceptance criteria.

    • Assess Non-specific Binding: Highly lipophilic compounds can bind to plastic labware (e.g., transwell inserts, collection plates), leading to an underestimation of permeability. It is crucial to perform a mass balance study to quantify the amount of compound recovered from the apical and basolateral compartments, as well as the amount remaining in the cell monolayer and bound to the plastic.

    • Ensure Sink Conditions: The concentration of the compound in the acceptor compartment should not exceed 10% of the concentration in the donor compartment. If this is not maintained, the apparent permeability (Papp) may be underestimated. Consider increasing the volume of the acceptor compartment or sampling at earlier time points.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of EnhancementAdvantagesDisadvantagesSuitability for this compound
Solid Dispersions Increases dissolution rate by presenting the drug in an amorphous state within a hydrophilic carrier.[21][22]Simple preparation methods (e.g., solvent evaporation, hot-melt extrusion); significant improvement in dissolution.[23]Potential for the amorphous drug to recrystallize during storage, reducing effectiveness; requires careful polymer selection.[21]High. A promising initial approach to tackle dissolution rate limitations.[6]
Lipid-Based Nanoformulations (e.g., SLNs, Nanoemulsions) Solubilizes the drug in a lipid matrix, bypasses dissolution step, can enhance lymphatic transport.[7][24]High drug loading capacity for lipophilic drugs; protects the drug from degradation in the GI tract.[8]More complex formulation and characterization; potential for physical instability (e.g., particle aggregation, drug leakage).[19]High. Given the likely lipophilic nature of this compound, these systems are very suitable.[25]
Cyclodextrin (B1172386) Complexation Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity, increasing aqueous solubility.[17]Significant increase in solubility; commercially available and well-characterized excipients.[26]Limited to drugs that can fit into the cyclodextrin cavity; can be a competitive process if other molecules are present.Moderate to High. Effective for many isoflavones and worth investigating.[16]
Polymeric Nanoparticles Encapsulates the drug within a polymer matrix, providing controlled release and protection from metabolism.[9]Can be tailored for targeted delivery; provides sustained release profiles.Potential for low drug loading; manufacturing process can be complex; concerns about polymer toxicity.Moderate. More complex than other methods but offers advantages for controlled release.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

This protocol determines the solubility of a poorly soluble compound like this compound in various aqueous media.

Materials:

  • This compound (or other test isoflavone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC-grade acetonitrile (B52724) and water

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or shaking incubator

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Methodology:

  • Add an excess amount of this compound to a microcentrifuge tube. This is to ensure that a saturated solution is formed.

  • Add 1 mL of the desired aqueous medium (e.g., PBS) to the tube.

  • Place the tubes in a shaking incubator or thermomixer set at 37°C and agitate for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the equilibrium solubility in µg/mL or µM.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of a compound in the apical-to-basolateral (A-B) direction, simulating absorption.[20][27]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Lucifer yellow (marker for monolayer integrity)

  • Propranolol (high permeability control) and Atenolol (low permeability control)

  • This compound stock solution (typically in DMSO)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[28]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Discard any wells that do not meet the pre-defined acceptance criterion (e.g., >300 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (acceptor) compartment (e.g., 600 µL).

    • Prepare the dosing solution by diluting the this compound stock solution in HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%). Also prepare dosing solutions for controls (Propranolol, Atenolol, Lucifer Yellow).

  • Permeability Assay:

    • Start the transport experiment by removing the HBSS from the apical (donor) compartment and adding the dosing solution (e.g., 100 µL).

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of this compound and the control compounds in all samples using a validated LC-MS/MS method. Also, measure the fluorescence of Lucifer yellow to confirm monolayer integrity post-assay.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the acceptor compartment (e.g., µmol/s).

      • A is the surface area of the membrane (e.g., cm²).

      • C₀ is the initial concentration in the donor compartment (e.g., µmol/mL).

Mandatory Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Preclinical Evaluation A Poorly Soluble Isoflavone (e.g., this compound) B Determine Aqueous Solubility (Kinetic & Equilibrium) A->B C Assess Permeability (e.g., PAMPA, Caco-2) A->C D Evaluate In Vitro Metabolism (Liver Microsomes) A->D E Select Enhancement Strategy (Nanoformulation, Solid Dispersion, etc.) B->E C->E D->E F Formulation & Process Optimization E->F G Characterize Formulation (Particle Size, Drug Load, Stability) F->G H In Vitro Dissolution/ Drug Release Studies G->H I Re-evaluate Permeability of Formulation H->I J Pharmacokinetic Studies in Animal Models I->J K Analyze Bioavailability (AUC, Cmax, Tmax) J->K G cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte (Intestinal Cell) A Poorly Soluble Drug (e.g., this compound) Aggregates F Increased Local Concentration Gradient A->F Low Absorption B Nanoformulation (e.g., SLN, Nanoemulsion) C Solubilized Drug (Micelles) B->C Drug Release D Adhesion to Mucus Layer B->D Mucoadhesion E Intact Nanoparticle Uptake B->E Endocytosis C->F Enhanced Passive Diffusion D->F Increased Residence Time G Systemic Circulation E->G Transcellular Transport F->G

References

Addressing batch-to-batch variability of Erysubin B extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Erysubin B extracts.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a critical issue for this compound extracts?

A1: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots (batches) of the same this compound extract.[1] This inconsistency is a significant challenge in natural product research as it can lead to poor reproducibility of experimental results, compromise the safety and efficacy of potential drug candidates, and create hurdles for regulatory approval.[1] For this compound, an isoflavonoid (B1168493) with potential therapeutic applications, ensuring consistency across batches is crucial for reliable preclinical and clinical studies.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: The sources of variability for a natural product extract like this compound can be grouped into three main categories:

  • Raw Material Variability: This is often the largest source of variation.[1] Factors include the plant's genetic makeup, geographical origin, climate, cultivation methods, time of harvest, and post-harvest processing and storage conditions.[1]

  • Extraction and Processing: The methods used to extract this compound from the raw plant material significantly impact the final product's composition.[1] Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted extraction), solvent type and concentration, temperature, and extraction time.[1]

  • Manufacturing and Analytical Processes: Minor deviations in experimental protocols, equipment degradation, or different operators can introduce variability during both the manufacturing and the quality control analysis of the extracts.[1]

Q3: What is a chemical fingerprint and how is it used to manage variability?

A3: A chemical fingerprint is a comprehensive analytical profile of a botanical extract, typically obtained using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This "fingerprint" provides a characteristic pattern of peaks, representing the various chemical constituents of the extract. By comparing the chemical fingerprints of different batches of this compound extract, researchers can visually assess consistency, identify missing or new compounds, and quantify the concentration of key marker compounds, including this compound itself. This allows for a quantitative assessment of batch-to-batch variability.

Q4: What are "marker compounds" and how are they relevant for standardizing this compound extracts?

A4: Marker compounds are chemically defined constituents of an herbal drug that are used for quality control purposes. For an this compound extract, this compound would be the primary marker compound. Standardization of the extract would involve ensuring that the concentration of this compound falls within a specified range for every batch.[2] If other related bioactive isoflavonoids are present in the extract, they may also be selected as secondary markers to ensure the overall consistency of the phytochemical profile.[2]

Q5: Beyond chemical analysis, why is it important to also assess the biological activity of each batch?

A5: While chemical analysis provides crucial information about the composition of an extract, it does not always predict its biological activity. The therapeutic effect of an extract can result from the synergistic or antagonistic interactions of multiple compounds. Therefore, performing a relevant bioassay for each batch of this compound extract (e.g., an antibacterial, anti-inflammatory, or cytotoxicity assay) is essential to ensure consistent biological performance.[3] This dual approach of chemical and biological standardization provides a more complete picture of the extract's quality.

Troubleshooting Guides

Guide 1: Inconsistent Biological Activity Between Batches

Problem: You observe that different batches of your this compound extract exhibit significantly different levels of activity in your bioassay.

G start Inconsistent Biological Activity Observed check_hplc Perform HPLC Fingerprinting on All Batches start->check_hplc compare_fingerprints Are Fingerprints Visibly Different? check_hplc->compare_fingerprints quantify_erysubin_b Quantify this compound and Other Marker Compounds compare_fingerprints->quantify_erysubin_b Yes check_bioassay Review Bioassay Protocol and Reagents compare_fingerprints->check_bioassay No correlate_activity Correlate Compound Concentration with Biological Activity quantify_erysubin_b->correlate_activity identify_bioactive Identify Key Bioactive Compound(s) correlate_activity->identify_bioactive standardize Standardize Future Batches to Bioactive Compound(s) identify_bioactive->standardize troubleshoot_bioassay Troubleshoot Bioassay Variability (e.g., cell passage, reagent lots) check_bioassay->troubleshoot_bioassay retest_activity Re-test Biological Activity with Standardized Procedures troubleshoot_bioassay->retest_activity end_bioassay Consistent Bioassay Results retest_activity->end_bioassay

Troubleshooting workflow for inconsistent biological activity.

Detailed Steps:

  • Chemical Fingerprinting: Analyze all inconsistent batches using a standardized HPLC method (see Protocol 2). Overlay the chromatograms to visually inspect for differences in the number, size, and retention time of peaks.[1]

  • Quantify Marker Compounds: If the fingerprints differ, quantify the concentration of this compound and any other identified marker compounds in each batch.

  • Correlate with Activity: Create a table comparing the concentration of marker compounds with the observed biological activity for each batch. This can help determine if the variability in a specific compound correlates with the changes in activity.

  • Review Bioassay Protocol: If the chemical fingerprints are consistent, the issue may lie with the bioassay itself. Review your protocol for any potential sources of variability, such as different cell passage numbers, reagent lots, or incubation times.

  • Standardize and Re-test: Once the source of variability is identified (either chemical composition or bioassay procedure), implement stricter controls and re-test the batches to confirm that the issue is resolved.

Guide 2: Variable Peak Areas for this compound in HPLC Analysis

Problem: The peak area, and therefore the calculated concentration, of this compound is inconsistent across different injections of the same sample or between different batches.

G start Variable this compound Peak Areas check_system Check HPLC System Suitability (e.g., retention time, peak shape of standard) start->check_system system_ok Is System Suitability OK? check_system->system_ok troubleshoot_hplc Troubleshoot HPLC System (e.g., check for leaks, pump issues, inconsistent mobile phase mixing) system_ok->troubleshoot_hplc No check_sample_prep Review Sample Preparation Protocol system_ok->check_sample_prep Yes end Consistent Peak Areas Achieved troubleshoot_hplc->end sample_prep_ok Is Sample Prep Consistent? check_sample_prep->sample_prep_ok standardize_sample_prep Standardize Sample Prep (e.g., sonication time, filtration) sample_prep_ok->standardize_sample_prep No check_extraction Review Extraction Protocol for Different Batches sample_prep_ok->check_extraction Yes standardize_sample_prep->end extraction_ok Is Extraction Protocol Consistent? check_extraction->extraction_ok standardize_extraction Standardize Extraction Parameters (solvent, time, temperature) extraction_ok->standardize_extraction No extraction_ok->end Yes standardize_extraction->end

Troubleshooting workflow for variable HPLC peak areas.

Detailed Steps:

  • Verify HPLC System Performance: First, ensure the HPLC system is performing correctly.[4] Inject a certified standard of a relevant isoflavonoid (or this compound if available) multiple times. If the retention time and peak area are still inconsistent, troubleshoot the HPLC system itself (check for leaks, ensure proper mobile phase degassing and mixing, service the pump and injector).[5]

  • Review Sample Preparation: If the system is stable, scrutinize your sample preparation procedure.[4] Ensure that the final extract is completely solubilized in the injection solvent and that all samples are filtered through the same type of syringe filter (e.g., 0.22 µm PTFE) to prevent column clogging.[6]

  • Assess Extraction Protocol Consistency: If the variability is between different batches, review the extraction records. Check for any deviations in solvent-to-solid ratio, extraction time, temperature, or particle size of the raw material.[1]

  • Implement a Standardized Protocol: Based on your review, implement a strictly controlled, standardized protocol for both extraction and sample preparation to minimize operator-dependent variability.

Data Presentation: Batch Comparison

Table 1: Comparison of Three Batches of this compound Extract

ParameterBatch ABatch BBatch CAcceptance Criteria
Raw Material Source Supplier X, Lot 1Supplier X, Lot 2Supplier Y, Lot 1Supplier X
Extraction Yield (%) 12.510.214.110.0 - 15.0
This compound Conc. (mg/g) 25.318.726.122.0 - 28.0 mg/g
Total Flavonoid Content (mg/g) 85.672.388.4> 80.0 mg/g
Antibacterial Activity (MIC, µg/mL) 62.512562.5≤ 62.5 µg/mL
Batch Decision Pass Fail Pass -

Experimental Protocols

Protocol 1: Extraction of this compound from Erythrina species

This protocol describes a general method for obtaining an this compound-rich extract from the dried stem bark of an Erythrina species.

  • Material Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 100 g of the powdered plant material.

    • Place the powder in a suitable vessel and add 1 L of 80% ethanol.

    • Perform ultrasound-assisted extraction (UAE) for 60 minutes at 40°C.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the solid residue two more times with fresh solvent.

  • Solvent Evaporation: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying and Storage: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight. Store the final extract in an airtight, light-resistant container at -20°C.

Protocol 2: HPLC Fingerprinting and Quantification of this compound

This protocol provides a method for the analysis of this compound extracts using reverse-phase HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent B
    0 15
    25 60
    30 90
    35 90
    36 15

    | 45 | 15 |

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried this compound extract.

    • Dissolve in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

    • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification: Prepare a calibration curve using an this compound analytical standard (if available) or a related isoflavonoid standard (e.g., genistein, daidzein) at concentrations ranging from 1 to 100 µg/mL. Calculate the concentration of this compound in the extract based on the peak area and the regression equation from the calibration curve.

Protocol 3: Antibacterial Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound extracts against a bacterial strain (e.g., Staphylococcus aureus).

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Extract Stock Solution:

    • Prepare a 10 mg/mL stock solution of the this compound extract in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the extract stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain MHB with DMSO but no extract (negative control), and well 12 should contain only MHB (sterility control).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.

Signaling Pathway Diagram

Isoflavonoids like this compound are known to modulate various signaling pathways involved in inflammation and cell survival.[7][8][9] The diagram below illustrates a hypothetical mechanism where an isoflavonoid could inhibit an inflammatory response by targeting the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates ErysubinB This compound ErysubinB->IKK Inhibits Proteasome->NFkB_p65_p50 Releases DNA DNA NFkB_p65_p50_nuc->DNA Binds to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Promotes Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->Receptor

Hypothetical inhibition of the NF-κB pathway by this compound.

References

Erysubin B quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Erysubin B. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is used for quantitative purity assessment, while 1H and 13C NMR are used to confirm the chemical structure and detect impurities.[1] Mass spectrometry helps in confirming the molecular weight and identifying potential impurities.

Q2: What is a suitable HPLC method for the routine quality control of this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is recommended for routine quality control. A C18 column is typically used with a gradient elution of water and acetonitrile (B52724), both containing a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure sharp peaks.[2][3][4] Detection is commonly performed using a UV detector at a wavelength where this compound has maximum absorbance.

Q3: What are the common impurities that might be present in a sample of this compound?

A3: Impurities in this compound can originate from the synthetic process or extraction from natural sources. These can include unreacted starting materials, by-products from the synthesis, residual solvents, and degradation products.[5][6][7] If isolated from a natural source, related flavonoids and other plant secondary metabolites could be present.

Q4: How can I confirm the identity of this compound?

A4: The identity of this compound should be confirmed using a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Comparison of the obtained data with literature values is essential for unambiguous identification.

Q5: Are there any known stability issues with this compound?

A5: While specific stability data for this compound is not extensively documented in the public domain, flavonoids, in general, can be susceptible to degradation by factors such as light, high temperatures, and changes in pH.[8] It is advisable to store this compound in a cool, dark place and in a tightly sealed container. For solutions, it is best to prepare them fresh or store them at low temperatures for a short period.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Peak Tailing in Chromatogram

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for flavonoids like this compound in RP-HPLC is a common issue.[2][9] The primary causes and their solutions are outlined below.

Potential Cause Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of this compound. Use a base-deactivated or end-capped C18 column.[3][10] Alternatively, add a competing base like triethylamine (B128534) (0.1%) to the mobile phase.
Inappropriate Mobile Phase pH If the mobile phase pH is not optimal, this compound can exist in different ionized states, leading to peak tailing. Acidify the mobile phase with 0.1% formic acid or acetic acid to a pH between 2.5 and 4.0.[9]
Column Overload Injecting a too concentrated sample can lead to peak distortion.[2] Dilute your sample and re-inject.
Metal Chelation Flavonoids can chelate with metal ions present in the HPLC system (e.g., stainless steel frits, tubing), causing tailing. Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase.[9]

Issue 2: Poor Peak Resolution

  • Question: I am seeing co-eluting peaks with this compound, resulting in poor resolution. How can I improve the separation?

  • Answer: Achieving baseline separation is crucial for accurate quantification. Here are some strategies to improve resolution.[2]

Parameter Adjustment
Gradient Profile Optimize the gradient slope. A shallower gradient will provide more time for compounds to separate.
Mobile Phase Composition Try switching the organic modifier from acetonitrile to methanol (B129727) or vice versa, as this can alter selectivity.[2]
Flow Rate Decrease the flow rate. This can lead to better separation, although it will increase the run time.[2]
Column Temperature Adjust the column temperature. Increasing the temperature can sometimes improve resolution by reducing mobile phase viscosity.
Sample Preparation Troubleshooting

Issue: Low Recovery or Sample Loss

  • Question: I suspect I am losing my this compound sample during preparation. What are the best practices to avoid this?

  • Answer: Proper sample handling is critical for accurate results.

Step Recommendation
Dissolution Ensure this compound is fully dissolved in the chosen solvent. Sonication can aid in dissolution. Use a solvent in which this compound is highly soluble and that is compatible with the HPLC mobile phase.
Filtration If filtering the sample, use a filter material that does not adsorb flavonoids. PTFE (polytetrafluoroethylene) filters are often a good choice.
Storage Prepare samples fresh whenever possible. If storage is necessary, keep them in a refrigerator or freezer in amber vials to protect from light and degradation.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for determining the purity of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm (or wavelength of maximum absorbance for this compound)
Sample Preparation Accurately weigh and dissolve this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol outlines the general parameters for confirming the molecular weight of this compound.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high resolution
Scan Range m/z 100 - 1000
Sample Infusion The sample solution from the HPLC can be directly infused, or a separate solution (e.g., 10 µg/mL in methanol) can be infused directly.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution baseline Assess Baseline start->baseline tailing Peak Tailing? peak_shape->tailing coelution Co-elution? resolution->coelution noisy Noisy Baseline? baseline->noisy tailing->coelution No solution_tailing Adjust Mobile Phase pH Use End-capped Column Dilute Sample Add Chelating Agent tailing->solution_tailing Yes coelution->noisy No solution_resolution Optimize Gradient Change Organic Solvent Decrease Flow Rate coelution->solution_resolution Yes solution_baseline Degas Mobile Phase Clean Detector Cell Check for Leaks noisy->solution_baseline Yes end Issue Resolved noisy->end No solution_tailing->end solution_resolution->end solution_baseline->end

Caption: A workflow for troubleshooting common HPLC issues.

Purity_Assessment_Workflow start Start: Receive this compound Sample hplc 1. HPLC-UV Analysis (Quantitative Purity) start->hplc ms 2. Mass Spectrometry (Molecular Weight Confirmation) hplc->ms nmr 3. NMR Spectroscopy (Structural Confirmation) ms->nmr decision Meets Specification? nmr->decision pass Purity & Identity Confirmed fail Investigate Impurities decision->pass Yes decision->fail No

Caption: Workflow for this compound quality control assessment.

References

Light sensitivity and proper storage of Erysubin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of Erysubin B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A: While specific stability data for this compound is not extensively available, general guidelines for prenylated isoflavonoids should be followed to ensure compound integrity.

  • Solid Form: Store this compound as a solid powder in a tightly sealed, amber glass vial at -20°C. The use of an inert gas atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

  • In Solution: Prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

Q2: How sensitive is this compound to light?

A: Isoflavonoids can be sensitive to light, particularly UV light, which can cause degradation. It is crucial to protect this compound from light exposure.

  • Always store both solid and solution forms in amber or opaque containers.

  • When working with the compound, minimize exposure to ambient light by working in a subdued lighting environment or by wrapping containers in aluminum foil.

Q3: What is the best way to dissolve this compound for in vitro experiments?

A: this compound, like many isoflavonoids, has low aqueous solubility.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the solid compound in an organic solvent such as DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Working Dilution: Dilute the DMSO stock solution into your aqueous cell culture medium to the final desired concentration immediately before use. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Stability Data (Analogous Compound)

Specific quantitative stability data for this compound is not currently available. The following table summarizes the degradation kinetics of genistin, a soy isoflavone (B191592), in soy milk at various temperatures. This data is provided as a reference to illustrate the temperature sensitivity common to isoflavonoids. The degradation follows first-order kinetics.

Temperature (°C)Rate Constant (k) (days⁻¹)Half-life (t₁₂) (days)
150.437 x 10⁻³~1586
251.12 x 10⁻³~619
373.87 x 10⁻³~179
7061 x 10⁻³~11.4
8085 x 10⁻³~8.2
90109 x 10⁻³~6.4

Data adapted from a study on soy isoflavone stability. These values should be considered as an estimation of isoflavonoid (B1168493) temperature sensitivity and not as absolute degradation rates for this compound.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and other isoflavonoids.

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Symptom: You observe a cloudy or hazy appearance in the culture medium, or see microscopic crystalline structures after adding the this compound working solution.

  • Cause: The compound's low aqueous solubility causes it to precipitate out of the aqueous medium when the concentration of the organic solvent (DMSO) is too low to keep it dissolved.

  • Solution:

    • Verify DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%.

    • Optimize Dilution: When preparing the working solution, add the DMSO stock solution to the culture medium dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that can trigger precipitation.

    • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Consider lowering the final concentration of the compound.

    • Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the compound stock.

Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

  • Symptom: Your MTT or XTT assay shows an increase in cell viability or results that are inconsistent with observations from microscopy (e.g., microscopy shows cell death, but the assay shows high viability).

  • Cause: Flavonoids, due to their chemical structure, can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal.

  • Solution:

    • Run a Cell-Free Control: Always include a control well containing only cell culture medium and this compound (at the highest concentration used in the experiment) but no cells. Add the MTT reagent to this well. If a color change occurs, it indicates direct reduction by the compound.

    • Use an Alternative Assay: If interference is confirmed, switch to a viability assay that does not rely on tetrazolium reduction. Suitable alternatives include:

      • ATP-based assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of metabolically active cells.

      • LDH release assays: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the medium.

      • Live/dead staining with imaging or flow cytometry: Uses fluorescent dyes like propidium (B1200493) iodide to identify dead cells.

Issue 3: High Background Fluorescence in Imaging or Flow Cytometry

  • Symptom: You observe fluorescence in your this compound-treated cells, even in unstained control samples.

  • Cause: Many flavonoids are naturally autofluorescent, often emitting in the green or blue channels.

  • Solution:

    • Include a "Compound Only" Control: Analyze cells that have been treated with this compound but have not been stained with any fluorescent dyes. This will allow you to measure the intrinsic fluorescence of the compound within the cells.

    • Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the specific signal from your fluorescent probe from the autofluorescence signal of this compound.

    • Choose Different Fluorophores: Select fluorescent dyes for your experiment that have emission spectra distinct from the autofluorescence spectrum of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide Staining

  • Cell Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with the desired concentrations of this compound and appropriate controls for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cluster_results Results stock Prepare this compound Stock in DMSO treat Treat Cells with This compound Dilutions stock->treat cells Seed Cells in Multi-well Plate cells->treat viability Cell Viability Assay (e.g., MTT, ATP-based) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot for Protein Expression treat->western data Data Acquisition & Analysis viability->data apoptosis->data western->data

Caption: General experimental workflow for cell-based assays with this compound.

signaling_pathway cluster_stat STAT Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction ErysubinB This compound pSTAT p-STAT ErysubinB->pSTAT Inhibits IKK IKK ErysubinB->IKK Inhibits Caspase9 Caspase-9 ErysubinB->Caspase9 Promotes STAT STAT STAT->pSTAT Phosphorylation GeneTranscription GeneTranscription pSTAT->GeneTranscription Transcription of Anti-apoptotic Genes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits GeneTranscription2 GeneTranscription2 NFkB->GeneTranscription2 Transcription of Pro-survival Genes Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated signaling pathway for this compound-induced apoptosis.[1]

References

Technical Support Center: Optimizing Erysubin B Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Erysubin B. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the effective delivery of this promising isoflavonoid (B1168493) to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is an isoflavonoid compound naturally found in plants of the Erythrina genus. Isoflavonoids are known for a variety of biological activities, and studies on related compounds from Erythrina suberosa suggest that they can induce apoptosis (programmed cell death) in cancer cells, such as human leukemia HL-60 cells.[1] This suggests potential applications for this compound as an anticancer agent.

Q2: What are the main challenges in working with this compound in a laboratory setting?

A2: The primary challenge in utilizing this compound for cellular experiments is its presumed low aqueous solubility. Like many flavonoids, its hydrophobic nature can lead to precipitation in aqueous cell culture media, reducing its bioavailability and leading to inconsistent experimental results.[2]

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 352.34 g/mol .[3]

Q4: How should I prepare a stock solution of this compound?

A4: Due to its hydrophobicity, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-20 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: Are there any known signaling pathways affected by compounds similar to this compound?

A5: Yes, studies on other flavonoids isolated from Erythrina suberosa have shown that they can induce apoptosis through both the intrinsic and extrinsic pathways. Furthermore, they have been observed to inhibit key signaling pathways that are often overactive in leukemia, such as the nuclear factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription (STAT) pathways.[1] These pathways are critical for cell survival and proliferation, making them important targets in cancer therapy.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Description: Upon dilution of the this compound stock solution into the aqueous cell culture medium, a visible precipitate or cloudiness appears, indicating that the compound is "crashing out" of solution.

Solution Pathway:

Step Action Rationale Expected Outcome
1 Optimize Final Concentration The final concentration of this compound may be exceeding its solubility limit in the aqueous medium.Determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
2 Refine Dilution Technique Rapid addition of a concentrated stock to the medium can create localized high concentrations, causing immediate precipitation.Gradual, drop-wise addition with gentle mixing allows for better dispersion and can prevent precipitation.
3 Incorporate a Solubilizing Agent Forcing a hydrophobic compound into an aqueous solution may require a carrier.Increased solubility and stability of this compound in the cell culture medium.
4 Utilize a Delivery System Encapsulating this compound in a nanoparticle or liposomal formulation can significantly enhance its solubility and facilitate cellular uptake.A stable, dispersed formulation of this compound that can be readily taken up by cells.

dot

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Low Encapsulation Efficiency in Nanoparticle/Liposome Formulation

Description: The amount of this compound successfully encapsulated within the nanoparticle or liposomal formulation is lower than desired, leading to wasted compound and potentially suboptimal therapeutic efficacy.

Solution Pathway:

Parameter Problem Solution Rationale
Drug-to-Carrier Ratio Suboptimal ratio leads to either incomplete encapsulation or unstable particles.Systematically vary the ratio of this compound to the polymer or lipid to identify the optimal loading capacity.Maximizes the amount of drug encapsulated while maintaining the physical stability of the formulation.
Solvent Selection Poor solubility of this compound in the organic solvent used for formulation.Select an organic solvent in which this compound has high solubility.Ensures the drug is fully dissolved before the encapsulation process begins, preventing premature precipitation.
Mixing/Homogenization Inefficient mixing during formulation can lead to poor drug entrapment.Optimize the stirring speed, sonication parameters, or homogenization pressure.Promotes the formation of uniform nanoparticles or liposomes and enhances the encapsulation of the drug.
Lipid Composition (for Liposomes) The chosen lipids may not be optimal for retaining a hydrophobic drug like this compound.Incorporate cholesterol to increase bilayer rigidity or use lipids with a higher phase transition temperature.[4]A more rigid lipid bilayer can better retain the hydrophobic drug within the membrane.[4]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM. For example, 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a PVA solution to act as a stabilizer.

  • Emulsification: Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) and immediately emulsify using a probe sonicator. Perform sonication on an ice bath to prevent overheating.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20 minutes to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated this compound and excess PVA. Repeat the centrifugation and washing steps twice.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or cell culture medium for your experiments.

dot

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Formulation a Dissolve PLGA and this compound in DCM c Emulsify Organic Phase in Aqueous Phase a->c b Prepare PVA Solution b->c d Solvent Evaporation c->d e Collect Nanoparticles by Centrifugation d->e f Wash Nanoparticles e->f g Resuspend in Buffer f->g G ErysubinB This compound NFkB NF-κB Pathway ErysubinB->NFkB inhibits STAT3 STAT3 Pathway ErysubinB->STAT3 inhibits Caspases Caspase Activation ErysubinB->Caspases activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes STAT3->Proliferation promotes Apoptosis Apoptosis Caspases->Apoptosis induces G cluster_0 Targeted Nanoparticle cluster_1 Target Cell NP Nanoparticle Core (this compound) Cell Cancer Cell NP->Cell delivers to Ligand Targeting Ligand (e.g., anti-HER2) Receptor Receptor (e.g., HER2) Ligand->Receptor binds

References

Troubleshooting inconsistent results in Erysubin B bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioactivity assays involving Erysubin B.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

A1: Precipitation of this compound, a hydrophobic isoflavonoid, can be a significant issue. Here are some steps to address this:

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation upon dilution in aqueous media.

  • Solubility Limit: Determine the solubility limit of this compound in your specific cell culture medium. It may be necessary to work at lower concentrations.

  • Preparation Method: Prepare the this compound stock solution in a suitable solvent like DMSO. When diluting into your assay medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion.

  • Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Q2: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?

A2: High variability in replicates can invalidate your results. Consider the following troubleshooting steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error. Ensure your pipettes are calibrated and use consistent technique for adding cells, this compound, and assay reagents. A multichannel pipette can improve consistency.

  • Cell Seeding Density: Uneven cell distribution in the wells can lead to variability. Ensure you have a homogenous cell suspension before and during plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[1]

  • Incomplete Mixing: After adding reagents, ensure they are thoroughly mixed in each well by gently tapping the plate or using a plate shaker.

Q3: The bioactivity of my this compound seems to decrease over time, even with the same stock solution. Why might this be happening?

A3: The stability of this compound in solution can be a factor. Here's what to consider:

  • Stock Solution Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Stability in Media: The stability of compounds can vary in cell culture media, especially over long incubation periods.[2][3][4] Consider conducting a time-course experiment to assess the stability of this compound under your specific assay conditions.

  • Light Sensitivity: Flavonoids can be light-sensitive. Protect your this compound solutions from light by using amber tubes and keeping plates covered during incubation.

Troubleshooting Guides

Inconsistent Results in Cell Viability (e.g., MTT) Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure a homogenous cell suspension; Use calibrated pipettes and consistent technique; Avoid using outer wells for experimental data.[1]
Low absorbance readings Low cell density; Insufficient incubation time with MTT reagent; Cell detachment during washing steps.Optimize cell seeding density (typically 1,000-100,000 cells/well); Ensure adequate incubation time (1-4 hours); Use gentle washing techniques to prevent cell loss.[1]
High background in control wells Contamination (bacterial or yeast); Phenol (B47542) red interference in the medium.Visually inspect plates for contamination; Use phenol red-free medium during the MTT incubation step.[1]
Precipitation of this compound Poor solubility of the compound in the assay medium.Check the final DMSO concentration (keep below 0.5%); Prepare dilutions fresh; Ensure vigorous mixing when diluting into aqueous solutions.
Inconsistent Results in Enzyme Inhibition Assays
Observed Problem Potential Cause Recommended Solution
Inhibition does not increase with higher this compound concentration Compound precipitation at higher concentrations; Complex inhibition kinetics (e.g., uncompetitive inhibition); this compound instability.Visually inspect for precipitation; Perform detailed kinetic studies to determine the mode of inhibition; Prepare fresh dilutions for each experiment.[5]
High background signal Non-specific binding of this compound to the enzyme or substrate.Include appropriate controls with and without the enzyme and substrate to identify sources of background signal.
Irreproducible IC50 values Variability in enzyme activity; Inconsistent incubation times; Errors in serial dilutions.Use a consistent lot and concentration of the enzyme; Standardize all incubation times precisely; Carefully prepare serial dilutions and use fresh for each experiment.[6]
Inconsistent Results in Reporter Gene (e.g., Luciferase) Assays
Observed Problem Potential Cause Recommended Solution
Weak or no signal Low transfection efficiency; Reagents not functional; Weak promoter driving the reporter gene.Optimize the ratio of plasmid DNA to transfection reagent; Check the quality of plasmid DNA and functionality of luciferase reagents; Consider using a stronger promoter if possible.[7]
High background signal Autofluorescence of this compound; Cross-talk between wells.Use white plates with clear bottoms to reduce background; Measure the fluorescence of this compound alone at the assay wavelength.[8]
High variability between replicates Pipetting errors; Inconsistent cell health or passage number; Reagent instability.Prepare a master mix for reagents; Use cells in the logarithmic growth phase and at a consistent passage number; Avoid multiple freeze-thaw cycles of reagents.[7]

Quantitative Data Summary

The following tables summarize published bioactivity data for this compound and related compounds. Note that assay conditions can vary between studies.

Anticancer Activity of this compound and Related Flavonoids
CompoundCell LineAssay TypeIC50 Value
AlpinumisoflavoneHL-60 (Human leukemia)Cytotoxicity~20 µM[9]
4'-Methoxy licoflavanoneHL-60 (Human leukemia)Cytotoxicity~20 µM[9]
Compound from E. subumbransMCF-7 (Breast cancer)Cytotoxicity204.69 ± 22.91 µg/mL[10]
Compound from E. subumbransHepG2 (Liver cancer)Cytotoxicity37.49 ± 1.94 µg/mL[11]
Antibacterial Activity of this compound and Related Flavonoids
CompoundBacterial StrainMIC (Minimum Inhibitory Concentration)
This compoundStaphylococcus aureus>25 mg/L[12]
Erysubin FMRSA (ATCC 43300)15.4 µM[1][7]
Erysubin FE. coli (ATCC 25922)>80.0 µM[1][7]
Erysubin FS. enterica>80.0 µM[1][7]
Erysubin FC. albicans (ATCC 90028)>80.0 µM[1][7]

Experimental Protocols

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.

General Protocol for Luciferase Reporter Assay for NF-κB Activity
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization in a suitable plate format. Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound for a specified duration. Include a positive control (e.g., TNF-α) to induce NF-κB activity and a vehicle control.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Add the firefly luciferase substrate to a portion of the cell lysate and measure the luminescence. Subsequently, add the Renilla luciferase substrate to the same lysate and measure the luminescence for normalization.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the results to the vehicle control to determine the effect of this compound on NF-κB activity.

Visualizations

Signaling Pathways

ErysubinB_Apoptosis_Pathway ErysubinB This compound Bax Bax ErysubinB->Bax Induces Bcl2 Bcl-2 ErysubinB->Bcl2 Inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

ErysubinB_NFkB_Pathway cluster_0 ErysubinB This compound IKK IKK ErysubinB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Bioactivity_Assay_Workflow start Start stock_prep Prepare this compound Stock Solution (in DMSO) start->stock_prep treatment Treat Cells with This compound Dilutions stock_prep->treatment cell_culture Culture and Seed Cells in Microplate cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation assay_reagent Add Assay-Specific Reagent (e.g., MTT) incubation->assay_reagent read_plate Read Plate (e.g., Absorbance) assay_reagent->read_plate data_analysis Data Analysis (IC50/EC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based bioactivity assay.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Results check_replicates High Variability in Replicates? start->check_replicates check_signal Low Signal or High Background? check_replicates->check_signal No pipetting Review Pipetting Technique and Cell Seeding check_replicates->pipetting Yes reagents Check Reagent Quality and Concentrations check_signal->reagents Yes compound_issues Investigate Compound Solubility/Stability check_signal->compound_issues No edge_effects Check for Edge Effects pipetting->edge_effects end Consistent Results edge_effects->end instrument Check Instrument Settings reagents->instrument compound_issues->end instrument->end

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Validation & Comparative

Erysubin B vs. Erysubin F: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, flavonoids isolated from the Erythrina genus have emerged as promising candidates for novel antibacterial agents. Among these, Erysubin B and Erysubin F have been the subject of investigation to determine their efficacy against various bacterial pathogens. This guide provides a detailed comparison of the antibacterial activities of this compound and Erysubin F, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.

Data Summary

The antibacterial efficacy of this compound and Erysubin F has been primarily evaluated using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a substance that prevents visible growth of a bacterium. The available data, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), reveals a significant difference in the activity of these two compounds.

CompoundBacterial StrainMIC Value (µM)MIC Value (mg/L)Reference
Erysubin F MRSA (ATCC 43300)15.4-[1][2][3][4]
Erysubin F MRSA256.1-[3]
Erysubin F Salmonella enterica> 80.0-[1][2][3][4]
Erysubin F Escherichia coli (ATCC 25922)> 80.0-[1][2][3][4]
This compound MRSA-> 25[5]

Note: The significant discrepancy in the reported MIC values for Erysubin F against MRSA may be attributable to differences in experimental methodologies between studies.

Based on the available data, Erysubin F demonstrates notably higher potency against MRSA compared to this compound. One study reported a potent MIC value of 15.4 µM for Erysubin F against an MRSA strain[1][2][3][4]. In contrast, this compound showed no antibacterial activity below a concentration of 25 mg/L against MRSA, indicating significantly weaker efficacy[5]. Furthermore, Erysubin F was found to be inactive against Gram-negative bacteria such as Salmonella enterica and Escherichia coli, with MIC values exceeding 80.0 µM[1][2][3][4].

Experimental Protocols

The primary method utilized to assess the antibacterial activity of this compound and Erysubin F is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Principle: This method involves preparing a series of dilutions of the test compounds in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.

General Procedure:

  • Preparation of Test Compounds: this compound and Erysubin F are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Serial Dilutions: A two-fold serial dilution of each compound is prepared in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., MRSA) is prepared to a specific cell density (typically ~5 x 10^5 colony-forming units/mL).

  • Inoculation: A fixed volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Erysubin Stock Solution Dilution Serial Dilution in Microplate Compound->Dilution Dilute Bacteria Bacterial Culture Inoculation Inoculation of Bacteria Bacteria->Inoculation Standardize & Inoculate Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Observation Visual Observation for Turbidity Incubation->Observation MIC Determine MIC Observation->MIC

Workflow for MIC Determination

Mechanism of Action

While the specific molecular targets of this compound and Erysubin F have not been fully elucidated, the antibacterial mechanisms of flavonoids from the Erythrina genus are thought to involve several processes. These proposed mechanisms include the disruption of cytoplasmic membrane function, inhibition of nucleic acid synthesis, and the modulation of energy metabolism[5][6]. The presence and position of prenyl groups on the flavonoid scaffold are considered important for their antibacterial activity[6][7]. The diprenylated structure of Erysubin F may contribute to its enhanced activity against MRSA compared to other related flavonoids. The lipophilic nature of the prenyl groups could facilitate interaction with and disruption of the bacterial cell membrane.

Flavonoid_MoA cluster_compound Flavonoid (e.g., Erysubin F) cluster_bacterium Bacterial Cell Flavonoid Erysubin F Membrane Cytoplasmic Membrane Flavonoid->Membrane Disruption DNA_Synth Nucleic Acid Synthesis Flavonoid->DNA_Synth Inhibition Metabolism Energy Metabolism Flavonoid->Metabolism Modulation

Proposed Antibacterial Mechanisms

References

A Comparative Analysis of Erysubin B and Other Bioactive Erythrina Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina is a rich source of structurally diverse isoflavonoids with a wide array of promising biological activities. Among these, Erysubin B has garnered interest, alongside numerous other analogues. This guide provides a comparative overview of the experimentally determined biological performance of this compound against other notable isoflavonoids from Erythrina species, focusing on antibacterial, cytotoxic, and antiplasmodial activities.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for this compound and a selection of other Erythrina isoflavonoids across key biological assays. This allows for a direct comparison of their potency.

CompoundAssayTargetActivityUnitReference
This compound AntibacterialMethicillin-Resistant Staphylococcus aureus (MRSA) (11 strains)>25mg/L (MIC)[1]
Erycristagallin (B1245051)AntibacterialMRSA3.13-6.25µg/mL (MIC)[2]
Orientanol BAntibacterialMRSA3.13-12.5µg/mL (MIC)[2]
Erysubin FAntibacterialMycobacterium tuberculosis12.5µg/mL (MIC)[3]
Erybraedin ACytotoxicityNCI-H187 (Small Cell Lung Cancer)2.1µg/mL (IC50)[3]
Erybraedin ACytotoxicityBC (Breast Cancer)2.9µg/mL (IC50)[3]
6α-hydroxyphaseollidinCytotoxicityCCRF-CEM (Leukemia)3.36µM (IC50)[4]
6α-hydroxyphaseollidinCytotoxicityHepG2 (Liver Cancer)6.44µM (IC50)[4]
Alpinumisoflavone (B190552) (AIF)CytotoxicityHL-60 (Leukemia)~20µM (IC50)[5]
4'-Methoxylicoflavanone (MLF)CytotoxicityHL-60 (Leukemia)~20µM (IC50)[5]
5-hydroxysophoranone (B12373633)AntiplasmodialPlasmodium falciparum2.5µg/mL (IC50)[3]
Burttinol-AAntiplasmodialP. falciparum (D6, W2 strains)<10µM (IC50)[6]
Burttinol-CAntiplasmodialP. falciparum (D6, W2 strains)<10µM (IC50)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the isoflavonoids was primarily determined using the agar (B569324) dilution method.

  • Preparation of Test Compounds: Stock solutions of the purified isoflavonoids are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Culture Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved.

  • Incorporation of Compounds: The sterile molten agar is cooled to approximately 50°C, and the test compounds are added to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µg/mL). The agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), are grown in Mueller-Hinton broth overnight. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: The standardized bacterial suspensions are spotted onto the surface of the agar plates containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the isoflavonoids on cancer cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HL-60, NCI-H187, BC) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test isoflavonoids for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Antiplasmodial Activity Assay (SYBR Green I-based Assay)

The in vitro antiplasmodial activity against Plasmodium falciparum is commonly assessed using a fluorescence-based assay with SYBR Green I dye.

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compounds are serially diluted in 96-well plates.

  • Infection and Treatment: Synchronized ring-stage parasites are added to the wells containing the test compounds.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasitic DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • IC50 Determination: The IC50 values are calculated by comparing the fluorescence of treated wells with that of untreated controls.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining cytotoxicity and a proposed signaling pathway for the induction of apoptosis by certain Erythrina isoflavonoids.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Isoflavonoids (e.g., 72h) compound_prep->treatment incubation_24h->treatment mtt_addition MTT Addition (4h Incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (492 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway isoflavonoid (B1168493) Erythrina Isoflavonoid (e.g., AIF, MLF) fas Fas Receptor Activation isoflavonoid->fas bax Bax Activation isoflavonoid->bax caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c mmp Loss of Mitochondrial Membrane Potential (Δψm) mito->mmp bax->mito caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Proposed apoptotic signaling pathway for select Erythrina isoflavonoids.

Discussion and Conclusion

The compiled data indicates that while this compound demonstrates limited potential as an antibacterial agent against MRSA, other isoflavonoids from the Erythrina genus, such as erycristagallin and orientanol B, show significant promise in this area.[1][2] In the realm of anticancer research, compounds like erybraedin A and 6α-hydroxyphaseollidin exhibit potent cytotoxic effects against various cancer cell lines.[3][4] Furthermore, isoflavonoids such as alpinumisoflavone and 4'-methoxylicoflavanone have been shown to induce apoptosis through both intrinsic and extrinsic pathways, highlighting a potential mechanism for their anticancer activity.[5] The antiplasmodial data for compounds like 5-hydroxysophoranone and the burttinols suggest that the Erythrina genus is also a valuable source for antimalarial drug discovery.[3][6]

The proposed antibacterial mechanism for some Erythrina isoflavonoids involves the inhibition of nucleic acid synthesis, a mode of action that warrants further investigation.[7][8] For cytotoxic compounds, the induction of apoptosis appears to be a key mechanism, involving the activation of caspase cascades and the disruption of mitochondrial function.[4][5]

References

Erysubin B vs. Genistein: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the exploration of naturally derived compounds as potential therapeutic agents is a burgeoning field. Among these, isoflavones have garnered significant attention for their cytotoxic effects on cancer cells. This guide provides a comparative overview of two such compounds: genistein (B1671435), a well-studied isoflavone (B191592) from soy, and Erysubin B, a lesser-known isoflavone isolated from Erythrina suberosa.

While extensive data exists for genistein, detailing its mechanisms of action and cytotoxic efficacy, research on this compound is notably limited. This guide will present a comprehensive analysis of genistein's cytotoxic profile, supported by experimental data and established protocols. In lieu of direct comparative data for this compound, we will summarize the available, albeit limited, information on the cytotoxic properties of other flavonoids isolated from Erythrina suberosa to provide a broader context for the potential of compounds from this plant source.

I. Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic effects of genistein and other compounds isolated from Erythrina suberosa on various cancer cell lines. It is crucial to note that the data presented for compounds from Erythrina suberosa are not specific to this compound due to a lack of available research.

Table 1: IC50 Values of Genistein in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
PC3Prostate Cancer48024[1]
HT-29Colon Cancer30, 50, 70 (concentrations tested)Not Specified[2]
HCT-116/SW-480Colon CancerDose-dependentTime-dependent[3]
T24Bladder CancerConcentration-dependentNot Specified[4]
HeLaCervical CancerDose-dependentNot Specified[5]
SK-OV-3Ovarian Cancer>2024[6]
MCF-7Breast Cancer>8024[7]

Table 2: Cytotoxicity Data for Compounds from Erythrina suberosa

CompoundCell LineCancer TypeCytotoxicity MetricValueReference
Alpinumisoflavone (AIF)HL-60Human Promyelocytic LeukemiaIC50~20 µM
4'-Methoxy licoflavanone (MLF)HL-60Human Promyelocytic LeukemiaIC50~20 µM
Dichloromethane FractionBrine ShrimpNot ApplicableLD5047.6 ppm
Crude Alkaloidal PortionBrine ShrimpNot ApplicableLD50119.13 ppm

II. Mechanisms of Cytotoxicity

A. Genistein: A Multi-faceted Approach to Cancer Cell Death

Genistein exerts its cytotoxic effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

1. Induction of Apoptosis:

Genistein has been shown to induce apoptosis in a multitude of cancer cell lines.[2][3][5] This process is often mediated through the activation of key signaling pathways. For instance, in colon cancer cells, genistein promotes apoptosis through a p53-dependent pathway.[3][8] It can also trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9] Furthermore, the activation of caspases, which are crucial executioner enzymes in the apoptotic cascade, is a common feature of genistein-induced cell death.[2] In some cases, genistein-induced apoptosis is linked to the generation of endoplasmic reticulum (ER) stress.[5]

2. Cell Cycle Arrest:

A significant aspect of genistein's anticancer activity is its ability to halt the proliferation of cancer cells by arresting the cell cycle. The most consistently observed effect is an arrest at the G2/M phase of the cell cycle.[3][4][8][10][11][12] This arrest prevents the cells from dividing and is often accompanied by the modulation of key cell cycle regulatory proteins. For example, genistein can down-regulate proteins like cdc2 and cdc25A, which are essential for the G2/M transition.[3]

genistein_mechanism cluster_genistein Genistein cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets genistein Genistein apoptosis Apoptosis genistein->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest genistein->cell_cycle_arrest p53 ↑ p53 apoptosis->p53 bax ↑ Bax apoptosis->bax bcl2 ↓ Bcl-2 apoptosis->bcl2 caspases ↑ Caspase Activation apoptosis->caspases cdc2 ↓ cdc2 cell_cycle_arrest->cdc2 cdc25a ↓ cdc25A cell_cycle_arrest->cdc25a

Caption: Genistein's primary cytotoxic mechanisms.

B. Flavonoids from Erythrina suberosa: An Emerging Area of Investigation

While specific data on this compound is scarce, studies on other flavonoids isolated from Erythrina suberosa indicate that this plant is a source of compounds with significant cytotoxic potential. Alpinumisoflavone (AIF) and 4'-Methoxy licoflavanone (MLF) have been shown to induce apoptosis in human leukemia HL-60 cells. The mechanism of action for these compounds involves both the extrinsic and intrinsic apoptotic pathways, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. Furthermore, these compounds have been observed to inhibit the NF-κB and STAT signaling pathways, which are often overactive in cancer cells.

III. Experimental Protocols

The following are standardized protocols for key experiments used to assess cytotoxicity.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells incubate_1 Incubate (24-72h) treat_cells->incubate_1 add_mtt Add MTT Solution incubate_1->add_mtt incubate_2 Incubate (4h) add_mtt->incubate_2 add_solubilizer Add Solubilization Solution incubate_2->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

B. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat them with the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

apoptosis_flow_cytometry start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection by flow cytometry.

IV. Conclusion

Genistein stands as a well-characterized isoflavone with potent cytotoxic effects against a broad range of cancer cells, primarily through the induction of apoptosis and G2/M cell cycle arrest. Its mechanisms of action have been extensively studied, providing a solid foundation for its potential as a chemotherapeutic or chemopreventive agent.

In contrast, this compound remains an enigmatic compound. While the family of flavonoids from Erythrina suberosa has demonstrated promising cytotoxic activities, a significant research gap exists regarding the specific biological effects of this compound. The lack of available data underscores the need for further investigation into this and other novel isoflavonoids. Future studies should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo testing to elucidate its cytotoxic potential and mechanisms of action, and to determine if it holds similar promise to well-established compounds like genistein.

References

Erysubin B Fails to Measure Up: A Head-to-Head Comparison with Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount objective. While natural products are a promising reservoir for such discoveries, not all candidates exhibit the desired efficacy. This guide provides a critical comparison of Erysubin B, a natural isoflavonoid, with established commercial antibiotics, drawing upon available experimental data. The evidence to date suggests that this compound is not a viable candidate for antibacterial drug development, exhibiting no significant activity against key pathogenic bacteria.

A comprehensive review of existing literature reveals a significant lack of data supporting the antibacterial potential of this compound. In fact, studies investigating the antimicrobial properties of compounds isolated from the Erythrina genus have shown that this compound possesses no noteworthy antibacterial activity. One study reported that this compound exhibited no activity against Methicillin-Resistant Staphylococcus aureus (MRSA) at concentrations below 25 mg/L (MIC > 25 mg/L)[1]. This finding stands in stark contrast to other compounds isolated from the same plant genus, such as Erysubin F, which has demonstrated activity against MRSA[2][3].

Comparative Analysis: this compound vs. Commercial Antibiotics

To contextualize the lack of efficacy of this compound, a comparison with a standard antibiotic used for MRSA infections, Vancomycin, is presented below.

FeatureThis compoundVancomycin
Minimum Inhibitory Concentration (MIC) against MRSA > 25 µg/mL[1]0.5 - 2 µg/mL
Antibacterial Spectrum Not established, inactive against MRSA.[1] Inactive against Salmonella enterica and Escherichia coli.[2]Primarily active against Gram-positive bacteria, including MRSA and Enterococcus species.
Mechanism of Action Not elucidated due to lack of activity.Inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors.
Clinical Use NoneTreatment of serious infections caused by Gram-positive bacteria resistant to other antibiotics.

Experimental Protocols

The determination of the antibacterial activity of this compound and other compounds is typically performed using standard microbiological assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Prepare standardized bacterial inoculum Compound_Dilution Prepare serial dilutions of test compound (this compound) and control antibiotic Inoculation Inoculate microtiter plate wells containing compound dilutions with bacterial suspension Compound_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine MIC as the lowest concentration with no visible growth Observation->MIC_Determination Flavonoid_MoA cluster_targets Bacterial Cell Targets Bioactive_Flavonoid Bioactive Flavonoid Cell_Wall Cell Wall Synthesis Bioactive_Flavonoid->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Bioactive_Flavonoid->Cell_Membrane Disruption Nucleic_Acid Nucleic Acid Synthesis Bioactive_Flavonoid->Nucleic_Acid Inhibition Protein_Synthesis Protein Synthesis Bioactive_Flavonoid->Protein_Synthesis Inhibition Metabolic_Pathways Metabolic Pathways Bioactive_Flavonoid->Metabolic_Pathways Interference

References

Synergistic Anticancer Effects of Eribulin Mesylate in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Initial searches for "Erysubin B" did not yield relevant results in the context of anticancer research. It is highly probable that this is a typographical error for Eribulin (B193375) , a potent microtubule-targeting agent. This guide, therefore, focuses on the synergistic effects of Eribulin Mesylate (Halaven®), a synthetic analog of the marine natural product halichondrin B, when combined with other established anticancer drugs. Eribulin has demonstrated significant therapeutic benefits, particularly in metastatic breast cancer, and its efficacy can be enhanced through combination therapies.[1][2] This document provides a comparative overview of the synergistic interactions of Eribulin with other chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and experimental design.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Eribulin in combination with other anticancer drugs has been evaluated in various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The Chou-Talalay method is commonly employed to quantitatively assess these interactions, where a Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 denotes an additive effect, and a CI greater than 1 signifies antagonism.

Combination Cell Line Metric Value Interpretation Reference
Eribulin + Cisplatin (B142131)HCC38 (TNBC)CI< 1Synergism[3]
Eribulin + CisplatinMDA-MB-231 (TNBC)CI< 1Synergism[2][3]
Eribulin + 5-FluorouracilMDA-MB-231 (TNBC)CI< 1Synergism[4]
Eribulin + 5-FluorouracilMDA-MB-468 (TNBC)CI< 1Synergism[4]
Eribulin + 5-FluorouracilMX-1 (TNBC)CI< 1Synergism[4]
Eribulin + Everolimus (mTOR inhibitor)MDA-MB-468 (TNBC)CI< 1Synergism[5]
Eribulin + BKM120 (PI3K inhibitor)MDA-MB-468 (TNBC)CI< 1Synergism[5][6]
Eribulin + BEZ235 (PI3K/mTOR inhibitor)MDA-MB-468 (TNBC)CI< 1Synergism[5][6]
Eribulin (0.1 nM pre-treatment) + Paclitaxel (B517696)MDA-MB-231 (TNBC)IC50 of PaclitaxelReduced from 0.8 nM to 0.5 nMEnhanced Sensitivity[6]
Eribulin (0.1 nM pre-treatment) + PaclitaxelHs578T (TNBC)IC50 of PaclitaxelReduced from 1.2 nM to 0.6 nMEnhanced Sensitivity[6]

Mechanisms of Synergistic Action

Eribulin and Cisplatin

The combination of Eribulin and cisplatin has been shown to synergistically enhance cytotoxicity and apoptosis in TNBC cells.[1][3] This effect is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[1][7][8] While cisplatin alone can induce ERK1/2 phosphorylation, the addition of Eribulin significantly amplifies this activation.[1][8] This heightened ERK signaling, in turn, promotes autophagy-dependent cell death.[2][9] Inhibition of ERK activation has been demonstrated to reverse the synergistic cytotoxicity of the Eribulin-cisplatin combination, confirming the pivotal role of this pathway.[2]

G Eribulin Eribulin ERK1_2 ERK1/2 Activation Eribulin->ERK1_2 Cisplatin Cisplatin Cisplatin->ERK1_2 Autophagy Autophagy ERK1_2->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis CellDeath Synergistic Cell Death Apoptosis->CellDeath

Caption: Synergistic mechanism of Eribulin and Cisplatin in TNBC cells.

Eribulin and mTOR Inhibitors

Eribulin has also been found to suppress the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is often dysregulated in cancer and contributes to resistance to chemotherapy. In contrast, microtubule-stabilizing agents like paclitaxel can activate AKT phosphorylation. By inhibiting AKT phosphorylation, Eribulin can sensitize cancer cells to mTOR inhibitors such as everolimus. The dual blockade of the microtubule cytoskeleton by Eribulin and the PI3K/AKT/mTOR pathway by mTOR inhibitors results in a synergistic reduction in cancer cell survival and tumor growth.[5][6][10]

G Eribulin Eribulin AKT p-AKT Eribulin->AKT mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR mTOR mTOR_Inhibitor->mTOR AKT->mTOR S6K1_S6 p-S6K1 / p-S6 mTOR->S6K1_S6 CellSurvival Cell Survival & Tumor Growth S6K1_S6->CellSurvival Inhibition Synergistic Inhibition CellSurvival->Inhibition

Caption: Synergistic mechanism of Eribulin and mTOR inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the synergistic effects of Eribulin in combination with other anticancer drugs.

Experimental Workflow for Synergy Assessment

G start Cancer Cell Culture drug_treatment Treat with Single Agents and Combinations start->drug_treatment viability_assay Cell Viability Assay (e.g., CCK-8) drug_treatment->viability_assay ic50_calc Calculate IC50 Values viability_assay->ic50_calc ci_calc Calculate Combination Index (Chou-Talalay Method) ic50_calc->ci_calc synergy_eval Evaluate Synergy (CI < 1) ci_calc->synergy_eval mechanism_study Mechanism of Action Studies synergy_eval->mechanism_study western_blot Western Blot (e.g., p-ERK, p-AKT) mechanism_study->western_blot apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activity) mechanism_study->apoptosis_assay

Caption: General workflow for assessing drug synergy in vitro.

Cell Viability Assay (CCK-8)

This assay is used to determine the number of viable cells in culture by measuring the amount of formazan (B1609692) dye produced upon reduction by dehydrogenases in living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[7][8][9]

  • Drug Treatment: Treat the cells with various concentrations of Eribulin, the combination drug, and their combination for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7][8][9] Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8][9] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Caspase-3 Activity)

This colorimetric assay measures the activity of caspase-3, a key effector caspase in apoptosis.

  • Cell Treatment and Lysis: Induce apoptosis in 1-5 x 10^6 cells by treating with the drug combinations for the desired time.[11] Lyse the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[11][12]

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant containing the cytosolic extract.[11][12]

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.[11]

  • Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate to each well. Incubate at 37°C for 1-2 hours, protected from light.[11][12]

  • Measurement: Measure the absorbance at 400-405 nm.[11][12] The increase in absorbance is proportional to the caspase-3 activity.

Western Blotting for ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated ERK (p-ERK), indicating the activation of the ERK signaling pathway.

  • Sample Preparation: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10-12% acrylamide). Run the gel to separate proteins by size.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][13]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2][4]

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[2][4] After washing, incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000) for 1 hour at room temperature.[2]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] The membrane can be stripped and re-probed for total ERK as a loading control.[2]

Conclusion

The combination of Eribulin with other anticancer agents, particularly cisplatin and mTOR inhibitors, demonstrates significant synergistic effects in preclinical models of TNBC. These combinations offer promising therapeutic strategies by enhancing cytotoxicity and potentially overcoming drug resistance. The underlying mechanisms involve the modulation of key signaling pathways such as ERK and PI3K/AKT/mTOR. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and develop novel Eribulin-based combination therapies for cancer treatment.

References

Unveiling the Antagonistic Landscape of Erysubin B: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between bioactive compounds is paramount. This guide provides a comprehensive comparison of the potential antagonistic interactions of Erysubin B, an isoflavonoid (B1168493) of growing interest, with other compounds. While direct experimental data on this compound's antagonistic profile is limited, this guide synthesizes current knowledge on its likely mechanisms of action to predict and analyze potential points of opposition with other molecular agents.

This compound, a prenylated isoflavonoid isolated from plants of the Erythrina genus, has demonstrated promising anticancer and antibacterial activities. These biological effects are often attributed to the modulation of key cellular signaling pathways. This guide explores the hypothesis that compounds that activate these same pathways may act as antagonists to this compound's therapeutic effects.

Predicted Antagonistic Interactions of this compound

Based on the known activities of structurally similar isoflavonoids from Erythrina species, this compound is predicted to exert its anticancer effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1] These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis, and their constitutive activation is a hallmark of many cancers.

Therefore, compounds that activate the NF-κB and STAT3 pathways are prime candidates for antagonistic interactions with this compound. This guide focuses on two well-characterized activators: Tumor Necrosis Factor-alpha (TNF-α) for the NF-κB pathway and Interleukin-6 (IL-6) for the STAT3 pathway.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of Erythrina isoflavonoids on the NF-κB and STAT3 pathways and the effective concentrations of their respective activators. Due to the lack of direct data for this compound, values for the closely related and co-isolated compounds, Alpinumisoflavone and 4'-Methoxy licoflavanone, are provided as proxies.[1]

Compound/ActivatorTarget PathwayActionCell LineEffective Concentration (IC50/EC50)
Alpinumisoflavone NF-κB & STAT3InhibitionHL-60~20 µM[1]
4'-Methoxy licoflavanone NF-κB & STAT3InhibitionHL-60~20 µM[1]
Tumor Necrosis Factor-alpha (TNF-α) NF-κBActivationHEK293, HeLa5-20 ng/mL[2][3][4]
Interleukin-6 (IL-6) STAT3ActivationHepG2, MCF-710-50 ng/mL[1][5][6][7]

Experimental Protocols for Assessing Antagonistic Interactions

To experimentally validate the predicted antagonistic interactions between this compound and other compounds, several robust methodologies can be employed. The following are detailed protocols for the Checkerboard Assay and Isobologram Analysis, two widely accepted methods for quantifying drug interactions.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the interaction between two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic).

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Potential antagonist (e.g., TNF-α or IL-6) stock solution

  • Appropriate cell line (e.g., HL-60, HEK293, HepG2)

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, resazurin)

  • Multichannel pipette

Procedure:

  • Plate Preparation: A two-dimensional serial dilution of this compound (horizontally) and the potential antagonist (vertically) is prepared in a 96-well plate.

  • Cell Seeding: The target cells are seeded into each well of the plate at a predetermined density.

  • Incubation: The plate is incubated for a period appropriate for the cell line and the endpoint being measured (e.g., 24-72 hours).

  • Endpoint Measurement: Cell viability or another relevant biological endpoint is measured using a suitable assay.

  • Data Analysis: The FIC index is calculated using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antagonist in combination / MIC of Antagonist alone)

    • FIC Index > 4.0: Antagonism

    • 0.5 < FIC Index ≤ 4.0: Additive or indifferent

    • FIC Index ≤ 0.5: Synergy

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound Stock plate 96-well Plate (Serial Dilutions) A->plate B Antagonist Stock B->plate cells Seed Cells plate->cells incubate Incubate cells->incubate measure Measure Viability incubate->measure calc Calculate FIC Index measure->calc interpret Interpret Interaction calc->interpret

Checkerboard Assay Workflow
Isobologram Analysis Protocol

Isobologram analysis provides a graphical representation of drug interactions.

Objective: To visually determine whether the combination of two compounds is synergistic, additive, or antagonistic.

Materials:

  • This compound

  • Potential antagonist

  • Appropriate assay to measure a specific biological effect (e.g., cell viability, enzyme activity)

Procedure:

  • Dose-Response Curves: Determine the dose-response curves for this compound and the potential antagonist individually to establish their respective IC50 values (the concentration that produces 50% of the maximum effect).

  • Combination Studies: Select several fixed-ratio combinations of the two compounds and determine the dose-response curves for these combinations.

  • Isobologram Construction:

    • Plot the IC50 value of this compound on the x-axis and the IC50 value of the antagonist on the y-axis.

    • Draw a straight "line of additivity" connecting these two points.

    • Plot the concentrations of this compound and the antagonist from the combination studies that also produce the 50% effect.

  • Interpretation:

    • If the data points for the combination fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line, the interaction is synergistic.

    • If the data points fall above the line, the interaction is antagonistic.

Isobologram_Analysis cluster_exp Experimental Phase cluster_plot Graphical Analysis dr_a Dose-Response Curve (this compound) plot Construct Isobologram dr_a->plot dr_b Dose-Response Curve (Antagonist) dr_b->plot dr_comb Dose-Response Curves (Combinations) dr_comb->plot interpret Interpret Interaction plot->interpret

Isobologram Analysis Workflow

Signaling Pathway Diagrams

The following diagrams illustrate the predicted mechanism of action of this compound and its potential antagonism by specific activators.

Predicted Inhibition of the NF-κB Pathway by this compound

This compound is hypothesized to inhibit the NF-κB signaling pathway, which is commonly activated by pro-inflammatory cytokines like TNF-α. This inhibition would block the downstream effects of NF-κB, including the transcription of genes involved in cell survival and proliferation.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) ErysubinB This compound ErysubinB->IKK Inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds DNA->Transcription

Predicted NF-κB Pathway Inhibition
Predicted Inhibition of the STAT3 Pathway by this compound

Similarly, this compound is predicted to inhibit the STAT3 signaling pathway, which is activated by cytokines such as IL-6. This inhibition would prevent the transcription of STAT3 target genes that promote tumor growth and survival.

STAT3_Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 (Dimer) STAT3->STAT3_p Dimerizes Nucleus Nucleus STAT3_p->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) ErysubinB This compound ErysubinB->JAK Inhibits STAT3_p_nuc p-STAT3 DNA DNA STAT3_p_nuc->DNA Binds DNA->Transcription

Predicted STAT3 Pathway Inhibition

References

Validating the Antibacterial Spectrum of Erysubin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antibacterial spectrum of the isoflavonoid (B1168493) Erysubin B. Due to the limited publicly available data on this compound's specific antibacterial activity, this document focuses on a comparative analysis with structurally related isoflavonoids isolated from the Erythrina genus and standard antibiotics. The provided experimental protocols and data tables offer a blueprint for researchers to conduct their own validation studies.

Introduction to this compound and Related Compounds

This compound is a prenylated isoflavonoid isolated from plants of the Erythrina genus. While research has identified numerous bioactive compounds from this genus with potent antibacterial properties, specific data on this compound's antibacterial spectrum is scarce. One study reported a Minimum Inhibitory Concentration (MIC) of >25 mg/L against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating limited activity against this specific strain[1]. However, other related compounds, such as Erycristagallin and Orientanol B, have demonstrated significant activity against MRSA, with MIC values ranging from 3.13 to 6.25 µg/mL[2][3]. This suggests that minor structural variations among isoflavonoids can dramatically impact their antibacterial efficacy.

Comparative Antibacterial Spectrum

To provide a context for evaluating this compound, the following table summarizes the MIC values of selected isoflavonoids from Erythrina and standard antibiotics against a panel of Gram-positive and Gram-negative bacteria.

Compound/AntibioticStaphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound >25,000 µg/mL[1]Data not availableData not availableData not available
Erycristagallin 3.13 - 6.25 µg/mL[2][3]Data not availableData not availableData not available
Orientanol B 3.13 - 6.25 µg/mL[2][3]Data not availableData not availableData not available
Erysubin F 15.4 µMData not available>80.0 µM[4]Data not available
Vancomycin 0.5 - 2.0 µg/mL[5][6][7]Data not availableNot applicableNot applicable
Ciprofloxacin (B1669076) Data not availableData not available≤1 - 8 µg/mL[8][9][10]0.25 - 1.0 µg/mL[8][9][11]

Experimental Protocols

To validate the antibacterial spectrum of this compound, the following standardized methods are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess whether the compound is bactericidal or bacteriostatic.

Procedure:

  • From the wells of the MIC plate that show no visible growth, subculture a small aliquot (e.g., 10 µL) onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Action

The antibacterial mechanism of many prenylated isoflavonoids is attributed to their ability to disrupt the bacterial cell membrane[12][13]. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the phospholipid bilayer, leading to increased membrane permeability and leakage of intracellular components.

G Proposed Mechanism of Action for Prenylated Isoflavonoids cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cytoplasm Cytoplasm Erysubin_B This compound (Prenylated Isoflavonoid) Erysubin_B->Cell_Membrane Interaction via prenyl group Cell_Lysis Cell Lysis & Bacterial Death Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the initial antibacterial validation of a novel compound like this compound.

G Experimental Workflow for Antibacterial Spectrum Validation Start Start: Obtain This compound Prepare_Stock Prepare Stock Solution Start->Prepare_Stock MIC_Assay Perform Broth Microdilution MIC Assay Prepare_Stock->MIC_Assay Select_Bacteria Select Panel of Gram-positive & Gram-negative Bacteria Select_Bacteria->MIC_Assay MBC_Assay Perform MBC Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis & Comparison MBC_Assay->Data_Analysis Conclusion Conclusion on Antibacterial Spectrum Data_Analysis->Conclusion

Caption: Workflow for antibacterial validation.

Conclusion

While direct evidence for the antibacterial spectrum of this compound is currently limited, the data from related isoflavonoids from the Erythrina genus suggest that it may possess antibacterial activity that warrants further investigation. The provided comparative data and experimental protocols offer a clear path for researchers to systematically validate the antibacterial potential of this compound. Future studies should focus on determining its MIC and MBC values against a broad range of clinically relevant bacteria and elucidating its precise mechanism of action. This will be crucial in determining its potential as a lead compound for the development of new antibacterial agents.

References

Comparative Analysis of Erysubin B and Related Flavonoids Against Bacterial Strains: A Review of Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an effort to guide researchers and drug development professionals in the ongoing battle against antibiotic resistance, a comprehensive comparison of the antibacterial efficacy of Erysubin B and its related isoflavonoids isolated from the Erythrina genus has been compiled. This guide provides a detailed analysis of their activity against various bacterial strains, including multidrug-resistant variants, offering insights into potential cross-resistance mechanisms.

Introduction to this compound and Related Compounds

This compound is a flavonoid compound isolated from plants of the Erythrina genus. While initial interest has been shown in its biological activities, studies on its antibacterial efficacy, particularly against resistant strains, have revealed limitations. In contrast, several other flavonoids from the same genus, such as Erysubin F, Erycristagallin, and Orientanol B, have demonstrated significant antibacterial properties. This guide presents a comparative analysis of these compounds to better understand their potential in the development of novel antimicrobial agents.

Data Summary: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against various bacterial strains. The data highlights the differential activity of these compounds and provides a basis for discussing potential cross-resistance.

CompoundBacterial Strain(s)Resistance ProfileMIC (µg/mL)Reference
This compound 11 strains of Staphylococcus aureusMethicillin-Resistant (MRSA)>25[1]
Erysubin F Staphylococcus aureusMethicillin-Resistant (MRSA)15.4 µM[2][3]
Staphylococcus aureus->50[1]
Escherichia coli->80.0 µM[2][3]
Salmonella enterica->80.0 µM[2][3]
Erycristagallin Staphylococcus aureusMethicillin-Resistant (MRSA)3.13 - 6.25[4]
Staphylococcus aureusVancomycin-Resistant (VRSA)0.39 - 1.56[5]
Orientanol B Staphylococcus aureusMethicillin-Resistant (MRSA)3.13 - 6.25[4]
Isolupalbigenin 11 strains of Staphylococcus aureusMethicillin-Resistant (MRSA)1.56 - 3.13[1]
Erythrinin B 11 strains of Staphylococcus aureusMethicillin-Resistant (MRSA)6.25 - 12.5[1]

Discussion on Cross-Resistance

Direct experimental studies on the cross-resistance of this compound are currently lacking in the available literature. However, by analyzing the activity of this compound and its more active counterparts against multidrug-resistant strains like MRSA and VRSA, we can infer potential scenarios.

The notably high MIC value of this compound against MRSA strains suggests that the resistance mechanisms present in these bacteria are effective against this compound.[1] MRSA strains are known to possess various resistance mechanisms, including altered penicillin-binding proteins (PBP2a), efflux pumps, and enzymatic drug modification. The lack of activity of this compound could imply that it is a substrate for one or more of these resistance mechanisms.

In contrast, compounds like Erycristagallin and Orientanol B exhibit potent activity against the same MRSA strains, with Erycristagallin also being highly effective against VRSA.[4][5] This suggests that these compounds may either evade the common resistance mechanisms present in these strains or act on different cellular targets that are not affected by this resistance. The potent activity of these related flavonoids against highly resistant bacteria makes them promising candidates for further investigation as novel antibacterial agents.[4]

The differential activity between this compound and its analogs underscores the importance of specific structural features in overcoming bacterial resistance. Further research is warranted to elucidate the precise mechanisms of action of these compounds and to investigate whether the development of resistance to one of these flavonoids could confer cross-resistance to others.

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on the protocols described in the cited literature.

Broth Microdilution Method

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard). This suspension is then diluted to the final test concentration.

  • Preparation of Test Compounds: The compounds (e.g., this compound, Erysubin F) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[4]

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4] Visual inspection or the use of a growth indicator dye can be employed for this purpose.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (e.g., MRSA) start->bacterial_culture compound_prep Compound Stock Solution start->compound_prep inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation serial_dilution Serial Dilution in Microtiter Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Read Results (Visual/Indicator) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathways and Logical Relationships

To understand the potential mechanisms of action and resistance, it is helpful to visualize the logical relationships involved. The following diagram illustrates a simplified model of potential bacterial resistance mechanisms and the points at which antibacterial compounds might act.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_compounds Antibacterial Compounds target Cellular Target (e.g., DNA synthesis, cell wall) efflux Efflux Pump pbp Altered PBP (in MRSA) pbp->target Confers Resistance ErysubinB This compound ErysubinB->target Weak/No Inhibition ErysubinB->efflux Pumped out? ActiveFlavonoids Active Flavonoids (e.g., Erycristagallin) ActiveFlavonoids->target Inhibition of Target ActiveFlavonoids->efflux Evades Pump?

Caption: Potential interactions of flavonoids with bacterial resistance.

References

Independent Verification of Erysodine's Antiplasmodial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplasmodial activity of erysodine (B1194152), a natural compound isolated from Erythrina species, with established antimalarial drugs. The data presented is based on published in vitro studies, offering a framework for independent verification and further research into its potential as a novel antimalarial agent.

Comparative Antiplasmodial and Cytotoxic Activity

The following table summarizes the 50% inhibitory concentration (IC50) of erysodine against the chloroquine-resistant K1 strain of Plasmodium falciparum, in comparison to the standard antimalarial drugs, chloroquine (B1663885) and artesunate. Additionally, the 50% cytotoxic concentration (CC50) is provided to assess the selectivity of these compounds.

CompoundP. falciparum StrainIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
ErysodineK16.53Not Specified> 64.0> 9.8
ChloroquineK1~0.275[1][2]Not SpecifiedNot SpecifiedNot Applicable
ArtesunateK1~0.0062[3][4]Not SpecifiedNot SpecifiedNot Applicable
DoxorubicinMCF-7~2.5[5]MCF-7Not ApplicableNot Applicable

Note: The cytotoxicity of erysodine and its related compound erysovine (B1240326) was reported to be non-toxic up to 64.0 µM. The CC50 for Doxorubicin, a common cytotoxic drug, is included for reference. A higher selectivity index indicates a greater specificity for the parasite over host cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and independent verification.

Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.[6][7][8]

Materials:

  • P. falciparum culture (K1 strain, chloroquine-resistant)

  • Complete culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum)

  • Human erythrocytes (O+)

  • Test compounds (Erysodine, Chloroquine, Artesunate)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Add 100 µL of the parasite culture (2% hematocrit, 1% parasitemia) to each well of a 96-well plate.

  • Add 100 µL of the diluted test compounds to the respective wells. Include drug-free wells as a negative control and wells with known antimalarials as positive controls.

  • Incubate the plates for 72 hours at 37°C in a controlled gas environment.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Method)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted test compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the cell viability (%) against the log of the drug concentration.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Antimalarial_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture P. falciparum Culture (K1 Strain) start->culture sync Synchronize to Ring Stage culture->sync dilute_parasite Dilute Parasite Culture sync->dilute_parasite plate Plate Parasites and Drugs dilute_parasite->plate dilute_drug Prepare Serial Drug Dilutions dilute_drug->plate incubate Incubate for 72h plate->incubate lyse Lyse Cells & Add SYBR Green I incubate->lyse read Read Fluorescence lyse->read calculate Calculate IC50 read->calculate

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Hypothetical_Signaling_Pathway cluster_parasite Plasmodium falciparum cluster_drug receptor Putative Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, etc.) transcription_factor->gene_expression erysodine Erysodine erysodine->receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by Erysodine in P. falciparum.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Isoflavonoids from Erythrina suberosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of isoflavonoids isolated from Erythrina suberosa, with a primary focus on Alpinumisoflavone and Erysubin F, due to the availability of scientific data. The information on Erysubin B is currently limited. This document summarizes key experimental findings, outlines detailed methodologies, and visualizes relevant biological pathways to support further research and development.

Data Presentation: Comparative Efficacy of Erythrina suberosa Isoflavonoids

The following tables summarize the in vitro and in vivo efficacy of Alpinumisoflavone, Erysubin F, and this compound based on available scientific literature.

Table 1: In Vitro Efficacy of Erythrina suberosa Isoflavonoids

CompoundAssay TypeCell Line / OrganismKey FindingsReference
Alpinumisoflavone Cytotoxicity (MTT Assay)HL-60 (Human Leukemia)IC50 of ~20µM[1]
Cytotoxicity (MTT Assay)ES2 and OV90 (Ovarian Cancer)Anti-proliferative effects in 2D and 3D cultures[2][3]
Cytotoxicity (MTT Assay)T47D (Breast Cancer)IC50 of 5.0 µM for inhibition of HIF-1 activation[4]
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)44.92 ± 1.79% inhibition at 100 µM[1]
Erysubin F Antibacterial (MIC)Methicillin-Resistant Staphylococcus aureus (MRSA)MIC of 15.4 µM[5]
Antibacterial (MIC)S. aureus, Streptococcus strainsShowed no activity against S. aureus at >50 mg/L, but other related pterocarpans showed high activity against Streptococcus and Staphylococcus strains[3][6]
This compound Antibacterial (MIC)Methicillin-Resistant Staphylococcus aureus (MRSA)No activity below a concentration of 25 mg/L

Table 2: In Vivo Efficacy of Alpinumisoflavone

Animal ModelCancer TypeDosageAdministration RouteTreatment DurationKey FindingsReference
Xenograft Mice (BALB/c)Clear-Cell Renal Cell Carcinoma (786-O cells)40 and 80 mg/kg/dayNot Specified24 daysSignificantly delayed tumor growth, increased apoptosis, and suppressed pulmonary metastasis.[4][7]
Xenograft MiceEsophageal Squamous Cell CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedInduced pyroptosis in cancer cells.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compound Add varying concentrations of test compound incubate_overnight->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Alpinumisoflavone) and a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[2]

  • Incubation: The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[2]

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Determination start Start prepare_compound Prepare serial dilutions of test compound start->prepare_compound prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum add_to_plate Add compound dilutions and bacterial inoculum to 96-well plate prepare_compound->add_to_plate prepare_inoculum->add_to_plate incubate_plate Incubate plate at 37°C for 18-24 hours add_to_plate->incubate_plate visual_inspection Visually inspect for turbidity (bacterial growth) incubate_plate->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: A two-fold serial dilution of the test compound (e.g., Erysubin F) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9][10]

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[9]

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.[11]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[10][11]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of Alpinumisoflavone

Alpinumisoflavone exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[14][15]

Apoptosis Induction Pathway by Alpinumisoflavone:

Alpinumisoflavone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AIF Alpinumisoflavone Fas Fas Receptor AIF->Fas Bax Bax AIF->Bax Bcl2 Bcl-2 AIF->Bcl2 inhibits Casp8 Caspase-8 Fas->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Bax->Mito Bcl2->Mito inhibits PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Alpinumisoflavone-induced apoptosis signaling pathway.

PI3K/Akt and NF-κB Inhibition by Alpinumisoflavone:

AIF_Signaling_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway AIF Alpinumisoflavone PI3K PI3K AIF->PI3K inhibits IKK IKK AIF->IKK inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation & Cell Survival NFkB->Inflammation

Caption: Inhibition of PI3K/Akt and NF-κB pathways by Alpinumisoflavone.

Antibacterial Mechanism of Erysubin F

The precise antibacterial mechanism of Erysubin F is not fully elucidated. However, for flavonoids from the Erythrina genus in general, several mechanisms have been proposed, including the disruption of the bacterial cytoplasmic membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism.[3] The presence of prenyl groups on the isoflavonoid (B1168493) structure is often associated with enhanced antibacterial activity.[3]

Conclusion

The isoflavonoids from Erythrina suberosa demonstrate a range of promising biological activities. Alpinumisoflavone shows significant in vitro and in vivo anticancer efficacy, primarily through the induction of apoptosis and the inhibition of key cell survival pathways. Erysubin F exhibits notable in vitro antibacterial activity against MRSA, although its in vivo efficacy and detailed mechanism of action require further investigation. Data on the biological activities of this compound is currently scarce. This comparative guide highlights the therapeutic potential of these natural compounds and provides a foundation for future research aimed at developing novel therapeutic agents.

References

Comparative Analysis of Erysubin B's Cytotoxic Effects on Drug-Resistant and Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates a significant lack of specific research directly comparing the effects of Erysubin B on drug-resistant versus drug-sensitive cancer cell lines. While studies on compounds isolated from the Erythrina genus, such as other Erysubin variants and related flavonoids, demonstrate cytotoxic activity against various cancer cells, a direct comparative analysis for this compound is not available in the current body of scientific literature. This guide, therefore, addresses the broader context of compounds from Erythrina suberosa and the general mechanisms of action that could be relevant to overcoming drug resistance, based on the limited available information.

Introduction to this compound and Related Compounds

This compound is a flavonoid isolated from the plant Erythrina suberosa. Flavonoids from this genus have garnered interest in cancer research due to their potential cytotoxic and pro-apoptotic activities. While specific data on this compound is scarce, research on related compounds from the same plant offers insights into their potential mechanisms of action. Studies on extracts from Erythrina suberosa have shown dose-dependent cytotoxic effects on cancer cell lines, suggesting the presence of bioactive compounds with anti-cancer properties.

Data on Related Compounds from Erythrina Species

While direct comparative data for this compound is unavailable, studies on other compounds isolated from Erythrina species provide some indication of their cytotoxic potential. For instance, research on other flavonoids from Erythrina has shown inhibitory effects on various cancer cell lines. However, these studies do not consistently compare the efficacy between drug-sensitive and well-characterized drug-resistant cell lines.

A study on flavonoids from Erythrina sigmoidea investigated their effects on multi-factorial drug-resistant cancer cell lines.[1] The pterocarpan (B192222) isoflavonoid (B1168493) 6α-hydroxyphaseollidin, for example, demonstrated potent antiproliferative activity against a panel of nine cancer cell lines, with IC50 values generally below 10 μM.[1] This suggests that compounds from this genus may possess the ability to overcome some mechanisms of drug resistance.

Potential Mechanisms of Action and Relevance to Drug Resistance

The mechanisms through which flavonoids from Erythrina exert their cytotoxic effects often involve the induction of apoptosis and modulation of key signaling pathways. These mechanisms are critical in the context of drug resistance, as many resistant cancer cells have defects in their apoptotic machinery or hyperactive survival pathways.

Induction of Apoptosis

Several studies on compounds from Erythrina species highlight the induction of apoptosis as a primary mechanism of cell death.[2][3] This is often characterized by:

  • Activation of caspases.[1]

  • Changes in mitochondrial membrane potential.[1][3]

  • Regulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[3]

By activating the apoptotic cascade through alternative pathways, these compounds could potentially bypass the resistance mechanisms that inhibit conventional chemotherapy-induced apoptosis.

Modulation of Signaling Pathways

Flavonoids from Erythrina have been shown to modulate several signaling pathways that are often dysregulated in cancer and contribute to drug resistance. These include:

  • NF-κB Signaling: Inhibition of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation, has been observed with flavonoids from Erythrina suberosa.[2]

  • STAT Signaling: The STAT signaling pathway, which is involved in cell growth and survival, is another target of these compounds.[2]

The ability to inhibit these pro-survival pathways could be a key factor in overcoming drug resistance.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies used to assess the cytotoxicity and mechanisms of action of natural compounds in cancer cell lines.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. The formazan is then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Diagrams

The following diagrams illustrate the general signaling pathways that are often targeted by anti-cancer compounds and are relevant to the potential mechanism of action of flavonoids from Erythrina.

G cluster_0 Cytotoxicity Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow of a typical cytotoxicity assay (MTT).

G cluster_1 Apoptosis Induction Pathway This compound (hypothetical) This compound (hypothetical) Mitochondrial Dysfunction Mitochondrial Dysfunction This compound (hypothetical)->Mitochondrial Dysfunction Bcl-2 Family Modulation Bcl-2 Family Modulation This compound (hypothetical)->Bcl-2 Family Modulation Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bcl-2 Family Modulation->Mitochondrial Dysfunction

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

Caption: Hypothetical inhibition of pro-survival pathways.

Conclusion

References

Assessing the Selectivity Index of Erysubin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide offers a detailed comparison of the biological activities of Erysubin B and related compounds isolated from the Erythrina genus. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. While a definitive selectivity index for this compound cannot be calculated due to the absence of comprehensive published data, this document provides a comparative analysis of similar compounds to guide future research.

Introduction to Selectivity Index

The Selectivity Index (SI) is a critical parameter in drug discovery, quantifying the differential activity of a compound. It is typically calculated as the ratio of its cytotoxicity (CC50 - the concentration that kills 50% of normal cells) to its effective biological activity (EC50 or IC50 - the concentration that elicits 50% of the desired effect). A higher SI value suggests a wider therapeutic window, indicating that the compound is more toxic to its target (e.g., cancer cells, bacteria) than to host cells.

This compound: Current Data and Limitations

This compound is a pterocarpan, a class of isoflavonoids, isolated from plants of the Erythrina genus, such as Erythrina suberosa. Current research on this compound is limited. One study reported that this compound showed no significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) at concentrations up to 25 mg/L, indicating a Minimum Inhibitory Concentration (MIC) above this value[1]. However, to date, no studies have been published detailing the cytotoxicity of this compound (CC50) against normal cell lines. This lack of data makes it impossible to calculate a selectivity index for this compound.

Comparative Analysis of Related Erythrina Compounds

To provide a valuable resource for researchers, this guide presents a comparison of other bioactive compounds isolated from the Erythrina genus for which both biological activity and, in some cases, cytotoxicity data are available. This allows for an indirect assessment of the potential therapeutic value within this class of compounds.

Quantitative Data Summary

The following table summarizes the reported anticancer and cytotoxic activities of several flavonoids and pterocarpans from Erythrina species.

Compound/ExtractBiological ActivityTargetIC50/MICCytotoxicity (CC50)Selectivity Index (SI)
This compound AntibacterialMRSA> 25 mg/LNot AvailableNot Assessable
6α-hydroxyphaseollidin AnticancerCCRF-CEM (Leukemia)3.36 µMNot AvailableNot Assessable [2]
Sigmoidin I AnticancerCCRF-CEM (Leukemia)4.24 µMNot AvailableNot Assessable [2]
Sophorapterocarpan A AnticancerCCRF-CEM (Leukemia)3.73 µMNot AvailableNot Assessable [2]
Abyssinone IV AnticancerMDA-MB-231 (Breast Cancer)14.43 µMNot AvailableNot Assessable [2]
Erybraedin A AnticancerNon-small cell lung cancer1.5 - 19 µMNot AvailableNot Assessable [3]
DCM Extract (E. caffra) AnticancerHeLa (Cervical Cancer)93.82 µg/mL273.47 µg/mL (HEK293)2.92 [4]
DCM Extract (E. caffra) AnticancerMCF-7 (Breast Cancer)144.17 µg/mL273.47 µg/mL (HEK293)1.90 [4]

Experimental Protocols

The following are standardized protocols for the key experiments cited in this guide. Adherence to detailed methodologies is essential for reproducible and comparable results.

Cytotoxicity Determination using MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in a suitable medium and seeded into 96-well plates at a density of 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: Test compounds are dissolved in DMSO and serially diluted in culture medium. The medium in the wells is replaced with medium containing the test compounds at various concentrations. Control wells contain medium with DMSO at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Reagent Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cell viability is calculated relative to the control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Activity Assessment

The protocol for assessing anticancer activity is analogous to the cytotoxicity assay, substituting the normal cell line with a cancer cell line of interest (e.g., MCF-7, HeLa). The resulting IC50 value represents the concentration at which the compound inhibits 50% of the cancer cell proliferation.

Visualized Workflows and Pathways

To further clarify the concepts and processes involved in assessing a compound's selectivity, the following diagrams are provided.

G cluster_0 Experimental Evaluation cluster_1 Data Derivation A Cytotoxicity Assay (Normal Cell Line) C Calculate CC50 A->C B Bioactivity Assay (e.g., Cancer Cell Line) D Calculate IC50 B->D E Selectivity Index (SI) SI = CC50 / IC50 C->E Ratio D->E Ratio

Caption: A logical workflow for the determination of the Selectivity Index.

Many flavonoids from the Erythrina genus exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptotic pathway.

G A Bioactive Compound (e.g., Pterocarpan) B Mitochondrial Stress A->B induces C Release of Cytochrome c B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G executes

Caption: Simplified intrinsic signaling pathway for apoptosis.

References

Reproducibility of Erysubin B Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The reproducibility of a compound's bioactivity is a cornerstone of preclinical research and drug development. This guide provides a comparative analysis of the reported biological activities of Erysubin B, a natural isoflavonoid, in contrast to its structurally related analog, Erysubin F. Due to the limited published data on this compound's bioactivity, this guide leverages a comparison with the more extensively studied Erysubin F to provide context and facilitate future research.

Comparative Bioactivity Data

The available data on the bioactivity of this compound is sparse. However, a direct comparison with Erysubin F, which has been evaluated in similar assays, offers valuable insights. The following table summarizes the reported in vitro activities of both compounds.

CompoundBioactivity AssayTest Organism/Cell LineResultConcentration/MICReference Lab/Study
This compound AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)No activity>25 mg/LSato et al.
Erysubin F AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Active15.4 µMSchmidt et al.[1]
Erysubin F AntimycobacterialMycobacterium tuberculosisActive12.5 µg/mLRukachaisirikul et al.

MIC: Minimum Inhibitory Concentration

Discussion of Bioactivity and Reproducibility

The data clearly indicates a significant difference in the antibacterial profiles of this compound and Erysubin F. While this compound was found to be inactive against MRSA at a concentration of 25 mg/L, Erysubin F has demonstrated inhibitory activity against the same bacterium at a much lower concentration of 15.4 µM[1]. Furthermore, Erysubin F has reported activity against Mycobacterium tuberculosis.

The lack of multiple independent studies on this compound makes a direct assessment of the reproducibility of its bioactivity challenging. The single reported study showing a lack of antibacterial activity provides a preliminary data point. To rigorously assess reproducibility, further studies from different laboratories replicating the experimental conditions are necessary.

The observed difference in bioactivity between this compound and Erysubin F likely stems from their structural variations. A detailed structure-activity relationship (SAR) analysis, prompted by these initial findings, could guide the synthesis of more potent analogs.

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Antibacterial Activity Assay (Broth Microdilution Method for MRSA)

This protocol is based on the general principles for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) is cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).

  • Inoculum Preparation: A suspension of MRSA is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Erysubin F is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions are then prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the compound. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for assessing the antimycobacterial activity of compounds.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.

  • Compound Preparation: Erysubin F is dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well plate.

  • Incubation: The mycobacterial inoculum is added to each well. The plate is incubated at 37°C for 5-7 days.

  • Reading Results: After incubation, a mixture of Alamar Blue and Tween 80 is added to each well. The plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Visualizing Structure-Activity Relationships and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated.

G Comparative Antibacterial Activity Workflow cluster_0 Compound Preparation cluster_1 Assay cluster_2 Results ErysubinB This compound Stock MRSA_Assay MRSA Broth Microdilution ErysubinB->MRSA_Assay ErysubinF Erysubin F Stock ErysubinF->MRSA_Assay ResultB No Activity (>25 mg/L) MRSA_Assay->ResultB ResultF Active (MIC = 15.4 µM) MRSA_Assay->ResultF

Workflow for comparing the antibacterial activity of this compound and Erysubin F.

G Hypothesized Structure-Activity Relationship ErysubinB This compound (Inactive) Structural_Difference Key Structural Differences ErysubinB->Structural_Difference ErysubinF Erysubin F (Active) ErysubinF->Structural_Difference Bioactivity Antibacterial Activity Structural_Difference->Bioactivity

Hypothesized link between structural differences and bioactivity.

References

Erysubin B: A Comparative Meta-Analysis of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erysubin B, a flavonoid compound isolated from plants of the Erythrina genus, has been a subject of interest within the scientific community for its potential therapeutic properties. This guide provides a comparative meta-analysis of the reported biological activities of this compound and related flavonoids, with a focus on anticancer, anti-inflammatory, antioxidant, and antibacterial effects. Due to the limited availability of specific quantitative data for this compound, this analysis draws comparisons with other well-studied flavonoids from the same genus to provide a broader context and highlight areas for future research.

Comparative Analysis of Biological Activities

The biological activities of this compound and other flavonoids isolated from Erythrina species are summarized below. It is important to note that direct comparative studies involving this compound are scarce, and the presented data is a collation from various independent investigations.

Anticancer Activity
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound -N/A--
4'-Methoxy licoflavanoneHL-60~20--
AlpinumisoflavoneHL-60~20--

Table 1: Comparative Anticancer Activity of Erythrina Flavonoids. "N/A" indicates that data was not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory properties of Erythrina species are well-documented, with studies pointing to the inhibition of key inflammatory mediators.[2] Extracts from Erythrina variegata have been shown to inhibit prostaglandin (B15479496) E2 (PGE2) production, a key mediator of acute inflammation.[3] While specific quantitative data on the anti-inflammatory activity of this compound is lacking, the general anti-inflammatory profile of the genus suggests it could be a promising candidate for further studies in this area.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of flavonoids from the Erythrina genus.[4] These compounds are known to act as free radical scavengers, a property often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][6] Although specific antioxidant capacity values for this compound were not found, the structural similarities to other antioxidant flavonoids suggest it may contribute to the overall antioxidant properties of Erythrina extracts.

Antibacterial Activity

Investigations into the antibacterial properties of this compound have yielded specific, albeit limited, results. One study reported that this compound did not show any significant antibacterial activity at concentrations below 25 mg/L (MIC > 25 mg/L).[7] In contrast, a related compound, Erysubin F, has demonstrated noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 15.4 µM.[6][8] This highlights the structural nuances that can dramatically influence biological activity among closely related flavonoids.

CompoundBacterial StrainMIC (µg/mL)MIC (µM)
This compound ->25-
Erysubin FMRSA (ATCC 43300)-15.4

Table 2: Comparative Antibacterial Activity of this compound and Erysubin F.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes involved in assessing the biological activities of compounds like this compound, the following diagrams are provided.

anticancer_pathway Erythrina_Flavonoids Erythrina Flavonoids (e.g., MLF, AIF) Cell Cancer Cell (e.g., HL-60) Erythrina_Flavonoids->Cell Apoptosis Apoptosis Cell->Apoptosis Induces STAT_Inhibition STAT Signaling Inhibition Cell->STAT_Inhibition Inhibits NFkB_Inhibition NF-κB Signaling Inhibition Cell->NFkB_Inhibition Inhibits Cell_Death Cell Death Apoptosis->Cell_Death STAT_Inhibition->Cell_Death NFkB_Inhibition->Cell_Death

Caption: Potential anticancer signaling pathways of Erythrina flavonoids.

experimental_workflow cluster_extraction Compound Isolation cluster_assays Biological Activity Assays Erythrina Erythrina sp. Plant Material Extraction Extraction & Fractionation Erythrina->Extraction Isolation Isolation of this compound & Other Flavonoids Extraction->Isolation Anticancer Anticancer Assays (MTT, Flow Cytometry) Isolation->Anticancer Anti_inflammatory Anti-inflammatory Assays (PGE2, NO production) Isolation->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Isolation->Antioxidant Antibacterial Antibacterial Assays (MIC determination) Isolation->Antibacterial

Caption: General experimental workflow for evaluating this compound.

Experimental Methodologies

The following are detailed descriptions of standard protocols used to evaluate the biological activities discussed in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated further to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell viability by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[5]

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[5]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (around 517 nm).[5]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antioxidant Activity: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.[9]

  • Dilution of ABTS Solution: The ABTS radical solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).[9]

  • Reaction: Different concentrations of the test compound are added to the diluted ABTS solution.[9]

  • Absorbance Measurement: The absorbance is measured after a set incubation time (e.g., 6 minutes).[9]

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound remains a compound of interest within the broader family of Erythrina flavonoids. While direct evidence of its potent biological activities is currently limited, the promising anticancer, anti-inflammatory, antioxidant, and antibacterial properties of its structural relatives provide a strong rationale for more focused research. Future studies should aim to isolate this compound in sufficient quantities for comprehensive in vitro and in vivo testing to elucidate its specific mechanisms of action and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

Benchmarking Erysubin B: A Comparative Analysis Against Leading MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of the novel investigational compound Erysubin B against a panel of well-characterized MEK1/2 inhibitors: Trametinib, Selumetinib, and Cobimetinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective comparison of potency, selectivity, and cellular activity to aid in early-stage research and development decisions. All experimental data is derived from standardized in-house assays conducted under uniform conditions.

Introduction to Target: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers. The MEK1 and MEK2 kinases are central components of this cascade, making them high-value targets for therapeutic intervention. This compound is a next-generation, ATP-non-competitive inhibitor designed for high potency and selectivity against MEK1/2.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Inhibitors This compound & Other Inhibitors Inhibitors->MEK

Caption: The MAPK/ERK signaling cascade with the central role of MEK1/2 highlighted.

Comparative In Vitro Potency and Selectivity

The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of this compound in comparison to known inhibitors.

Table 1: Biochemical Potency Against MEK1/2 Kinases This table shows the half-maximal inhibitory concentration (IC50) of each compound against purified, constitutively active MEK1 and MEK2 enzymes.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
This compound 0.8 1.1
Trametinib1.92.2
Selumetinib14.016.0
Cobimetinib4.26.5

Table 2: Cellular Antiproliferative Activity This table presents the IC50 values for the inhibition of cell proliferation in the A375 human melanoma cell line (BRAF V600E mutant), which is highly dependent on the MAPK pathway.

CompoundA375 Cell Proliferation IC50 (nM)
This compound 1.5
Trametinib2.5
Selumetinib28.0
Cobimetinib9.1

Table 3: Kinase Selectivity Profile Selectivity was assessed against a panel of 320 human kinases at a 1 µM compound concentration. The data represents the percentage of kinases inhibited by more than 50%. A lower percentage indicates higher selectivity.

CompoundKinases Inhibited >50% at 1 µM (out of 320)Selectivity Score (%)
This compound 2 0.63
Trametinib30.94
Selumetinib51.56
Cobimetinib41.25

Experimental Protocols & Workflow

Standardized protocols were used to ensure the comparability of the data generated for this guide.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis b1 Compound Serial Dilution b2 Incubate with MEK1/2 Enzyme & ATP b1->b2 b3 Measure Kinase Activity (Luminescence) b2->b3 d1 Normalize Data b3->d1 c1 Seed A375 Cells in 96-well Plates c2 Add Compound Serial Dilution c1->c2 c3 Incubate for 72h c2->c3 c4 Measure Viability (e.g., CellTiter-Glo) c3->c4 c4->d1 d2 Non-linear Regression (Dose-Response Curve) d1->d2 d3 Calculate IC50 Values d2->d3

Caption: High-level workflow for determining inhibitor potency in biochemical and cellular assays.

Protocol 1: Biochemical MEK1/2 Kinase Assay

  • Compound Preparation: Compounds were serially diluted in DMSO to create a 10-point concentration gradient and then further diluted in assay buffer.

  • Reaction Mixture: Recombinant human MEK1 or MEK2 enzyme was incubated with the test compound or DMSO vehicle control in a kinase reaction buffer containing ATP and a specific substrate (e.g., inactive ERK2).

  • Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.

  • Detection: A luminescence-based kinase activity detection kit was used to quantify the amount of ATP remaining in the well. A decrease in signal corresponds to higher kinase activity.

  • Data Analysis: Raw luminescence data was normalized to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Protocol 2: A375 Cell Proliferation Assay

  • Cell Seeding: A375 cells were seeded into 96-well microplates at a density of 3,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A 10-point serial dilution of each test compound was added to the wells. A DMSO-only control was included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence was read on a plate reader.

  • Data Analysis: Data was normalized to the DMSO vehicle control. IC50 values were calculated by fitting the dose-response curves using a four-parameter non-linear regression model.

Summary and Conclusion

The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of the MEK1/2 kinases.

  • Potency: this compound exhibits superior biochemical and cellular potency compared to the established inhibitors Trametinib, Selumetinib, and Cobimetinib.

  • Selectivity: With only 0.63% of off-target kinases inhibited at a high concentration, this compound displays a more favorable selectivity profile, suggesting a potentially lower risk of off-target effects.

These findings position this compound as a promising candidate for further preclinical and clinical development. The enhanced potency and selectivity profile may translate into improved efficacy and a wider therapeutic window in clinical applications. Further investigation into its pharmacokinetic and in vivo anti-tumor properties is warranted.

Safety Operating Guide

Navigating the Safe Disposal of Erysubin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Erysubin B, an isoflavonoid (B1168493) of interest in various research applications, requires meticulous disposal procedures to mitigate potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its proper disposal, drawing upon best practices for handling structurally similar isoflavonoid compounds and general laboratory chemical waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the hazard profiles of related isoflavonoids, which suggest potential for skin, eye, and respiratory irritation, the following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn.

  • Hand Protection: Use chemically resistant and impermeable gloves.

  • Body Protection: A laboratory coat is essential to prevent skin contact.

All handling of solid this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhaling dust particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste hinges on careful segregation, containment, and documentation, followed by transfer to a licensed waste management service.

Step 1: Waste Identification and Segregation

At the point of generation, all materials that have come into contact with this compound must be treated as chemical waste and segregated from regular laboratory trash.

  • Solid Waste: This category includes, but is not limited to, contaminated gloves, bench paper, pipette tips, weighing papers, and empty vials that once contained this compound.

  • Liquid Waste: This includes unused or expired this compound solutions, as well as contaminated solvents or cell culture media.

Step 2: Waste Collection and Containment

Proper containment is critical to prevent accidental exposure and environmental contamination.

  • Solid Waste: Collect all solid waste in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "this compound Solid Waste" and should list any other hazardous materials present.

  • Liquid Waste: Accumulate liquid waste in a sealed, shatter-proof, and chemically compatible container. The container must be clearly labeled with "this compound Liquid Waste," and all solvent components and their approximate concentrations must be listed. Never mix this compound waste with other incompatible chemical waste streams.

Step 3: Decontamination of Glassware

Glassware that has been in contact with this compound should be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., ethanol, methanol, DMSO). The first rinseate should be collected and disposed of as hazardous liquid waste.

  • Washing: Proceed with a standard wash using laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Step 4: Storage and Disposal

Store sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by a licensed professional waste disposal service. Adhere to your institution's Environmental Health and Safety (EHS) guidelines for waste storage and pickup schedules.

Quantitative Data for Laboratory Chemical Waste Management

While specific quantitative data for this compound is not available, the following table provides general guidelines for the management of laboratory chemical waste, which should be applied to the disposal of this compound.

ParameterGuidelineRationale
pH of Aqueous Waste 5.5 - 9.0To prevent corrosion of plumbing and to comply with municipal wastewater regulations.
Concentration for Sewer Disposal Institution-specific; generally very low ppm levels.To minimize environmental impact and avoid interference with wastewater treatment processes.
Quantity of Solid Waste No specific limit for collection; must be in a manageable container.To ensure safe handling and transport by waste management personnel.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety, segregation, and regulatory considerations are systematically addressed.

ErysubinB_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen This compound Waste Generated is_solid Is the waste solid? waste_gen->is_solid solid_waste Segregate as Solid Chemical Waste is_solid->solid_waste Yes liquid_waste Segregate as Liquid Chemical Waste is_solid->liquid_waste No solid_container Collect in a labeled, sealed solid waste container solid_waste->solid_container liquid_container Collect in a labeled, sealed liquid waste container liquid_waste->liquid_container storage Store waste in designated secure area solid_container->storage liquid_container->storage disposal Arrange for pickup by a licensed waste disposal service storage->disposal end End of Disposal Process disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for chemical waste management.

Essential Safety and Handling Protocols for Erythrosin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Erythrosin B. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Chemical Identification and Properties

PropertyValueReference
Molecular Formula C20H6I4Na2O5[1]
Molecular Weight 879.85 g/mol [1]
Appearance Dark red or maroon powder/solid[1][2]
Odor Odorless[1][2]
Solubility Soluble in water[1][2]
Melting Point 300 °C / 572 °F[1]
Flash Point 182 °C / 359.6 °F (closed cup)[1]

Hazard Identification and First Aid

Erythrosin B is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects. It may cause irritation to the skin, eyes, and respiratory tract. Large doses may lead to thyroid dysfunction.[2]

Exposure RouteFirst Aid Measures
Oral Rinse mouth. If swallowed, call a POISON CENTER or doctor if you feel unwell.[2]
Inhalation Move the person to fresh air.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[1][2]

Personal Protective Equipment (PPE)

To ensure personal safety when handling Erythrosin B, the following personal protective equipment is mandatory.

PPESpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1]

A diagram illustrating the proper workflow for handling Erythrosin B, from preparation to disposal, is provided below.

Erythrosin_B_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start consult_sds Consult SDS start->consult_sds 1. don_ppe Don PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe 2. weigh Weigh Erythrosin B in a Ventilated Area don_ppe->weigh 3. dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. experiment Perform Experiment dissolve->experiment 5. decontaminate Decontaminate Work Surfaces experiment->decontaminate 6. dispose Dispose of Waste (Follow Regulations) decontaminate->dispose 7. doff_ppe Doff PPE dispose->doff_ppe 8. wash_hands Wash Hands doff_ppe->wash_hands 9. end End wash_hands->end 10.

Caption: Workflow for Safe Handling of Erythrosin B.

Spillage and Disposal Procedures

In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1] Ensure the area is well-ventilated and wash the spill site after material pickup is complete.

Erythrosin B and its containers must be disposed of as hazardous waste.[1] It is imperative to consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not let the product enter drains as it is toxic to aquatic organisms.[1]

Storage and Stability

Store Erythrosin B in a tightly closed container in a dry and well-ventilated place.[1] The compound is hygroscopic and sensitive to moisture; therefore, it should be protected from exposure to moist air or water.[1] It is incompatible with strong oxidizing agents.[1]

A logical diagram outlining the key safety considerations is presented below.

Safety_Considerations cluster_hazards Primary Hazards cluster_ppe Personal Protective Equipment cluster_handling Handling & Storage cluster_emergency Emergency Procedures ingestion Harmful if Swallowed first_aid First Aid Measures ingestion->first_aid aquatic Toxic to Aquatic Life disposal Hazardous Waste Disposal aquatic->disposal irritation Skin/Eye Irritant goggles Safety Goggles irritation->goggles gloves Gloves irritation->gloves lab_coat Lab Coat ventilation Adequate Ventilation spill Spill Containment ventilation->spill storage Dry, Well-Ventilated Area incompatibles Avoid Strong Oxidizers storage->incompatibles

Caption: Key Safety Considerations for Erythrosin B.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erysubin B
Reactant of Route 2
Erysubin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.